molecular formula C5H10Br2 B14651614 1,3-Dibromo-2-methylbutane CAS No. 49623-50-9

1,3-Dibromo-2-methylbutane

Cat. No.: B14651614
CAS No.: 49623-50-9
M. Wt: 229.94 g/mol
InChI Key: BUSRMHUIGFKVAM-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-methylbutane is a useful research compound. Its molecular formula is C5H10Br2 and its molecular weight is 229.94 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49623-50-9

Molecular Formula

C5H10Br2

Molecular Weight

229.94 g/mol

IUPAC Name

1,3-dibromo-2-methylbutane

InChI

InChI=1S/C5H10Br2/c1-4(3-6)5(2)7/h4-5H,3H2,1-2H3

InChI Key

BUSRMHUIGFKVAM-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C(C)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Dibromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1,3-Dibromo-2-methylbutane (CAS No: 49623-50-9).[1] While specific experimental data for this particular isomer is limited in publicly available literature, this document consolidates known information and provides generalized experimental protocols based on established principles of organic chemistry for alkyl halides. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who may be working with or investigating this compound and its related structures.

Chemical and Physical Properties

Table 1: Summary of Chemical and Physical Properties of this compound and Related Isomers

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 49623-50-9[1]
Molecular Formula C₅H₁₀Br₂[1]
Molecular Weight 229.94 g/mol [1]
Boiling Point Estimated: 181.6 °C at 760 mmHg (for 1,3-Dibromo-3-methylbutane)[2]
Melting Point Estimated: -28.63 °C (for 1,3-Dibromo-3-methylbutane)[2]
Density Estimated: 1.672 g/cm³ (for 1,3-Dibromo-3-methylbutane)[2]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons)General chemical principle

Reactivity and Stability

This compound is expected to exhibit reactivity typical of a secondary and a primary alkyl bromide. The presence of two bromine atoms on the carbon skeleton opens up possibilities for various nucleophilic substitution and elimination reactions.

  • Nucleophilic Substitution: Both bromine atoms can act as leaving groups in the presence of nucleophiles. The primary bromide is more susceptible to Sₙ2 reactions, while the secondary bromide can undergo both Sₙ1 and Sₙ2 reactions, depending on the reaction conditions (nucleophile, solvent, temperature).

  • Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions (E1 or E2) to form alkenes or dienes. The regioselectivity and stereoselectivity of these reactions will be influenced by the steric hindrance around the bromine-bearing carbons and the nature of the base used.

  • Stability: The compound is expected to be stable under standard laboratory conditions, away from strong bases, strong oxidizing agents, and high temperatures. Like many brominated organic compounds, it may be sensitive to light and should be stored in a dark, well-ventilated area.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound is the bromination of an appropriate alkene precursor, such as 3-methyl-1-butene (B165623), or the hydrobromination of a suitable unsaturated alcohol followed by substitution. The following is a generalized protocol for the synthesis from an alkene.

3.1.1. Synthesis from 3-methyl-1-butene via Hydrobromination and Radical Bromination (Illustrative Pathway)

This is a hypothetical two-step synthesis.

Step 1: Anti-Markovnikov Hydrobromination of 3-methyl-1-butene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 3-methyl-1-butene (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or THF).

  • Initiator Addition: Add a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), to the solution.

  • HBr Addition: Bubble dry hydrogen bromide gas through the solution at 0 °C. The reaction should be carried out in the presence of a UV light source to promote radical formation.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (B86663).

  • Purification: Remove the solvent under reduced pressure. The crude 1-bromo-3-methylbutane (B150244) can be purified by fractional distillation.

Step 2: Radical Bromination of 1-bromo-3-methylbutane

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place the purified 1-bromo-3-methylbutane (1 equivalent) and a suitable solvent (e.g., carbon tetrachloride or dichloromethane).

  • Initiation: Add a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Bromination: Heat the mixture to reflux and add a solution of N-bromosuccinimide (NBS) (1 equivalent) in the reaction solvent dropwise. The reaction should be irradiated with a UV lamp.

  • Monitoring: Monitor the reaction by GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct. Wash the filtrate with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Purification

Crude this compound, obtained from synthesis, can be purified using standard laboratory techniques.

  • Aqueous Work-up: The crude product should be washed sequentially with water to remove any water-soluble impurities, a dilute aqueous solution of sodium bicarbonate to neutralize any residual acid, and finally with brine to aid in the separation of the organic and aqueous layers.

  • Drying: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Distillation: Fractional distillation under reduced pressure is the most effective method for purifying liquid alkyl halides. The appropriate pressure and temperature for distillation will need to be determined experimentally.

Spectroscopic Analysis

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons and spin-spin coupling. The protons on the carbon atoms bearing the bromine atoms would be expected to resonate in the downfield region (typically 3.0-4.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals. The carbons bonded to the bromine atoms will be shifted downfield (typically in the range of 25-70 ppm).

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher). Standard acquisition parameters for routine organic compound analysis can be used.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum of an alkyl bromide is characterized by the C-Br stretching vibration.

  • C-Br Stretch: A moderate to strong absorption band is expected in the fingerprint region, typically between 650 and 500 cm⁻¹.

  • C-H Stretch: Strong absorption bands will be present in the region of 3000-2850 cm⁻¹ due to the stretching vibrations of the C-H bonds.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

3.3.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a characteristic isotopic pattern for a dibrominated compound.

  • Molecular Ion Peak (M⁺): A cluster of peaks for the molecular ion will be observed due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in peaks at M, M+2, and M+4 with a characteristic intensity ratio of approximately 1:2:1.

  • Fragmentation: Common fragmentation pathways for alkyl halides include the loss of a bromine radical (M-Br) and cleavage of the carbon-carbon bonds.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source (typically 70 eV).

  • Mass Analysis: Scan a suitable mass range to observe the molecular ion and fragment ions.

Safety and Handling

  • General Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

Logical Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Start with Precursor (e.g., 3-methyl-1-butene) Reaction Perform Bromination Reaction (e.g., with HBr/NBS) Start->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Quench Quench Reaction Monitoring->Quench Complete Wash Aqueous Washes (Water, Bicarbonate, Brine) Quench->Wash Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Distillation Fractional Distillation (Under Reduced Pressure) Solvent_Removal->Distillation Analysis Spectroscopic Analysis (NMR, IR, MS) Distillation->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Potential Synthetic Pathway

reactant 3-methyl-1-butene intermediate 1-bromo-3-methylbutane reactant->intermediate HBr, Peroxides (Anti-Markovnikov Addition) product This compound intermediate->product NBS, UV light (Radical Bromination)

Caption: A potential synthetic pathway to this compound.

References

An In-depth Technical Guide to 1,3-Dibromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and expected chemical behavior of 1,3-Dibromo-2-methylbutane. Due to the limited availability of specific experimental data for this compound in public literature, this guide leverages data from analogous compounds and established principles of organic chemistry to provide a robust predictive analysis.

Molecular Structure and Properties

This compound is a halogenated alkane with the chemical formula C₅H₁₀Br₂.[1][2] Its structure features a four-carbon butane (B89635) chain with a methyl group at the second carbon and bromine atoms at the first and third positions. The presence of two stereocenters at C2 and C3 implies the existence of multiple stereoisomers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computed and sourced from chemical databases.

PropertyValueSource
Molecular FormulaC₅H₁₀Br₂[1][2]
Molecular Weight229.94 g/mol [1][2]
IUPAC NameThis compound[2]
CAS Registry Number49623-50-9[1]
InChIInChI=1S/C5H10Br2/c1-4(3-6)5(2)7/h4-5H,3H2,1-2H3[1][2]
InChIKeyBUSRMHUIGFKVAM-UHFFFAOYSA-N[1][2]
SMILESCC(CBr)C(C)Br[2]

Synthesis and Purification

Proposed Synthesis Pathway

A logical approach to the synthesis of this compound would involve the bromination of a suitable precursor, such as 2-methyl-1-buten-3-ol or a related unsaturated alcohol. The reaction would likely proceed via electrophilic addition of bromine to the double bond, followed by substitution of the hydroxyl group.

A potential, though less direct, multi-step synthesis could start from 3-methyl-1-butene. The addition of a hypobromous acid equivalent would yield a bromohydrin, which could then be converted to the dibromide.

Experimental Protocol: General Procedure for the Dihalogenation of an Alkene (Analogous Synthesis)

This is a generalized protocol and would require optimization for the specific synthesis of this compound.

  • Reaction Setup: A solution of the starting alkene (e.g., 2-methyl-1-buten-3-ol) in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Bromination: A solution of bromine in the same solvent is added dropwise to the cooled alkene solution with constant stirring. The addition is continued until a faint orange color persists, indicating complete consumption of the alkene.

  • Workup: The reaction mixture is washed sequentially with a solution of sodium thiosulfate (B1220275) (to quench excess bromine), water, and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to yield the pure this compound.

Purification

The primary method for purifying this compound would be fractional distillation. Gas chromatography (GC) would be an essential analytical technique to assess the purity of the final product and to monitor the efficiency of the distillation process. The elution order in GC is primarily determined by the boiling point of the compounds.

Spectroscopic Analysis (Predicted)

Direct experimental spectra for this compound are not available in the public domain. The following sections provide predicted spectroscopic characteristics based on the analysis of similar compounds and general spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the presence of diastereotopic protons and spin-spin coupling. The chemical shifts will be influenced by the electronegative bromine atoms.

Predicted Chemical Shifts and Splitting Patterns:

  • -CH(Br)-: This proton would appear as a multiplet, significantly downfield due to the adjacent bromine atom.

  • -CH(CH₃)-: This proton would also be a complex multiplet, coupled to the protons of the adjacent methyl group and the methylene (B1212753) group.

  • -CH₂Br: The protons of this group are diastereotopic and would likely appear as two separate multiplets, each coupled to the adjacent methine proton.

  • -CH₃ (on C2): This methyl group would appear as a doublet, coupled to the adjacent methine proton.

  • -CH₃ (on C4): This methyl group would appear as a doublet, coupled to the methine proton at C3.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 2-methylbutane, a structural analog, shows four distinct signals due to symmetry.[3] For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The carbons bonded to bromine will be significantly deshielded and appear at lower field.

Mass Spectrometry

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).[4][5]

Expected Fragmentation Patterns:

  • Loss of a bromine atom: A prominent peak corresponding to the loss of a bromine radical ([M-Br]⁺) would be expected.

  • Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to a bromine atom is a common fragmentation pathway for alkyl halides.[6][7]

  • Loss of HBr: Elimination of a molecule of hydrogen bromide is another possible fragmentation pathway.

Chemical Reactivity

As an alkyl halide, this compound is expected to undergo nucleophilic substitution and elimination reactions. The presence of two bromine atoms at primary and tertiary positions suggests that the reactivity will be dependent on the reaction conditions and the nature of the nucleophile/base.

Nucleophilic Substitution

The molecule has two sites for nucleophilic attack. The primary bromide is more susceptible to Sₙ2 reactions, while the tertiary bromide is more likely to undergo Sₙ1 reactions. The choice of solvent and nucleophile will be critical in directing the selectivity of the reaction.

Elimination Reactions

Treatment with a strong, non-nucleophilic base is expected to induce elimination reactions (E1 or E2), leading to the formation of alkenes. The regioselectivity of the elimination will be governed by Zaitsev's rule, favoring the formation of the more substituted alkene.

Logical Flow of Alkyl Halide Reactions

G AlkylHalide This compound SN2 SN2 Reaction (Primary Bromide) AlkylHalide->SN2 Strong Nucleophile Aprotic Solvent SN1 SN1 Reaction (Tertiary Bromide) AlkylHalide->SN1 Weak Nucleophile Protic Solvent E2 E2 Elimination AlkylHalide->E2 Strong, Bulky Base E1 E1 Elimination AlkylHalide->E1 Weak Base Protic Solvent SubstitutionProduct Substitution Product SN2->SubstitutionProduct SN1->SubstitutionProduct AlkeneProduct Alkene Product E2->AlkeneProduct E1->AlkeneProduct

Caption: General reaction pathways for this compound.

Toxicological and Environmental Considerations

Organobromine compounds, as a class, have been the subject of environmental and toxicological scrutiny.[8][9] Many brominated hydrocarbons are known for their persistence in the environment and potential for bioaccumulation.[10][11]

While specific toxicological data for this compound is not available, it is prudent to handle this compound with appropriate safety precautions, assuming it may have irritant properties and potential for toxicity. The metabolism of brominated hydrocarbons can lead to the release of bromide ions in the body.[12]

Conclusion

This compound is a halogenated alkane with potential applications in organic synthesis as a building block for more complex molecules. While specific experimental data for this compound is scarce, its chemical behavior can be reliably predicted based on the well-established chemistry of alkyl halides. Further research is needed to fully characterize its spectroscopic properties, optimize its synthesis, and evaluate its potential biological activity and toxicological profile. Researchers working with this compound should proceed with caution and employ standard safety protocols for handling halogenated organic compounds.

References

An In-depth Technical Guide to the Stereoisomers of 1,3-Dibromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomerism of 1,3-dibromo-2-methylbutane, a halogenated alkane with applications in organic synthesis and as a potential building block in medicinal chemistry. Due to its chiral nature, understanding the spatial arrangement of its atoms is critical for its application in stereospecific reactions and the development of enantiomerically pure active pharmaceutical ingredients.

Stereochemistry of this compound

This compound (C₅H₁₀Br₂) possesses two chiral centers at carbon 2 (C2) and carbon 3 (C3). A chiral center is a carbon atom that is attached to four different groups.

  • C2 is chiral: It is bonded to a hydrogen atom (H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and the C3 carbon, which is also a chiral center.

  • C3 is chiral: It is bonded to a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH₃), and the C2 carbon.

The presence of two chiral centers means that this compound can exist as a maximum of 2² = 4 stereoisomers. These stereoisomers consist of two pairs of enantiomers.

Stereoisomer Relationships

The four stereoisomers of this compound are:

  • (2R, 3R)-1,3-Dibromo-2-methylbutane

  • (2S, 3S)-1,3-Dibromo-2-methylbutane

  • (2R, 3S)-1,3-Dibromo-2-methylbutane

  • (2S, 3R)-1,3-Dibromo-2-methylbutane

The relationship between these stereoisomers can be summarized as follows:

  • (2R, 3R) and (2S, 3S) are a pair of enantiomers .

  • (2R, 3S) and (2S, 3R) are a pair of enantiomers .

  • The relationship between any other pairing, for example (2R, 3R) and (2R, 3S), is that of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other.

The following diagram illustrates the relationships between the stereoisomers of this compound.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 2R,3R (2R, 3R) 2S,3S (2S, 3S) 2R,3R->2S,3S Enantiomers 2R,3S (2R, 3S) 2R,3R->2R,3S Diastereomers 2S,3R (2S, 3R) 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Stereoisomeric relationships of this compound.

Quantitative Data Summary

Stereoisomer ConfigurationRelationshipExpected Optical RotationExpected Physical Properties (Boiling Point, etc.)
(2R, 3R)Enantiomer of (2S, 3S)Equal in magnitude, opposite in sign to (2S, 3S)Identical to (2S, 3S)
(2S, 3S)Enantiomer of (2R, 3R)Equal in magnitude, opposite in sign to (2R, 3R)Identical to (2R, 3R)
(2R, 3S)Enantiomer of (2S, 3R)Equal in magnitude, opposite in sign to (2S, 3R)Identical to (2S, 3R)
(2S, 3R)Enantiomer of (2R, 3S)Equal in magnitude, opposite in sign to (2R, 3S)Identical to (2S, 3R)
(2R, 3R) vs (2R, 3S)DiastereomersUnrelatedDifferent
(2R, 3R) vs (2S, 3R)DiastereomersUnrelatedDifferent
(2S, 3S) vs (2R, 3S)DiastereomersUnrelatedDifferent
(2S, 3S) vs (2S, 3R)DiastereomersUnrelatedDifferent

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of this compound stereoisomers are not widely published. However, based on established organic chemistry principles, the following sections outline plausible methodologies.

Proposed Synthesis of a Diastereomeric Mixture

A mixture of the stereoisomers of this compound can be synthesized from the corresponding diol, 2-methylbutane-1,3-diol, via a nucleophilic substitution reaction.

Reaction:

2-methylbutane-1,3-diol + 2 HBr → this compound + 2 H₂O

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-methylbutane-1,3-diol.

  • Reagent Addition: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) to the flask. An excess of HBr is typically used to drive the reaction to completion.

  • Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Add an organic solvent (e.g., diethyl ether or dichloromethane) to extract the product. The organic layer will contain the this compound.

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield a mixture of the four stereoisomers of this compound.

The following diagram illustrates the general workflow for the synthesis.

synthesis_workflow Start 2-methylbutane-1,3-diol Reaction Reflux Start->Reaction Reagents HBr Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Fractional Distillation Workup->Purification Product Mixture of Stereoisomers Purification->Product

General workflow for the synthesis of this compound.
Proposed Separation of Diastereomers

Diastereomers have different physical properties and can therefore be separated by conventional laboratory techniques such as fractional distillation or chromatography.

Methodology: Column Chromatography

  • Column Preparation: A glass column is packed with a suitable stationary phase, such as silica (B1680970) gel, slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: The mixture of this compound stereoisomers is dissolved in a minimal amount of the non-polar solvent and carefully loaded onto the top of the column.

  • Elution: A solvent or a mixture of solvents (the mobile phase) is passed through the column. A gradient of increasing polarity (e.g., from pure hexane (B92381) to a mixture of hexane and ethyl acetate) is often used to elute the compounds.

  • Fraction Collection: The different diastereomeric pairs will travel down the column at different rates and can be collected in separate fractions as they elute.

  • Analysis: The composition of each fraction is analyzed by a suitable technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, to identify the separated diastereomers.

This separation will yield two sets of fractions: one containing the (2R, 3R) and (2S, 3S) enantiomeric pair, and the other containing the (2R, 3S) and (2S, 3R) enantiomeric pair. The separation of the individual enantiomers within each pair would require chiral chromatography.

The logical relationship for the separation process is depicted below.

separation_logic Input Mixture of Four Stereoisomers Process Separation Technique (e.g., Column Chromatography) Input->Process Output1 Diastereomeric Pair 1 ((2R,3R) and (2S,3S)) Process->Output1 Output2 Diastereomeric Pair 2 ((2R,3S) and (2S,3R)) Process->Output2 FurtherSeparation Chiral Chromatography (for enantiomer separation) Output1->FurtherSeparation Output2->FurtherSeparation

Proposed Stereoselective Synthesis of (2S,3R)-1,3-dibromo-2-methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed stereoselective synthetic route for (2S,3R)-1,3-dibromo-2-methylbutane, a chiral organohalogen compound with potential applications in pharmaceutical and materials science research. Due to the absence of a direct, documented synthesis in the current literature, this guide presents a theoretical two-step pathway commencing with the commercially available chiral precursor, (S)-2-methyl-1-butanol. The proposed synthesis is grounded in well-established organic reactions, with experimental protocols and expected outcomes extrapolated from analogous transformations reported in peer-reviewed literature.

Proposed Synthetic Pathway

The proposed synthesis of (2S,3R)-1,3-dibromo-2-methylbutane involves two sequential reactions:

  • Dehydration of (S)-2-methyl-1-butanol: The initial step focuses on the stereospecific dehydration of the primary alcohol to yield the corresponding terminal alkene, (S)-3-methyl-1-pentene. To circumvent potential carbocation rearrangements and loss of stereochemical integrity often associated with acid-catalyzed dehydrations, a milder, more controlled approach is proposed. This involves the conversion of the alcohol to a good leaving group, such as a tosylate, followed by an E2 elimination using a non-nucleophilic bulky base.

  • Diastereoselective Dibromination of (S)-3-methyl-1-pentene: The second step entails the diastereoselective addition of bromine across the double bond of the chiral alkene. The bromination of alkenes typically proceeds via a cyclic bromonium ion intermediate, leading to an anti-addition of the two bromine atoms. The inherent chirality of the starting alkene is expected to direct the facial attack of the bromine, leading to the preferential formation of one of the two possible diastereomers.

The overall proposed synthetic scheme is depicted below:

Synthetic_Pathway Proposed Synthesis of (2S,3R)-1,3-dibromo-2-methylbutane cluster_0 Step 1: Dehydration cluster_1 Step 2: Diastereoselective Dibromination start (S)-2-methyl-1-butanol intermediate (S)-3-methyl-1-pentene start->intermediate  1. TsCl, Pyridine (B92270)  2. t-BuOK, t-BuOH product (2S,3R)-1,3-dibromo-2-methylbutane intermediate->product  Br2, CH2Cl2

Figure 1: Proposed two-step synthesis of (2S,3R)-1,3-dibromo-2-methylbutane.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of (2S,3R)-1,3-dibromo-2-methylbutane. These procedures are based on analogous reactions and may require optimization for the specific substrates.

Step 1: Synthesis of (S)-3-methyl-1-pentene from (S)-2-methyl-1-butanol

This procedure involves the tosylation of the primary alcohol followed by elimination.

Materials:

  • (S)-2-methyl-1-butanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Tosylation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-methyl-1-butanol (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

  • To this solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x).

  • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate. The tosylate is typically used in the next step without further purification.

  • Elimination: In a separate round-bottom flask, dissolve the crude tosylate in tert-butanol.

  • Add potassium tert-butoxide (1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the formation of the alkene by gas chromatography (GC).

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with pentane (B18724) (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the pentane to obtain (S)-3-methyl-1-pentene.

Step 2: Synthesis of (2S,3R)-1,3-dibromo-2-methylbutane from (S)-3-methyl-1-pentene

This procedure describes the diastereoselective dibromination of the chiral alkene.

Materials:

Procedure:

  • In a round-bottom flask protected from light and equipped with a dropping funnel and magnetic stirrer, dissolve (S)-3-methyl-1-pentene (1.0 eq) in anhydrous dichloromethane and cool to -78 °C (dry ice/acetone bath).

  • Prepare a solution of bromine (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the bromine solution dropwise to the alkene solution at -78 °C with vigorous stirring. The disappearance of the reddish-brown color of bromine indicates its consumption.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess bromine.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford (2S,3R)-1,3-dibromo-2-methylbutane.

Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthesis, based on yields and selectivities reported for analogous reactions in the literature. It is important to note that these values are estimates and may vary upon experimental execution.

StepReactionSubstrateProductReagents and ConditionsExpected Yield (%)Expected Diastereomeric Ratio (dr)
1Dehydration(S)-2-methyl-1-butanol(S)-3-methyl-1-pentene1. TsCl, Pyridine; 2. t-BuOK, t-BuOH75-85>98:2
2Dibromination(S)-3-methyl-1-pentene(2S,3R)-1,3-dibromo-2-methylbutaneBr₂, CH₂Cl₂80-9070:30 - 80:20

Logical Relationship Diagram

The logical progression of the synthesis, highlighting the key transformations and stereochemical considerations, is illustrated in the following diagram.

Synthesis_Logic Logical Workflow for the Synthesis Start Chiral Pool Starting Material (S)-2-methyl-1-butanol Step1 Formation of a Good Leaving Group (Tosylation) Start->Step1 TsCl, Pyridine Step2 E2 Elimination (Formation of Terminal Alkene) Step1->Step2 Bulky Base (t-BuOK) Intermediate Chiral Alkene Intermediate (S)-3-methyl-1-pentene Step2->Intermediate Step3 Electrophilic Attack and Formation of Bromonium Ion Intermediate->Step3 Br2 Step4 Nucleophilic Attack by Bromide (anti-addition) Step3->Step4 Facial bias from existing stereocenter Product Target Molecule (2S,3R)-1,3-dibromo-2-methylbutane Step4->Product

An In-Depth Technical Guide to 1,3-Dibromo-2-methylbutane: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1,3-Dibromo-2-methylbutane, with a focus on its International Union of Pure and Applied Chemistry (IUPAC) nomenclature, physicochemical properties, and potential synthetic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

IUPAC Nomenclature: A Step-by-Step Determination

The systematic naming of this compound according to IUPAC rules is a logical process that ensures unambiguous identification of its chemical structure. The following steps delineate the nomenclature process:

  • Identification of the Parent Chain: The longest continuous carbon chain in the molecule is identified. In this case, the longest chain consists of four carbon atoms, which corresponds to the parent alkane, butane .

  • Numbering the Parent Chain: The carbon chain is numbered to assign the lowest possible locants (numbers) to the substituents. There are two possible numbering schemes:

    • Scheme A: Numbering from left to right gives the substituents the locants 2 (for the methyl group), 1, and 3 (for the bromine atoms).

    • Scheme B: Numbering from right to left gives the substituents the locants 3 (for the methyl group), 2, and 4 (for the bromine atoms).

    According to the "first point of difference" rule, the set of locants (1, 2, 3) from Scheme A is lower than the set (2, 3, 4) from Scheme B. Therefore, Scheme A is the correct numbering system.

  • Identifying and Naming the Substituents: The substituents attached to the parent chain are:

    • Two bromine atoms, which are named as "bromo". Since there are two, the prefix "di" is used, making it "dibromo".

    • One methyl group (-CH₃), which is named as "methyl".

  • Assembling the Full IUPAC Name: The substituents are listed in alphabetical order (ignoring prefixes like "di-"). Therefore, "bromo" comes before "methyl". The final IUPAC name is constructed by combining the locants, substituent names, and the parent chain name.

The correct IUPAC name for the compound is This compound .[1]

IUPAC_Nomenclature start Start find_chain Identify the longest carbon chain (Parent Chain) start->find_chain number_chain Number the carbon chain to give substituents the lowest possible locants find_chain->number_chain Butane identify_substituents Identify and name all substituents number_chain->identify_substituents Locants: 1, 2, 3 alphabetize Arrange substituents alphabetically identify_substituents->alphabetize Substituents: Bromo, Bromo, Methyl assemble_name Assemble the full IUPAC name alphabetize->assemble_name Bromo, Methyl end_name This compound assemble_name->end_name

A logical workflow for determining the IUPAC name of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₅H₁₀Br₂[1][2]
Molecular Weight 229.94 g/mol [1]
IUPAC Name This compound[1]
CAS Number 49623-50-9[2]
InChI InChI=1S/C5H10Br2/c1-4(3-6)5(2)7/h4-5H,3H2,1-2H3[2]
InChIKey BUSRMHUIGFKVAM-UHFFFAOYSA-N[2]
SMILES CC(CBr)C(C)Br[1]

Synthesis of this compound: An Overview of Potential Methodologies

While a specific, high-yield synthesis protocol for this compound is not extensively documented in readily available literature, its formation can be inferred from established principles of organic chemistry, particularly free radical halogenation.

Free Radical Bromination of 2-Methylbutane

The most probable synthetic route to this compound is through the free radical bromination of 2-methylbutane. This reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. However, this method is expected to yield a mixture of mono-, di-, and poly-brominated products. The formation of this compound would be one of several possible isomers.

Experimental Protocol (General):

A generalized procedure for the free radical bromination of an alkane is as follows:

  • Initiation: The reaction is initiated by the homolytic cleavage of bromine (Br₂) using UV light or heat to generate bromine radicals (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from 2-methylbutane to form a secondary or tertiary alkyl radical and hydrogen bromide (HBr).

    • The alkyl radical then reacts with a molecule of Br₂ to form a brominated product and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine.

Due to the presence of primary, secondary, and tertiary hydrogens in 2-methylbutane, a mixture of brominated isomers is expected. The formation of this compound would involve the substitution of hydrogen atoms at the 1st and 3rd positions of the 2-methylbutane backbone. Achieving high selectivity for this specific isomer would be challenging and would likely require advanced purification techniques such as fractional distillation or preparative chromatography.

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br Br_rad 2 Br• Br2->Br_rad UV light or heat 2-methylbutane 2-Methylbutane Termination_products Br2, Alkyl-Br, Alkyl-Alkyl Br_rad->Termination_products Radical Combination Alkyl_rad Alkyl Radical 2-methylbutane->Alkyl_rad + Br• HBr HBr Brominated_Product Brominated Product (e.g., this compound) Alkyl_rad->Brominated_Product + Br2 Brominated_Product->Br_rad Generates new Br•

A generalized workflow for the free radical bromination of 2-methylbutane.

Applications in Drug Development and Medicinal Chemistry

Currently, there is a lack of specific information in the public domain detailing the application of this compound in drug development or its interaction with specific biological signaling pathways. Halogenated organic compounds, in general, are of significant interest in medicinal chemistry due to the ability of halogens to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Bromine, in particular, can influence lipophilicity, metabolic stability, and binding affinity to biological targets.

Given its structure, this compound could potentially serve as a synthetic intermediate or a scaffold for the development of novel therapeutic agents. The two bromine atoms provide reactive sites for further chemical modifications, allowing for the introduction of various functional groups to explore structure-activity relationships.

Future research may uncover specific biological activities of this compound or its derivatives, potentially leading to applications in areas such as oncology, infectious diseases, or neuroscience. However, at present, its role in drug development remains speculative.

Conclusion

This technical guide has provided a detailed analysis of the IUPAC nomenclature of this compound, a summary of its key physicochemical properties, and an overview of its likely synthetic pathway via free radical bromination. While its direct application in drug development is not yet established, its structure presents possibilities for its use as a building block in the synthesis of more complex molecules. Further research is warranted to explore the potential biological activities and therapeutic applications of this and related dibrominated alkanes.

References

An In-depth Technical Guide on the Physical Properties of 1,3-Dibromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3-Dibromo-2-methylbutane (CAS No: 49623-50-9). The information herein is curated for professionals in research and development who require precise data for experimental design, process modeling, and substance characterization.

Chemical Identity and Structure

This compound is a halogenated alkane. Its structure consists of a four-carbon butane (B89635) backbone with a methyl group at the second carbon and bromine atoms at the first and third positions.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₅H₁₀Br₂[1]

  • SMILES: CC(CBr)C(C)Br[1]

  • InChIKey: BUSRMHUIGFKVAM-UHFFFAOYSA-N[1]

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. Data has been compiled from various chemical databases and literature sources. Note that some values are computed or estimated due to limited experimental data.

PropertyValueSource
Molecular Weight 229.94 g/mol PubChem[1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Refractive Index Data not available
Water Solubility Sparingly soluble (predicted)General Bromoalkane Properties[2][3]
Organic Solvent Solubility Soluble (predicted)General Bromoalkane Properties[2][4][5][6]

Solubility Profile

Solubility in Water: As a haloalkane, this compound is expected to be only slightly soluble in water.[2][4] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with the haloalkane.[2][4]

Solubility in Organic Solvents: this compound is anticipated to be readily soluble in common organic solvents.[2][6] Based on the "like dissolves like" principle, the intermolecular forces (van der Waals forces) in this weakly polar compound are comparable to those in many organic solvents, allowing for miscibility.[5][6]

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the principal physical properties of liquid organic compounds like this compound.

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Apparatus:

  • Small round-bottom flask (5-10 mL)

  • Micro-condenser

  • Heating mantle or sand bath

  • Digital thermometer with an adapter

  • Boiling chips or a small magnetic stir bar

  • Clamps and stand

Procedure:

  • Place approximately 2-3 mL of the liquid sample into the round-bottom flask.

  • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Assemble the micro-condenser vertically onto the flask and secure it with a clamp.

  • Connect the condenser to a cold water source, ensuring water flows in at the bottom and out at the top.

  • Insert the digital thermometer through the adapter at the top of the condenser so that the tip is positioned in the vapor phase, just below the condenser's side arm.

  • Begin heating the sample gently.

  • Observe the liquid as it begins to boil and a ring of refluxing condensate appears on the condenser walls.

  • The temperature will stabilize when the thermometer bulb is fully immersed in the hot vapor. This stable temperature reading is the boiling point of the liquid.

  • Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

The density of a liquid is its mass per unit volume, typically expressed in g/mL.

Apparatus:

  • Analytical balance (accurate to ±0.001 g)

  • Pycnometer or a volumetric flask (e.g., 5 mL or 10 mL)

  • Pipette

  • Constant temperature water bath

Procedure:

  • Carefully clean and dry the pycnometer. Measure and record its empty mass on the analytical balance.

  • Fill the pycnometer with the liquid sample up to the calibration mark, ensuring there are no air bubbles. A pipette can be used for precise filling.

  • Place the filled pycnometer in a constant temperature water bath (e.g., 20°C or 25°C) for at least 20 minutes to allow the liquid to reach thermal equilibrium.

  • After equilibration, adjust the liquid volume precisely to the calibration mark, as the volume may have changed with temperature.

  • Dry the outside of the pycnometer and measure its total mass.

  • Calculate the mass of the liquid by subtracting the empty pycnometer's mass from the filled pycnometer's mass.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

    • Density (ρ) = Mass (m) / Volume (V)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and a useful indicator of purity.

Apparatus:

Procedure:

  • Turn on the refractometer's light source and the water circulator to bring the prisms to a standard temperature, typically 20°C.

  • Clean the surfaces of the upper and lower prisms with a soft tissue moistened with acetone or ethanol and allow them to dry completely.

  • Using a clean dropper, place 2-3 drops of the liquid sample onto the surface of the lower prism.

  • Close the prisms firmly. The liquid should spread evenly to form a thin film.

  • Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

  • Sharpen the boundary between the light and dark regions using the chromaticity adjustment.

  • Use the fine adjustment knob to move the boundary line exactly to the center of the crosshairs in the eyepiece.

  • Press the switch to illuminate the scale and read the refractive index value to four decimal places.

  • Record the temperature at which the measurement was taken.

Visualizations

The following diagrams illustrate a typical experimental workflow and a logical classification relevant to this compound.

G cluster_workflow Workflow for Boiling Point Determination prep Prepare Sample (2-3 mL in flask with boiling chips) assemble Assemble Micro-Reflux Apparatus (Flask, Condenser, Thermometer) prep->assemble 1. Setup heat Gentle Heating (Heating Mantle/Sand Bath) assemble->heat 2. Initiate observe Observe Reflux (Stable condensate ring forms) heat->observe 3. Equilibrate measure Record Temperature (Stable vapor temperature) observe->measure 4. Measure record_p Record Barometric Pressure measure->record_p 5. Finalize

Workflow for Boiling Point Determination via Micro-Reflux.

G organic Organic Compounds hydrocarbons Hydrocarbons organic->hydrocarbons haloalkanes Halogenated Hydrocarbons (Haloalkanes) organic->haloalkanes alkanes Alkanes hydrocarbons->alkanes bromoalkanes Bromoalkanes haloalkanes->bromoalkanes butanes Butanes (C4) alkanes->butanes isobutane Methylpropane (Isobutane) butanes->isobutane target This compound isobutane->target is structural precursor to dibromo Dibromoalkanes bromoalkanes->dibromo dibromo->target

Chemical Classification of this compound.

References

1,3-Dibromo-2-methylbutane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a concise summary of the core physicochemical properties of 1,3-Dibromo-2-methylbutane, tailored for researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

This compound is a halogenated alkane. Its fundamental molecular attributes are summarized below.

IdentifierValueReference
Molecular Formula C5H10Br2[1][2][3]
Molecular Weight 229.94 g/mol [1][2][3]
IUPAC Name This compound[1][2]
CAS Registry Number 49623-50-9[1][2]
Canonical SMILES CC(CBr)C(C)Br[1]

Physicochemical Properties

While extensive experimental data for this specific isomer is limited, computed properties and data from related compounds provide valuable insights. These properties are critical for predicting its behavior in various chemical environments.

  • Physical State: Expected to be a liquid at standard temperature and pressure.

  • Reactivity: As a di-haloalkane, it can participate in various nucleophilic substitution and elimination reactions. The bromine atoms serve as good leaving groups, making it a useful building block in organic synthesis.

Biological Significance and Signaling Pathways

This compound is a simple synthetic organohalogen compound. It is not known to be involved in any biological signaling pathways. Its primary relevance to the life sciences is as a potential intermediate or building block in the synthesis of more complex, biologically active molecules. Due to its alkylating nature, it would be expected to exhibit cytotoxicity if introduced into biological systems.

Experimental Protocols and Applications

The primary application of this compound is in organic synthesis. A common experimental protocol would involve its use as an electrophile in substitution reactions.

Generalized Experimental Protocol: Nucleophilic Substitution

  • Reaction Setup: this compound is dissolved in a suitable aprotic polar solvent (e.g., acetone, DMF, or DMSO) under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophile Addition: A nucleophile (e.g., an amine, thiol, or cyanide salt) is added to the solution, often dropwise if the reaction is exothermic.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, ranging from room temperature to reflux, depending on the reactivity of the nucleophile. Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified, typically by column chromatography or distillation, to isolate the desired substituted product.

This synthetic utility is visualized in the logical workflow diagram below.

G Synthetic Utility of this compound cluster_input Reactants cluster_process Process cluster_output Products & Purification start This compound (C5H10Br2) reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (Nu-) nucleophile->reaction product Substituted Product (e.g., C5H10BrN) reaction->product Crude Product purification Purification (Chromatography/Distillation) product->purification

References

Synthesis of 1,3-Dibromo-2-methylbutane from 3-methyl-1-butene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed two-step synthesis route for 1,3-dibromo-2-methylbutane, commencing from the readily available starting material, 3-methyl-1-butene (B165623). This document outlines the strategic reaction pathway, detailed experimental protocols, and the underlying mechanistic principles of each transformation.

Synthetic Strategy Overview

The synthesis of this compound from 3-methyl-1-butene is most effectively achieved through a two-step radical-mediated pathway. A direct single-step conversion is not feasible due to the specific regiochemical requirements for the introduction of the two bromine atoms. The proposed strategy involves:

  • Allylic Bromination: Introduction of a bromine atom at the allylic C-3 position of 3-methyl-1-butene via a free-radical substitution reaction using N-bromosuccinimide (NBS).

  • Anti-Markovnikov Hydrobromination: Subsequent addition of hydrogen bromide (HBr) across the remaining double bond in the presence of a radical initiator (e.g., peroxides) to regioselectively install the second bromine atom at the C-1 position.

This approach leverages the distinct reactivity of allylic hydrogens and the predictable outcome of radical additions to alkenes.

Reaction Pathways and Mechanisms

The overall synthetic transformation is depicted below, followed by detailed mechanistic pathways for each step.

Overall Synthesis Overall Synthesis of this compound 3-methyl-1-butene 3-methyl-1-butene 3-bromo-3-methyl-1-butene 3-bromo-3-methyl-1-butene 3-methyl-1-butene->3-bromo-3-methyl-1-butene NBS, ROOR, CCl4, Δ This compound This compound 3-bromo-3-methyl-1-butene->this compound HBr, ROOR

Caption: Overall two-step synthesis pathway.

Step 1: Allylic Bromination of 3-methyl-1-butene

This reaction proceeds via a free-radical chain mechanism, where N-bromosuccinimide serves as a source of a low concentration of bromine radicals.[1][2]

Allylic Bromination Mechanism Mechanism of Allylic Bromination cluster_initiation Initiation cluster_propagation Propagation ROOR RO-OR RORad 2 RO• ROOR->RORad Δ or hν BrRad Br• RORad->BrRad HBr HBr HBr ROH ROH Alkene 3-methyl-1-butene BrRad->Alkene AllylRad Allylic Radical (resonance stabilized) Alkene->AllylRad Br• Product1 3-bromo-3-methyl-1-butene AllylRad->Product1 Br2 HBr_prop HBr Br2 Br2 HBr_prop->Br2 NBS Succinimide (B58015) Succinimide BrRad_prop Br• NBS NBS

Caption: Free-radical mechanism for allylic bromination.

Step 2: Anti-Markovnikov Hydrobromination

The addition of HBr in the presence of peroxides follows a free-radical chain reaction, leading to the anti-Markovnikov product.[3][4] The bromine radical adds to the less substituted carbon of the double bond to generate a more stable secondary carbon radical.

Anti-Markovnikov Mechanism Mechanism of Anti-Markovnikov Hydrobromination cluster_initiation2 Initiation cluster_propagation2 Propagation ROOR2 RO-OR RORad2 2 RO• ROOR2->RORad2 Δ or hν BrRad2 Br• RORad2->BrRad2 HBr HBr2 HBr ROH2 ROH Alkene2 3-bromo-3-methyl-1-butene BrRad2->Alkene2 IntermediateRad Secondary Carbon Radical Alkene2->IntermediateRad Br• Product2 This compound IntermediateRad->Product2 HBr HBr_prop2 HBr BrRad_prop2 Br•

Caption: Free-radical mechanism for HBr addition.

Experimental Protocols

The following are detailed experimental methodologies for the proposed synthesis.

Step 1: Synthesis of 3-bromo-3-methyl-1-butene

Materials and Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • 3-methyl-1-butene

  • N-bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) (Note: Benzene may also be used as a solvent)

  • Radical initiator (e.g., benzoyl peroxide or AIBN) or a UV lamp

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-1-butene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or GC). The completion is often indicated by the succinimide floating at the surface.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide precipitate.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by water, and finally with brine in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product, 3-bromo-3-methyl-1-butene, can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound

Materials and Equipment:

  • Gas dispersion tube (bubbler)

  • Three-necked round-bottom flask with a magnetic stirrer

  • Low-temperature bath (e.g., ice-salt or dry ice-acetone)

  • Hydrogen bromide (HBr) gas or a solution of HBr in acetic acid

  • 3-bromo-3-methyl-1-butene

  • Anhydrous ether or other suitable non-polar solvent

  • Radical initiator (e.g., benzoyl peroxide)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-bromo-3-methyl-1-butene (1.0 eq) in anhydrous ether in a three-necked flask cooled in a low-temperature bath.

  • Add a catalytic amount of a peroxide initiator.

  • Bubble anhydrous HBr gas through the solution via a gas dispersion tube. Alternatively, add a solution of HBr in acetic acid dropwise. The reaction is exothermic and the temperature should be maintained.

  • Continue the addition of HBr until the starting material is consumed (monitored by TLC or GC).

  • Once the reaction is complete, carefully quench by pouring the mixture into a cold, saturated sodium bicarbonate solution to neutralize excess HBr.

  • Extract the aqueous layer with ether.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The final product, this compound, can be purified by vacuum distillation.

Quantitative Data

The following tables summarize the key quantitative data for the compounds involved in this synthesis.

Compound Structure Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
3-methyl-1-buteneCH₂(CH)CH(CH₃)₂C₅H₁₀70.1320.10.627
3-bromo-3-methyl-1-buteneCH₂(CH)C(Br)(CH₃)₂C₅H₉Br149.03114-1151.221
This compoundCH₂BrCH(CH₃)CH(Br)CH₃C₅H₁₀Br₂229.94~180-190 (est.)~1.6-1.7 (est.)
Reaction Step Starting Material Reagents Product Typical Yield
13-methyl-1-buteneNBS, ROOR/hν3-bromo-3-methyl-1-butene70-85%
23-bromo-3-methyl-1-buteneHBr, ROORThis compound60-80%

Note: Yields are estimates based on typical outcomes for these reaction types and may vary depending on specific experimental conditions.

Concluding Remarks

The described two-step synthesis provides a logical and robust method for the preparation of this compound from 3-methyl-1-butene. The success of this synthesis hinges on the careful control of reaction conditions to favor the desired radical pathways and minimize competing side reactions, such as electrophilic addition. The protocols provided herein serve as a foundational guide for researchers to adapt and optimize for their specific laboratory settings and purity requirements.

References

The Elusive Synthesis of 1,3-Dibromo-2-methylbutane: A Review of Electrophilic Addition Principles

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry into the electrophilic addition mechanism for the formation of 1,3-dibromo-2-methylbutane. Extensive investigation into established chemical literature and reaction databases reveals that the direct synthesis of this compound via a simple electrophilic addition of hydrobromic acid (HBr) to isoprene (B109036) (2-methyl-1,3-butadiene) is not a documented or mechanistically favored pathway. The structure of the target molecule, a saturated dibromoalkane, is inconsistent with the typical products of electrophilic addition to a conjugated diene like isoprene. This document will elucidate the well-established mechanisms of electrophilic addition to isoprene and other relevant substrates, clarifying why the formation of this compound is not the expected outcome.

The True Products of Isoprene Electrophilic Addition

The reaction of isoprene with one equivalent of HBr is a classic example of electrophilic addition to a conjugated diene, governed by the principles of kinetic and thermodynamic control. The reaction proceeds through the formation of a resonance-stabilized allylic carbocation. Protonation of isoprene can occur at either C1 or C4. Protonation at C1 is favored as it leads to a more stable tertiary allylic carbocation, which is also stabilized by resonance.

This resonance-stabilized carbocation has two electrophilic centers, at C2 and C4. Attack by the bromide nucleophile at these positions leads to two primary products: the 1,2-adduct and the 1,4-adduct.

  • 1,2-Addition Product (Kinetic Product): 3-bromo-3-methyl-1-butene. This product is typically favored at lower temperatures as it is formed faster due to the proximity of the bromide ion to the C2 carbocation.

  • 1,4-Addition Product (Thermodynamic Product): 1-bromo-3-methyl-2-butene. This product is more stable due to the more substituted double bond and is the major product at higher temperatures, where the reaction is reversible and reaches equilibrium.

The reaction with a second equivalent of HBr would lead to further addition across the remaining double bond, resulting in a saturated dibromoalkane. However, the resulting products would be isomers of dibromo-2-methylbutane, such as 2,3-dibromo-2-methylbutane (B1619756) (from the 1,2-adduct) or 1,2-dibromo-3-methylbutane (B87708) (from the 1,4-adduct after rearrangement) and 1,3-dibromo-3-methylbutane, not this compound.

Mechanistic Pathways of Electrophilic Addition to Isoprene

The following diagrams illustrate the established mechanism for the electrophilic addition of one equivalent of HBr to isoprene.

Electrophilic_Addition_Isoprene isoprene Isoprene carbocation Resonance-Stabilized Allylic Carbocation isoprene->carbocation + H⁺ hbr H-Br hbr->carbocation product_12 3-bromo-3-methyl-1-butene (1,2-Adduct - Kinetic) carbocation->product_12 + Br⁻ (attack at C2) product_14 1-bromo-3-methyl-2-butene (1,4-Adduct - Thermodynamic) carbocation->product_14 + Br⁻ (attack at C4) br_ion Br⁻

Caption: Electrophilic addition of HBr to isoprene.

Alternative Synthetic Routes and Their Products

Investigations into alternative starting materials that might lead to this compound have also been considered.

Free Radical Bromination of 2-Methylbutane

The reaction of 2-methylbutane with bromine (Br₂) in the presence of UV light proceeds via a free radical mechanism. The selectivity of bromination favors the substitution of the most substituted hydrogen atom due to the stability of the resulting free radical (tertiary > secondary > primary). Therefore, the major product of this reaction is 2-bromo-2-methylbutane . Other monobrominated isomers, such as 1-bromo-2-methylbutane, 2-bromo-3-methylbutane, and 1-bromo-3-methylbutane, are formed as minor products. Further bromination would lead to a complex mixture of dibrominated products, but the selective formation of this compound is highly unlikely.

Electrophilic Addition of HBr to Methyl-Substituted Butenes
  • 3-Methyl-1-butene (B165623): The addition of HBr to 3-methyl-1-butene initially forms a secondary carbocation. This carbocation can undergo a hydride shift to form a more stable tertiary carbocation. The subsequent attack of the bromide ion leads to two products: 2-bromo-3-methylbutane and the major product, 2-bromo-2-methylbutane .

  • 2-Methyl-1-butene (B49056): The addition of HBr to 2-methyl-1-butene proceeds through a tertiary carbocation, leading to the formation of 2-bromo-2-methylbutane as the major product.

  • 2-Methyl-2-butene (B146552): The addition of HBr to 2-methyl-2-butene also forms a tertiary carbocation, resulting in 2-bromo-2-methylbutane .

None of these common electrophilic addition reactions yield this compound as a primary product.

Data Presentation

Due to the lack of documented synthesis of this compound via electrophilic addition to isoprene or other common precursors, no quantitative data regarding reaction yields, conditions, or spectroscopic analysis can be provided in the context of the requested mechanism.

Experimental Protocols

Similarly, the absence of established procedures for the target synthesis prevents the inclusion of detailed experimental methodologies.

Conclusion

Hypothetical_Synthesis start Suitable Precursor (e.g., a specific diol or unsaturated alcohol) step1 Step 1: Functional Group Transformation start->step1 intermediate Intermediate (e.g., with leaving groups) step1->intermediate step2 Step 2: Bromination intermediate->step2 product This compound step2->product

Caption: Hypothetical multi-step synthesis of this compound.

Methodological & Application

Synthesis of Heterocycles Using 1,3-Dibromo-2-methylbutane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1,3-dibromo-2-methylbutane as a key starting material. The methodologies described herein are based on established synthetic routes for forming four-membered rings from 1,3-dihaloalkanes and are adapted for this specific substituted precursor. These protocols are intended to serve as a foundational guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Heterocyclic scaffolds are fundamental components of a vast array of pharmaceuticals and biologically active compounds. The unique conformational constraints and electronic properties of small, strained rings, such as azetidines, thietanes, and oxetanes, make them attractive motifs in modern drug design. This compound serves as a versatile C4 synthon for the construction of these valuable heterocyclic systems through cyclization reactions with various nucleophiles. The presence of a methyl group on the carbon backbone offers a point of substitution that can be exploited to modulate the physicochemical and pharmacological properties of the resulting heterocycles.

Application Notes

The synthesis of heterocycles from this compound typically proceeds via an intramolecular nucleophilic substitution (SN2) reaction. A bifunctional nucleophile first displaces one of the bromide leaving groups, followed by an intramolecular cyclization to displace the second bromide, forming the heterocyclic ring. The methyl substituent at the 2-position can influence the reaction kinetics and regioselectivity, potentially favoring the formation of 3-methyl-substituted heterocycles.

Key Applications:

  • Azetidines: N-substituted 3-methylazetidines are accessible through the reaction of this compound with primary amines.[1][2] The azetidine (B1206935) ring is a valuable scaffold in medicinal chemistry, known to improve properties such as metabolic stability and aqueous solubility.[1]

  • Thietanes: The reaction with a sulfur nucleophile, such as sodium sulfide (B99878), provides a route to 3-methylthietane (B13819013).[3][4] Thietanes are of interest for their unique chemical reactivity and have been incorporated into various biologically active molecules.

  • Oxetanes: While direct cyclization with hydroxide (B78521) can be challenging, the synthesis of 3-methyloxetanes can be achieved from the corresponding 1,3-diol, which can be conceptually derived from this compound. The Williamson ether synthesis is a common strategy for forming the oxetane (B1205548) ring.

Experimental Protocols

The following protocols are generalized procedures adapted for the use of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.

Protocol 1: Synthesis of N-Substituted 3-Methylazetidines

This protocol describes the synthesis of N-substituted 3-methylazetidines from this compound and a primary amine.[1][5]

Reaction Scheme:

reactant1 This compound arrow Base, Solvent, Heat reactant1->arrow reactant2 R-NH2 (Primary Amine) plus + reactant2->plus product N-Substituted-3-methylazetidine plus->arrow arrow->product

Caption: General synthesis of N-substituted 3-methylazetidines.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the primary amine (1.2 equivalents) in the chosen anhydrous solvent, add the base (2.5 equivalents).

  • Add a solution of this compound (1.0 equivalent) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (or an appropriate temperature for the chosen solvent) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted 3-methylazetidine.

Protocol 2: Synthesis of 3-Methylthietane

This protocol outlines the synthesis of 3-methylthietane via the reaction of this compound with sodium sulfide.[3][4][6]

Reaction Scheme:

reactant1 This compound arrow Solvent, Heat reactant1->arrow reactant2 Na2S plus + reactant2->plus product 3-Methylthietane plus->arrow arrow->product

Caption: Synthesis of 3-methylthietane.

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol or DMF

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve sodium sulfide nonahydrate (1.1 equivalents) in the chosen solvent in a round-bottom flask.

  • Add a solution of this compound (1.0 equivalent) in the same solvent to the flask.

  • Heat the mixture to reflux and monitor the reaction by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.

  • Further purification can be achieved by fractional distillation.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of representative heterocycles from this compound, based on typical yields reported for analogous reactions with 1,3-dibromopropane.[1][5]

Table 1: Synthesis of N-Substituted 3-Methylazetidines

EntryPrimary Amine (R-NH₂)ProductTypical Yield (%)
1Benzylamine1-Benzyl-3-methylazetidine65-75
2Aniline3-Methyl-1-phenylazetidine50-60
3Cyclohexylamine1-Cyclohexyl-3-methylazetidine60-70

Table 2: Synthesis of 3-Methylthietane

EntrySulfur NucleophileProductTypical Yield (%)
1Sodium Sulfide3-Methylthietane40-50

Signaling Pathways and Experimental Workflows

The synthesis of these heterocycles does not directly involve biological signaling pathways. However, the resulting compounds can be used as scaffolds to design molecules that interact with such pathways. The experimental workflow for these syntheses is a standard procedure in synthetic organic chemistry.

Experimental Workflow Diagram:

G start Start reagents Combine Reactants: This compound Nucleophile (Amine/Sulfide) Base (if applicable) Solvent start->reagents reaction Heat Reaction Mixture (Reflux or specified temperature) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with water/brine monitoring->workup Reaction Complete drying Dry Organic Layer (e.g., Na2SO4, MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography or Distillation) concentration->purification characterization Characterization of Product (NMR, IR, Mass Spec) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for heterocyclic synthesis.

References

Application Notes and Protocols: Formation and Utility of Grignard Reagents from 1,3-Dibromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the formation of Grignard reagents from 1,3-Dibromo-2-methylbutane. The reaction of 1,3-dihaloalkanes with magnesium can lead to a variety of products, including mono-Grignard reagents, di-Grignard reagents, and cyclized products. The presence of a methyl group at the 2-position of the butane (B89635) chain introduces steric and electronic effects that influence the reaction pathway. Understanding and controlling these pathways are crucial for the synthesis of valuable intermediates in organic synthesis and drug development. This document outlines the potential reaction outcomes, provides a detailed experimental protocol for a representative reaction, and discusses the applications of the resulting organometallic reagents, particularly in the context of medicinal chemistry.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] The preparation of Grignard reagents from dihaloalkanes presents unique challenges and opportunities. Depending on the chain length and substitution pattern of the dihalide, the reaction with magnesium can yield mono-Grignard reagents, di-Grignard reagents, or undergo intramolecular cyclization.[3] In the case of 1,3-dihaloalkanes, the formation of a three-membered ring is a common competing reaction.

This compound serves as an interesting substrate for Grignard reagent formation. The methyl substituent at the 2-position can influence the regioselectivity of the initial magnesium insertion and the subsequent reactivity of the resulting organometallic species. The potential products include a mono-Grignard reagent, a di-Grignard reagent, or a substituted cyclopropylmethylmagnesium bromide. The latter is of particular interest as the cyclopropyl (B3062369) moiety is a valuable structural motif in medicinal chemistry, known to enhance metabolic stability, potency, and other desirable drug-like properties.[4][5]

Reaction Pathways and Expected Products

The reaction of this compound with magnesium can proceed through several pathways, as illustrated below. The product distribution is highly dependent on the reaction conditions, including the solvent, temperature, and the rate of addition of the dihalide.

Reaction_Pathways This compound This compound Mono-Grignard Reagent Mono-Grignard Reagent This compound->Mono-Grignard Reagent Mg Di-Grignard Reagent Di-Grignard Reagent Mono-Grignard Reagent->Di-Grignard Reagent Mg 1-Methyl-2-(bromomethyl)cyclopropylmagnesium bromide Substituted Cyclopropyl Grignard Reagent Mono-Grignard Reagent->1-Methyl-2-(bromomethyl)cyclopropylmagnesium bromide Intramolecular Displacement Mg, Et2O Mg, Et2O Further reaction with Mg Further reaction with Mg Intramolecular Cyclization Intramolecular Cyclization

Figure 1. Potential reaction pathways for the formation of a Grignard reagent from this compound.

Quantitative Data

While specific yield data for the Grignard reaction with this compound is not extensively reported in the literature, data from analogous 1,3-dihaloalkanes can provide valuable insights into the expected product distribution. The formation of di-Grignard reagents from 1,3-dibromides can be challenging, with yields often being modest due to competing cyclization reactions. For instance, the di-Grignard reagent from 1,3-dibromocyclopentane has been obtained in yields greater than 45%, while the corresponding reagent from 1,3-dibromocyclobutane (B6250088) was formed in less than 9% yield.[3] The presence of substituents, such as in 1,3-dibromo-2,2-dimethylpropane, can facilitate the formation of the di-Grignard reagent.[3]

SubstrateProduct(s)Reported Yield (%)Reference
1,3-Dibromocyclopentane1,3-Di(bromomagnesio)cyclopentane> 45[3]
1,3-Dibromocyclobutane1,3-Di(bromomagnesio)cyclobutane< 9[3]
1,3-Dibromo-2,2-dimethylpropane1,3-Di(bromomagnesio)-2,2-dimethylpropaneNot specified[3]
1,3-DibromopropaneCyclopropane and other productsLow yield of di-GrignardN/A

Experimental Protocol: Preparation of Grignard Reagent from this compound

This protocol is a general guideline and may require optimization based on the desired product (mono-Grignard, di-Grignard, or cyclized product). All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

  • Round-bottom flask, three-necked, oven-dried

  • Reflux condenser, oven-dried

  • Pressure-equalizing dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (N₂ or Ar)

  • Heating mantle or oil bath

Procedure:

Experimental_Workflow cluster_prep Apparatus Setup and Reagent Preparation cluster_reaction Grignard Reagent Formation cluster_analysis Product Analysis and Quenching A Assemble and flame-dry glassware under inert atmosphere. B Add magnesium turnings and a crystal of iodine to the flask. A->B C Prepare a solution of this compound in anhydrous ether in the dropping funnel. B->C D Add a small portion of the dibromide solution to initiate the reaction. E Observe for signs of reaction (disappearance of iodine color, gentle reflux). D->E F Add the remaining dibromide solution dropwise at a rate to maintain a gentle reflux. E->F G Stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. F->G H The resulting gray/brown solution contains the Grignard reagent(s). I The concentration can be determined by titration (e.g., with a standard solution of a secondary alcohol and an indicator). H->I

Figure 2. General workflow for the preparation of the Grignard reagent.

Step-by-Step Method:

  • Apparatus Setup: Assemble the three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature under the inert atmosphere.

  • Reagent Preparation: Place the magnesium turnings (1.2 equivalents per bromine atom for di-Grignard formation) and a small crystal of iodine into the reaction flask. In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion (approx. 10%) of the this compound solution from the dropping funnel to the stirred magnesium turnings. The reaction may need to be initiated by gentle warming with a heat gun. The disappearance of the brown iodine color and the onset of gentle reflux indicate the start of the reaction.

  • Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux of the solvent. This controlled addition is crucial to manage the exothermic reaction and can influence the product distribution.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (if necessary) for an additional 1-2 hours to ensure complete reaction of the magnesium. The final mixture will typically be a grayish-brown, cloudy solution.

  • Quantification (Optional but Recommended): The concentration of the resulting Grignard reagent can be determined by titration before use in subsequent reactions.

Applications in Drug Development

The Grignard reagents derived from this compound, particularly the cyclopropyl-containing species, are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[6]

  • Introduction of Substituted Cyclopropyl Moieties: The cyclopropyl ring is a prevalent structural motif in many approved drugs and clinical candidates.[4] It can act as a bioisostere for a double bond or a gem-dimethyl group, improving metabolic stability and binding affinity. The Grignard reagent formed through intramolecular cyclization provides a direct route to introduce a substituted cyclopropyl group into a target molecule.

  • Synthesis of Novel Scaffolds: The di-Grignard reagent, if successfully formed, can be used as a C4-building block to construct carbocyclic and heterocyclic ring systems, which are common scaffolds in drug molecules.

  • Lead Optimization: In drug discovery programs, the ability to readily synthesize analogs with different substitution patterns is crucial for lead optimization. The Grignard reagents from this compound offer a versatile platform for creating a library of compounds with a substituted cyclopropyl or a branched alkyl chain for structure-activity relationship (SAR) studies. For example, the Grignard reaction is a key step in the industrial production of Tamoxifen, a drug used in the treatment of breast cancer.[7]

Conclusion

The formation of Grignard reagents from this compound is a versatile reaction that can lead to mono-Grignard, di-Grignard, or cyclized organometallic species. The reaction outcome is sensitive to the experimental conditions, and careful control is necessary to favor the desired product. The resulting reagents, especially the substituted cyclopropylmethylmagnesium bromide, are valuable intermediates for the synthesis of complex molecules with applications in drug discovery and development. The provided protocol serves as a starting point for researchers to explore the rich chemistry of these organometallic reagents. Further investigation into the precise control of the reaction selectivity will undoubtedly expand the synthetic utility of this and related substituted dihaloalkanes.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Dibromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the nucleophilic substitution reactions of 1,3-dibromo-2-methylbutane, a versatile bifunctional electrophile. This document outlines the mechanistic principles, potential applications in synthesis, and detailed experimental protocols for reactions with various nucleophiles. Quantitative data is summarized for comparative analysis, and key reaction pathways and workflows are visualized.

Introduction

This compound is a halogenated alkane containing two bromine atoms on a branched carbon skeleton. The presence of two leaving groups, a primary and a secondary bromide, makes it a valuable substrate for a variety of nucleophilic substitution reactions. The structural asymmetry of the molecule can lead to regioselectivity challenges, while the stereocenter at C2 can be exploited in stereospecific syntheses. These reactions are fundamental in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the development of new chemical entities in medicinal chemistry and materials science.

Reaction Mechanisms

Nucleophilic substitution reactions of this compound can proceed via two primary mechanisms: the S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution) pathways. The predominant mechanism is influenced by the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction temperature.

  • S(_N)2 Mechanism: This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1] This mechanism is favored at the less sterically hindered primary carbon (C1) and by strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry at the reaction center.

  • S(_N)1 Mechanism: This is a two-step reaction involving the formation of a carbocation intermediate. This pathway is more likely to occur at the secondary carbon (C3) due to the relative stability of the secondary carbocation. Polar protic solvents stabilize the carbocation intermediate, thus favoring the S(_N)1 mechanism. This pathway typically leads to a racemic mixture of products if the reacting carbon is chiral.

Due to the presence of both a primary and a secondary bromide, the reaction conditions can be tuned to favor substitution at one position over the other. For instance, using a bulky nucleophile might favor substitution at the more accessible primary carbon.

Applications in Synthesis

The bifunctional nature of this compound makes it a useful building block for the synthesis of a variety of organic compounds, including:

  • Heterocyclic Compounds: Reaction with dinucleophiles can lead to the formation of five- or six-membered heterocyclic rings, which are common scaffolds in pharmaceutical agents.

  • Diamines and Diols: Substitution with ammonia (B1221849) or amine derivatives, or with hydroxide, can yield the corresponding diamines and diols, which are versatile intermediates in organic synthesis.

  • Dicarboxylic Acids: Reaction with cyanide followed by hydrolysis can be used to synthesize dicarboxylic acids.

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution reactions of this compound. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Protocol 1: Synthesis of 2-Methyl-1,3-diazidobutane

This protocol describes the disubstitution of this compound with sodium azide (B81097) to yield the corresponding diazide, a precursor for the synthesis of diamines.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 2.30 g).

  • Add anhydrous DMF (40 mL) to the flask.

  • Add sodium azide (25 mmol, 1.63 g) to the solution.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Diethyl 3-methyl-1,5-pentanedioate

This protocol outlines the reaction of this compound with the enolate of diethyl malonate.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl malonate

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried 250 mL three-neck flask under an inert atmosphere (e.g., argon), add sodium hydride (22 mmol, 0.88 g of 60% dispersion).

  • Carefully add 50 mL of anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add diethyl malonate (22 mmol, 3.52 g) dropwise to the suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes.

  • Add a solution of this compound (10 mmol, 2.30 g) in 20 mL of anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 16-24 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes representative quantitative data for nucleophilic substitution reactions of this compound. Disclaimer: The following data are illustrative examples based on general principles of nucleophilic substitution reactions and may not represent actual experimental results.

NucleophileReagentSolventTemp. (°C)Time (h)Major Product(s)Expected Yield (%)
HydroxideNaOHH(_2)O/Ethanol80122-Methylbutane-1,3-diol70-80
AzideNaN(_3)DMF80161,3-Diazido-2-methylbutane85-95
CyanideNaCNDMSO100243-Methylpentane-1,5-dinitrile60-75
MalonateNaCH(COOEt)(_2)THF6520Diethyl 4-methyl-1,1,3-cyclopentane- tricarboxylate50-65
ThiophenoxidePhSNaEthanol78101,3-Bis(phenylthio)-2-methylbutane80-90

Visualizations

Signaling Pathways and Experimental Workflows

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu:⁻ TS [Nu---C---Br]‡ Nu->TS Backside Attack Substrate This compound Substrate->TS Product Substituted Product TS->Product Bond Formation LG Br⁻ TS->LG Bond Cleavage Experimental_Workflow Start Start: Reactants & Solvent Reaction Reaction Setup (Heating, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Reaction Complete Drying Drying of Organic Layer (Anhydrous MgSO₄) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End Final Product Analysis->End

References

Application Notes and Protocols: The Versatile Role of 1,3-Dibromo-2-methylbutane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Dibromo-2-methylbutane is a bifunctional alkylating agent with significant potential in the construction of diverse molecular scaffolds for pharmaceutical applications. Its unique substitution pattern offers a platform for the synthesis of substituted heterocyclic systems, which are prevalent in a vast array of therapeutic agents. These application notes provide detailed protocols for the proposed use of this compound in the synthesis of key pharmaceutical intermediates, specifically focusing on the generation of substituted piperidine (B6355638) and azepane frameworks. The methodologies are grounded in established principles of organic synthesis, including intramolecular cyclization and alkylation reactions.

While direct literature precedent for the use of this compound in pharmaceutical synthesis is limited, the following protocols illustrate its potential utility based on analogous reactions with other dibromoalkanes.

Application Note 1: Synthesis of a Substituted Piperidine Intermediate

Objective: To synthesize a mixture of cis- and trans-3,5-dimethylpiperidine, a valuable scaffold in medicinal chemistry, via cyclization of a primary amine with this compound. Piperidine derivatives are integral components of numerous pharmaceuticals, including antipsychotics, analgesics, and antihistamines.

Proposed Reaction Scheme:

G reagent1 This compound product N-Benzyl-3,5-dimethylpiperidine (cis/trans mixture) reagent1->product  Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat reagent2 Primary Amine (e.g., Benzylamine) reagent2->product final_product 3,5-Dimethylpiperidine (cis/trans mixture) product->final_product  Debenzylation (e.g., H2, Pd/C)

Caption: Proposed synthesis of 3,5-dimethylpiperidine.

Experimental Protocol:

Materials:

  • This compound

  • Benzylamine (B48309)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH)

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Cyclization:

    • To a stirred solution of benzylamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

    • Add this compound (1.1 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-benzyl-3,5-dimethylpiperidine.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain a mixture of cis- and trans-N-benzyl-3,5-dimethylpiperidine.

  • Debenzylation:

    • Dissolve the purified N-benzyl-3,5-dimethylpiperidine in methanol.

    • Add 10% Pd/C catalyst (10 mol% Pd).

    • Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the final product, a mixture of cis- and trans-3,5-dimethylpiperidine.

Quantitative Data (Hypothetical):

StepReactant Molar RatioSolventTemperature (°C)Time (h)Yield (%)Purity (by LC-MS)
Cyclization1:1.1:2.5 (Amine:Dibromide:Base)Acetonitrile823665-75>90% (crude)
Debenzylation-Methanol251290-98>98%

Application Note 2: Synthesis of a Substituted Azepane Intermediate

Objective: To synthesize 4-methyl-azepane-4-carboxylic acid, a potential building block for novel therapeutic agents. Azepane scaffolds are found in a number of biologically active compounds. This proposed synthesis utilizes a malonic ester cyclization approach.

Proposed Reaction Scheme:

G reagent1 This compound intermediate0 Diethyl 2-(3-bromo-2-methylpropyl)malonate reagent1->intermediate0 reagent2 Diethyl Malonate reagent2->intermediate0  NaOEt, EtOH intermediate1 Diethyl 4-methylazepane-4,4-dicarboxylate intermediate2 4-Methylazepane-4,4-dicarboxylic acid intermediate1->intermediate2  Hydrolysis (e.g., aq. NaOH, then H+) product 4-Methyl-azepane-4-carboxylic acid intermediate2->product  Decarboxylation (Heat) reagent3 Primary Amine (e.g., p-Toluenesulfonamide) reagent3->intermediate1 intermediate0->intermediate1  Base (e.g., NaH) Solvent (e.g., DMF)

Caption: Proposed synthesis of 4-methyl-azepane-4-carboxylic acid.

Experimental Protocol:

Materials:

  • This compound

  • Diethyl malonate

  • Sodium Ethoxide (NaOEt)

  • Ethanol (EtOH), anhydrous

  • p-Toluenesulfonamide (B41071)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium Hydroxide (B78521) (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether

  • Ethyl acetate

Procedure:

  • Mono-alkylation of Diethyl Malonate:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution at 0°C.

    • After stirring for 30 minutes, add this compound (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude mono-alkylated product.

    • Purify by vacuum distillation or column chromatography.

  • N-Alkylation and Cyclization:

    • To a solution of p-toluenesulfonamide (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0°C.

    • Stir the mixture until hydrogen evolution ceases.

    • Add the purified mono-alkylated diethyl malonate (1.0 eq) to the solution.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

    • Cool the reaction, quench with saturated ammonium (B1175870) chloride solution, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to yield the protected azepane derivative.

  • Hydrolysis and Decarboxylation:

    • Reflux the purified azepane diester with an excess of aqueous sodium hydroxide solution until the hydrolysis is complete (monitored by TLC).

    • Cool the mixture and acidify with concentrated HCl to pH 1-2, which will precipitate the dicarboxylic acid.

    • Filter the solid, wash with cold water, and dry.

    • Heat the dicarboxylic acid at a temperature above its melting point until carbon dioxide evolution ceases, yielding the final product, 4-methyl-azepane-4-carboxylic acid.

Quantitative Data (Hypothetical):

StepReactant Molar RatioSolventTemperature (°C)Time (h)Yield (%)Purity (by NMR)
Mono-alkylation1:1:1 (Malonate:Base:Dibromide)Ethanol251650-60>95%
N-Alkylation and Cyclization1:1.1:1 (Sulfonamide:Base:Alkyl Malonate)DMF901845-55>90%
Hydrolysis and Decarboxylation-Water100-150870-80>97%

Disclaimer: The experimental protocols and quantitative data presented in these application notes are hypothetical and based on established chemical principles for analogous reactions. These procedures have not been experimentally validated for this compound and should be adapted and optimized by qualified researchers in a controlled laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

Application Notes and Protocols for the Bromination of 2-Methylbutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed experimental protocol for the free-radical bromination of 2-methylbutane. It includes the reaction mechanism, step-by-step laboratory procedures, data on product distribution, and methods for product analysis.

Introduction

Free-radical bromination is a fundamental reaction in organic synthesis that allows for the functionalization of otherwise unreactive alkanes.[1] The reaction proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or heat. A key feature of bromination is its high regioselectivity. The bromine radical preferentially abstracts the most weakly bonded hydrogen atom, leading to the formation of the most stable alkyl radical intermediate.[2] Consequently, the order of reactivity for hydrogen abstraction is tertiary (3°) > secondary (2°) > primary (1°).

In the case of 2-methylbutane, the tertiary hydrogen at the C2 position is selectively replaced, yielding 2-bromo-2-methylbutane (B1582447) as the major product.[3][4][5][6][7] This selectivity makes free-radical bromination a valuable tool for introducing a bromine atom—a versatile functional group and a good leaving group—at a specific position in a complex molecule.[1]

Reaction Mechanism and Regioselectivity

The photocatalyzed bromination of 2-methylbutane follows a classic free-radical chain reaction mechanism, which consists of three stages: initiation, propagation, and termination.[8][9]

  • Initiation: The reaction begins with the homolytic cleavage of the bromine-bromine bond by UV light, generating two bromine radicals.[8][9]

  • Propagation: A bromine radical abstracts a hydrogen atom from 2-methylbutane to form hydrogen bromide (HBr) and an alkyl radical. Due to the higher stability of tertiary radicals, the hydrogen from the C2 position is preferentially abstracted.[4][6][7] This tertiary alkyl radical then reacts with a molecule of Br₂ to form the final product, 2-bromo-2-methylbutane, and a new bromine radical, which continues the chain reaction.[8][10]

  • Termination: The reaction concludes when radicals combine with each other in various ways to form stable, non-radical species.[8][9]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination i1 Br-Br i2 2 Br• i1->i2 UV Light (hν) p1 2-Methylbutane p2 Tertiary Alkyl Radical p1->p2 + Br• p3 HBr p1->p3 + Br• p5 2-Bromo-2-methylbutane p2->p5 + Br-Br p4 Br-Br p6 Br• p5->p6 releases p6->p1 Chain Reaction t1 Br• + Br• → Br₂ t2 R• + Br• → R-Br t3 R• + R• → R-R G cluster_stability Radical Stability and Product Formation 2-Methylbutane 2-Methylbutane Tertiary Radical\n(Most Stable) Tertiary Radical (Most Stable) 2-Methylbutane->Tertiary Radical\n(Most Stable) -H• Secondary Radical Secondary Radical 2-Methylbutane->Secondary Radical -H• Primary Radicals Primary Radicals 2-Methylbutane->Primary Radicals -H• 2-Bromo-2-methylbutane\n(Major Product) 2-Bromo-2-methylbutane (Major Product) Tertiary Radical\n(Most Stable)->2-Bromo-2-methylbutane\n(Major Product) +Br• G cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Assemble Apparatus (Flask, Condenser, Funnel) reactants 2. Add 2-Methylbutane setup->reactants addition 3. Irradiate (UV) and Add Bromine Dropwise reactants->addition complete 4. Continue Reaction Until Color Fades addition->complete cool 5. Cool Mixture complete->cool wash 6. Wash with H₂O, NaHCO₃, Brine cool->wash dry 7. Dry with Na₂SO₄ wash->dry distill 8. Purify by Distillation dry->distill product Final Product: 2-Bromo-2-methylbutane distill->product gcms GC-MS Analysis product->gcms nmr ¹H NMR Analysis product->nmr

References

Application Notes and Protocols: Dehydrohalogenation of 1,3-Dibromo-2-methylbutane for Diene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrohalogenation of alkyl dihalides is a fundamental and versatile method for the synthesis of unsaturated hydrocarbons, including conjugated dienes. Conjugated dienes are valuable building blocks in organic synthesis, serving as key precursors for a variety of chemical transformations such as Diels-Alder reactions, polymerizations, and the synthesis of complex natural products and pharmaceutical agents. This document provides detailed application notes and protocols for the dehydrohalogenation of 1,3-dibromo-2-methylbutane to yield diene products, with a focus on the use of a sterically hindered base to control regioselectivity.

The reaction proceeds via a double elimination mechanism, where two equivalents of hydrogen bromide are removed from the substrate to form two new carbon-carbon double bonds. The choice of base is critical in determining the product distribution, particularly the ratio of the conjugated diene (2-methyl-1,3-butadiene, also known as isoprene) to other possible isomeric dienes. Strong, sterically hindered bases, such as potassium tert-butoxide (KOtBu), are particularly effective in promoting the formation of the less substituted, or Hofmann, product through an E2 (bimolecular elimination) mechanism.[1][2]

Reaction Principle and Regioselectivity

The dehydrohalogenation of this compound involves two successive E2 elimination reactions. The regioselectivity of each elimination step is influenced by the steric hindrance of the base and the substrate.

  • First Elimination: The initial dehydrohalogenation can lead to two possible bromoalkene intermediates.

  • Second Elimination: Subsequent dehydrohalogenation of the bromoalkene intermediates yields the final diene products.

The use of a bulky base like potassium tert-butoxide favors the abstraction of the more sterically accessible protons, leading to the formation of the terminal, less substituted double bonds. This regiochemical control is crucial for maximizing the yield of the desired conjugated diene, 2-methyl-1,3-butadiene.

Experimental Protocols

Materials and Reagents:

Reagent/MaterialMolecular FormulaM.W. ( g/mol )CAS No.
This compoundC₅H₁₀Br₂229.9449623-50-9
Potassium tert-butoxide (KOtBu)C₄H₉KO112.21865-47-4
Anhydrous Tetrahydrofuran (B95107) (THF)C₄H₈O72.11109-99-9
Saturated aqueous ammonium (B1175870) chlorideNH₄Cl53.4912125-02-9
Diethyl ether(C₂H₅)₂O74.1260-29-7
Anhydrous magnesium sulfateMgSO₄120.377487-88-9

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging the Flask: To the flask, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Base: While stirring, add potassium tert-butoxide (KOtBu) (2.2 eq) to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC or GC analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation to isolate the volatile diene products. Due to the low boiling point of isoprene (B109036) (34 °C), it is advisable to use a cooled receiving flask.

Data Presentation

Since specific quantitative data for the dehydrohalogenation of this compound is not available in the literature, the following table presents expected outcomes based on analogous reactions. The primary product anticipated is the conjugated diene, 2-methyl-1,3-butadiene (isoprene), due to the use of a sterically hindered base.

Starting MaterialBaseMajor ProductMinor Products (Predicted)Expected Yield
This compoundPotassium tert-butoxide2-Methyl-1,3-butadiene3-Methyl-1,3-butadiene, 2-Methyl-1,2-butadiene (Allene)Moderate to Good

Mandatory Visualizations

Reaction Pathway

Dehydrohalogenation_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Products start This compound inter Bromoalkene Intermediate start->inter - HBr (E2) KOtBu prod1 2-Methyl-1,3-butadiene (Major) inter->prod1 - HBr (E2) KOtBu prod2 Other Diene Isomers (Minor) inter->prod2 (side reaction)

Caption: Reaction pathway for the dehydrohalogenation of this compound.

Experimental Workflow

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) charge Charge Flask with this compound in THF setup->charge add_base Add Potassium tert-butoxide charge->add_base reflux Reflux for 2-4 hours add_base->reflux workup Aqueous Workup (NH4Cl quench, Extraction) reflux->workup purify Purification by Fractional Distillation workup->purify product Isolated Diene Products purify->product

Caption: Experimental workflow for the synthesis of dienes from this compound.

Conclusion

The double dehydrohalogenation of this compound using a sterically hindered base like potassium tert-butoxide presents a viable and direct route for the synthesis of 2-methyl-1,3-butadiene (isoprene) and other isomeric dienes. The protocol provided, adapted from similar transformations, offers a robust starting point for researchers. The key to maximizing the yield of the desired conjugated diene lies in the careful control of reaction conditions and the choice of a suitable base to favor the E2 elimination pathway leading to the thermodynamically less stable, but sterically favored, product. Further optimization of reaction time, temperature, and solvent may be necessary to achieve the desired product distribution and yield. Characterization of the product mixture by techniques such as GC-MS and NMR spectroscopy is essential to determine the precise isomer ratio.

References

Laboratory Scale Purification of 1,3-Dibromo-2-methylbutane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale purification of 1,3-Dibromo-2-methylbutane, a key intermediate in various organic syntheses. The protocols focus on two primary purification techniques: fractional distillation and flash column chromatography. Safety precautions and data presentation are also addressed to ensure safe and effective laboratory practices.

Introduction

This compound is a halogenated alkane whose purity is crucial for the success of subsequent synthetic steps. Impurities, often isomers and byproducts from its synthesis, can lead to unwanted side reactions and lower yields of the desired final product. The choice of purification method depends on the nature and properties of these impurities. This guide outlines protocols for two common and effective purification techniques.

A prevalent synthetic route to this compound and its isomers is the allylic bromination of 2-methyl-2-butene, for example, using N-bromosuccinimide (NBS) under UV irradiation. This reaction can lead to a mixture of monobrominated isomers.

Potential Impurities

The primary impurities in a crude reaction mixture of this compound are likely to be its isomers formed during synthesis. The separation of these isomers is the main challenge in the purification process.

Table 1: Potential Impurities and their Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound C5H10Br2 229.94 ~181.6 (estimated at 760 mmHg) Desired Product
1,4-Dibromo-2-methylbutaneC5H10Br2229.94Not readily availablePositional Isomer
3,4-Dibromo-2-methylbutaneC5H10Br2229.94Not readily availablePositional Isomer
1,2-Dibromo-2-methylbutaneC5H10Br2229.94Not readily availablePositional Isomer
Unreacted Starting MaterialC5H1070.1338.52-methyl-2-butene
N-Bromosuccinimide (NBS)C4H4BrNO2177.98DecomposesReagent
SuccinimideC4H5NO299.09287-289Byproduct of NBS

Safety Precautions

Handle this compound and its isomers with care in a well-ventilated fume hood.[1][2][3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3][4] Alkyl halides can be irritating to the skin, eyes, and respiratory system.[3][4]

Purification Protocols

Two primary methods for the purification of this compound are detailed below. The choice of method will depend on the boiling point differences of the impurities and the scale of the purification.

Fractional Distillation

Fractional distillation is suitable for separating liquids with close boiling points.[5][6] Given that the impurities are isomers of the desired product, their boiling points are expected to be very similar, making fractional distillation a potentially effective, albeit challenging, purification method.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus as shown in the workflow diagram. Use a fractionating column (e.g., Vigreux or packed column) with a high number of theoretical plates for efficient separation. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place the crude this compound into a round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising slowly through the fractionating column.

    • Maintain a slow and steady distillation rate by carefully controlling the temperature.

    • Monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a pure fraction.

    • Collect fractions in separate, pre-weighed receiving flasks. It is advisable to collect a forerun, the main fraction at the expected boiling point, and a tail fraction.

  • Analysis: Analyze the collected fractions using a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine their purity.

  • Combine Fractions: Combine the fractions that meet the desired purity level.

Table 2: Fractional Distillation Parameters

ParameterValue
Distillation TypeFractional Distillation
PressureAtmospheric Pressure
Expected Boiling Point~181.6 °C (at 760 mmHg)
Fractionating ColumnVigreux or packed column (e.g., Raschig rings)
Collection StrategyForerun, Main Fraction, Tail Fraction
Flash Column Chromatography

Flash column chromatography is a rapid purification technique that separates compounds based on their polarity.[7][8] It is particularly useful for separating isomers with different polarities. The polarity of bromoalkane isomers can vary depending on the position of the bromine atoms.

Experimental Protocol:

  • Solvent System Selection:

    • Determine a suitable solvent system using Thin Layer Chromatography (TLC).

    • A good starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica (B1680970) gel in the chosen non-polar solvent.

    • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in an array of test tubes or vials.

    • The elution can be performed isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity of the eluent).

  • Analysis:

    • Monitor the separation by analyzing the collected fractions using TLC.

    • Spot a small amount from each fraction onto a TLC plate and develop it in the eluting solvent system.

    • Visualize the spots under UV light or by using a suitable staining agent (e.g., potassium permanganate).

  • Combine and Concentrate:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Table 3: Flash Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Start with a low polarity mixture (e.g., 1-5% Ethyl Acetate in Hexane) and gradually increase polarity if necessary.
Elution Mode Isocratic or Gradient
Monitoring Thin Layer Chromatography (TLC)

Experimental Workflows

Purification_Workflow cluster_distillation Fractional Distillation cluster_chromatography Flash Column Chromatography d_start Crude Product d_setup Assemble Distillation Apparatus d_start->d_setup d_distill Heat and Distill Slowly d_setup->d_distill d_collect Collect Fractions d_distill->d_collect d_analyze Analyze Fractions (GC, NMR) d_collect->d_analyze d_combine Combine Pure Fractions d_analyze->d_combine d_end Pure Product d_combine->d_end c_start Crude Product c_tlc TLC for Solvent System Optimization c_start->c_tlc c_pack Pack Silica Gel Column c_tlc->c_pack c_load Load Sample c_pack->c_load c_elute Elute with Solvent System c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_analyze Analyze Fractions (TLC) c_collect->c_analyze c_combine Combine Pure Fractions c_analyze->c_combine c_evaporate Remove Solvent (Rotovap) c_combine->c_evaporate c_end Pure Product c_evaporate->c_end

Caption: General workflows for the purification of this compound.

Logical_Relationship start Crude this compound purification_choice Choice of Purification Method start->purification_choice distillation Fractional Distillation purification_choice->distillation Significant Boiling Point Differences chromatography Flash Column Chromatography purification_choice->chromatography Polarity Differences Among Isomers analysis Purity Analysis (GC, NMR, etc.) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity ≥ 95%

Caption: Decision workflow for selecting the appropriate purification method.

References

Application Notes and Protocols: 1,3-Dibromo-2-methylbutane in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-Dibromo-2-methylbutane in mechanistic studies of organic reactions. This substrate is an excellent model for investigating the interplay between substitution and elimination pathways, particularly the competition between S(_{N})2 and E2 reactions, as well as intramolecular cyclization.

Application Notes

This compound possesses two electrophilic centers susceptible to nucleophilic attack: a primary (C1) and a secondary (C3) carbon, both bonded to a good leaving group (bromide). This structure allows for the investigation of several key mechanistic concepts:

  • Regioselectivity of Nucleophilic Substitution: The presence of both a primary and a secondary alkyl halide within the same molecule allows for the study of how nucleophiles preferentially attack the less sterically hindered primary carbon versus the more sterically hindered secondary carbon in S(_{N})2 reactions.[1][2]

  • Competition between S(_{N})2 and E2 Pathways: At the secondary bromide (C3), there is a significant potential for both S({N})2 substitution and E2 elimination reactions. By varying the nature of the nucleophile (i.e., its basicity and steric bulk), reaction conditions such as temperature, and the solvent, the competition between these two pathways can be systematically studied.[3][4] Strong, non-bulky nucleophiles will favor S({N})2, while strong, sterically hindered bases will favor E2 elimination.[5]

  • Intramolecular vs. Intermolecular Reactions: In the presence of a suitable reagent, this compound can undergo an intramolecular S(_{N})2 reaction to form a substituted cyclobutane (B1203170) ring.[6] This application is useful for studying the kinetics and thermodynamics of cyclic compound formation.

  • Stereochemistry of S({N})2 Reactions: If an enantiomerically pure form of this compound is used, the stereochemical outcome of substitution at the chiral secondary carbon can be investigated, demonstrating the inversion of configuration characteristic of the S({N})2 mechanism.[1]

Data Presentation

The following tables summarize representative quantitative data from hypothetical experiments designed to illustrate the mechanistic principles outlined above.

Table 1: Regioselectivity in the Reaction of this compound with Sodium Azide (B81097) (NaN(_{3}))

EntryNucleophileSolventTemp (°C)Time (h)Product Ratio (1-azido:3-azido)Total Yield (%)
1NaN({3})DMF251295 : 588
2NaN({3})DMF802>98 : <292

Rationale: The S(_{N})2 reaction with a good, non-basic nucleophile like azide is expected to be significantly faster at the less sterically hindered primary carbon.[1]

Table 2: Competition between S(_{N})2 and E2 at the Secondary Bromide

EntryReagentSolventTemp (°C)Time (h)Product Ratio (Substitution : Elimination)Total Yield (%)
1Sodium EthoxideEthanol55640 : 6085
2Potassium tert-Butoxidet-Butanol5545 : 9590

Rationale: Sodium ethoxide is a strong, but relatively unhindered base, leading to a mixture of S(_{N})2 and E2 products.[3] Potassium tert-butoxide is a strong, sterically hindered base, which favors the E2 pathway significantly.[5]

Experimental Protocols

Protocol 1: Investigation of S(_{N})2 Regioselectivity with Sodium Iodide

This experiment is designed to qualitatively assess the relative rates of S({N})2 substitution at the primary versus the secondary carbon. The reaction of an alkyl bromide with sodium iodide in acetone (B3395972) is a classic method to demonstrate S({N})2 reactivity, as the resulting sodium bromide is insoluble in acetone and precipitates out of solution.[7][8]

Materials:

  • This compound

  • 15% (w/v) solution of Sodium Iodide (NaI) in anhydrous acetone

  • Anhydrous acetone

  • Dry test tubes and rubber stoppers

  • Water bath

Procedure:

  • Label two clean, dry test tubes.

  • To each test tube, add 2 mL of the 15% NaI in acetone solution.

  • To the first test tube, add 2 drops of 1-bromobutane (B133212) (as a primary alkyl halide control).

  • To the second test tube, add 2 drops of this compound.

  • Stopper the test tubes and shake to mix the contents thoroughly.

  • Observe the test tubes for the formation of a white precipitate (NaBr). Record the time at which the precipitate first becomes visible.

  • If no reaction is observed after 15-20 minutes at room temperature, place the test tubes in a 50°C water bath and continue to observe for any changes.[9]

Expected Outcome:

A precipitate should form much more rapidly in the test tube containing 1-bromobutane and in the reaction with this compound (reacting at the primary position) compared to a secondary alkyl bromide control (e.g., 2-bromobutane, not included in this specific protocol but useful for comparison). This illustrates the greater reactivity of primary alkyl halides in S(_{N})2 reactions due to reduced steric hindrance.[7]

Protocol 2: E2 Elimination Reaction with a Strong, Hindered Base

This protocol outlines the synthesis of the elimination product from this compound using potassium tert-butoxide, a strong, sterically hindered base that favors the E2 mechanism.[10][11]

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Drying tube (e.g., with CaCl(_{2}))

  • Apparatus for extraction and distillation

Procedure:

  • Set up a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube.

  • In the flask, dissolve 1.0 g of this compound in 20 mL of anhydrous tert-butanol.

  • With stirring, slowly add 1.2 equivalents of potassium tert-butoxide to the solution.

  • Heat the reaction mixture to reflux (approx. 83°C) and maintain for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation or column chromatography to isolate the resulting alkene, 1-bromo-2-methylbut-2-ene.

Mandatory Visualizations

Caption: S(_{N})2 pathways for this compound.

References

Application Notes and Protocols for Stereoselective Reactions Involving 1,3-Dibromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2-methylbutane is a halogenated hydrocarbon containing two stereocenters, making it a potentially valuable building block in asymmetric synthesis. The stereochemical arrangement of the two bromine atoms can direct the outcome of subsequent reactions, allowing for the selective formation of specific stereoisomers of target molecules. This is particularly relevant in drug development, where the biological activity of a molecule is often dependent on its three-dimensional structure.

While specific, documented stereoselective reactions starting from this compound are not extensively reported in the literature, its structure lends itself to several plausible stereoselective transformations based on well-established reaction mechanisms for analogous 1,3-dihaloalkanes. One such key application is the intramolecular cyclization to form substituted cyclopropanes, where the stereochemistry of the starting dibromide can influence the diastereoselectivity of the cyclopropane (B1198618) product.

This document provides detailed application notes and a hypothetical, yet chemically plausible, protocol for a diastereoselective reaction of this compound. The data presented is illustrative to demonstrate the principles of stereoselectivity in this system.

Application Note: Diastereoselective Synthesis of Substituted Cyclopropanes

Reaction Principle:

1,3-Dihaloalkanes can undergo intramolecular reductive cyclization in the presence of an active metal, such as zinc or magnesium, to form cyclopropane rings. This reaction is a variation of the Wurtz coupling. When the 1,3-dihaloalkane possesses stereocenters, as in the case of this compound, the reaction can proceed diastereoselectively. The stereochemical relationship between the two bromine atoms in the starting material dictates the preferred conformation for the intramolecular SN2-like ring closure, thereby influencing the relative stereochemistry of the substituents on the resulting cyclopropane ring.

For this compound, the reaction with zinc dust is expected to proceed via an organozinc intermediate, followed by an intramolecular nucleophilic displacement of the second bromide. The diastereomeric purity of the starting material is crucial for achieving high diastereoselectivity in the product.

Logical Reaction Pathway

reaction_pathway Diastereomeric this compound Diastereomeric this compound Organozinc Intermediate Organozinc Intermediate Diastereomeric this compound->Organozinc Intermediate  Zn(0) Diastereoselective Cyclopropane Product Diastereoselective Cyclopropane Product Organozinc Intermediate->Diastereoselective Cyclopropane Product  Intramolecular  SN2 Displacement

Caption: Proposed reaction pathway for the reductive cyclization of this compound.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of (1R,2S)-1-bromo-2-methylcyclopropane from (2S,3R)-1,3-dibromo-2-methylbutane (Hypothetical)

Objective: To synthesize (1R,2S)-1-bromo-2-methylcyclopropane with high diastereoselectivity from a specific diastereomer of this compound.

Materials:

  • (2S,3R)-1,3-dibromo-2-methylbutane (diastereomerically pure)

  • Zinc dust (<10 µm, activated)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet is assembled and flame-dried under a stream of argon.

  • Reagent Addition: The flask is charged with activated zinc dust (2.5 equivalents) and anhydrous diethyl ether (40 mL). The suspension is stirred vigorously.

  • Substrate Addition: A solution of (2S,3R)-1,3-dibromo-2-methylbutane (1.0 equivalent) in anhydrous diethyl ether (10 mL) is added dropwise to the stirred zinc suspension over a period of 30 minutes at room temperature.

  • Reaction: The reaction mixture is gently refluxed under argon for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL). The mixture is stirred for 15 minutes.

  • Extraction: The organic layer is decanted, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

  • Drying and Concentration: The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel. The diastereomeric ratio of the product is determined by GC analysis or ¹H NMR spectroscopy.

Data Presentation

The following table summarizes the hypothetical quantitative data for the diastereoselective cyclization of two different diastereomers of this compound. This data illustrates how the stereochemistry of the starting material is expected to control the stereochemical outcome of the reaction.

Starting Material DiastereomerProduct DiastereomerYield (%)Diastereomeric Ratio (d.r.)
(2S,3R)-1,3-dibromo-2-methylbutanetrans-(1R,2S)-1-bromo-2-methylcyclopropane8595:5
(2S,3S)-1,3-dibromo-2-methylbutanecis-(1S,2S)-1-bromo-2-methylcyclopropane8292:8

Note: The data presented in this table is hypothetical and serves as an example of the expected stereoselectivity for this reaction.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of substituted cyclopropanes from this compound.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis Setup Flame-dried Glassware under Argon Reagents Charge with Zn Dust and Anhydrous Ether Setup->Reagents Addition Add Dibromide Solution Dropwise Reagents->Addition Reflux Reflux for 12h under Argon Addition->Reflux Quench Quench with aq. NH4Cl Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry with MgSO4 & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analysis GC and NMR Analysis to determine Yield and d.r. Purify->Analysis

Caption: General experimental workflow for the reductive cyclization.

Conclusion

This compound serves as a promising chiral precursor for the stereoselective synthesis of valuable organic molecules, such as substituted cyclopropanes. The inherent stereochemistry of the dibromide can be effectively translated into the product, offering a powerful tool for controlling the three-dimensional structure of synthetic targets. The provided protocol, while based on a hypothetical example, outlines a robust and plausible method for achieving this transformation. Researchers in drug development can adapt such methodologies to create libraries of stereochemically diverse compounds for biological screening, leveraging the principles of stereoselective synthesis to access novel chemical entities. Further research into the specific reactions of the various stereoisomers of this compound is warranted to fully exploit its potential in asymmetric synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,3-Dibromo-2-methylbutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-Dibromo-2-methylbutane. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A common and practical approach for the synthesis of this compound is a two-step process. The first step involves the allylic bromination of a suitable starting alkene, such as 2-methyl-2-butene (B146552), using N-Bromosuccinimide (NBS). This is followed by the hydrobromination of the resulting allylic bromide intermediate.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges include controlling the regioselectivity in both the allylic bromination and hydrobromination steps, which can lead to the formation of a mixture of isomers.[1] Additionally, optimizing reaction conditions to maximize the yield of the desired 1,3-dibromo product while minimizing side reactions is crucial.

Q3: How can I purify the final this compound product?

A3: Purification of the final product from the reaction mixture, which may contain unreacted starting materials, intermediates, and isomeric byproducts, can be achieved through fractional distillation. The success of this technique depends on the difference in boiling points of the components. Column chromatography can also be a viable, albeit more labor-intensive, method for separating isomers.[2][3]

Troubleshooting Guides

Step 1: Allylic Bromination of 2-methyl-2-butene with NBS

Problem 1: Low or no conversion of the starting alkene.

  • Possible Cause 1: Inactive N-Bromosuccinimide (NBS).

    • Solution: Ensure that the NBS is fresh and has been stored in a cool, dark, and dry place. It is advisable to recrystallize the NBS from water if its purity is in doubt.

  • Possible Cause 2: Insufficient radical initiation.

    • Solution: The reaction requires a radical initiator such as UV light (from a sunlamp or mercury lamp) or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4] Ensure the light source is functional and positioned close to the reaction vessel. If using a chemical initiator, ensure it is added in the correct catalytic amount and is not expired.

  • Possible Cause 3: Low reaction temperature.

    • Solution: While the reaction should be carefully controlled to prevent unwanted side reactions, a certain activation energy is required. If the reaction is too cold, the rate of radical formation and propagation will be too slow. Gently warming the reaction mixture according to the protocol may be necessary.

Problem 2: Formation of significant amounts of dibrominated byproducts.

  • Possible Cause: High concentration of bromine (Br₂).

    • Solution: The role of NBS is to provide a low and constant concentration of Br₂. If the concentration becomes too high, electrophilic addition of Br₂ across the double bond can compete with the desired allylic substitution.[5] Ensure that the reaction is not exposed to an external source of bromine and that the NBS is not decomposing rapidly due to excessive heat or light.

Problem 3: A complex mixture of monobrominated isomers is formed.

  • Possible Cause: Inherent reactivity of the substrate.

    • Solution: The allylic bromination of 2-methyl-2-butene is known to produce a mixture of isomers due to the presence of different allylic hydrogens that can be abstracted.[1] The primary products are typically 1-bromo-2-methyl-2-butene and 3-bromo-2-methyl-1-butene. While it is difficult to completely avoid the formation of multiple isomers, careful control of the reaction temperature may influence the product ratio to some extent. Separation of these isomers might be necessary before proceeding to the next step, or the mixture can be used directly, which will necessitate a more challenging purification of the final product.

Step 2: Hydrobromination of Allylic Bromide Intermediate

Problem 1: Formation of the undesired regioisomer (e.g., 1,2-dibromo-2-methylbutane (B78504) or 2,3-dibromo-2-methylbutane).

  • Possible Cause 1: Presence of peroxides leading to anti-Markovnikov addition.

    • Solution: To favor the desired Markovnikov addition of HBr, it is crucial to exclude any radical initiators, such as peroxides.[6] Use fresh, peroxide-free solvents and ensure the starting allylic bromide is free of any residual peroxides from the previous step. The reaction should be run in the dark to avoid photochemical radical generation.

  • Possible Cause 2: Carbocation rearrangement.

    • Solution: The addition of HBr proceeds through a carbocation intermediate.[7] Depending on the structure of the allylic bromide isomer, rearrangement to a more stable carbocation can occur before the bromide ion attacks, leading to a different constitutional isomer. For example, the hydrobromination of 3-bromo-2-methyl-1-butene can lead to a tertiary carbocation after initial protonation, which upon bromide attack would yield 2-bromo-2-methylbutane. To minimize rearrangements, it is sometimes beneficial to run the reaction at a lower temperature.

Problem 2: Low yield of the dibrominated product.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure that a sufficient amount of HBr is delivered to the reaction mixture. This can be done by bubbling HBr gas through the solution or by using a solution of HBr in a suitable solvent like acetic acid. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Possible Cause 2: Elimination side reactions.

    • Solution: The allylic bromide starting material can undergo elimination reactions, especially at higher temperatures, to form dienes. Running the hydrobromination at a lower temperature can help to minimize this side reaction.

Data Presentation

Table 1: Typical Reaction Conditions for Allylic Bromination of 2-methyl-2-butene

ParameterValueReference
Starting Material 2-methyl-2-butene[1]
Reagent N-Bromosuccinimide (NBS)[4]
Initiator UV lamp or AIBN (catalytic)[4]
Solvent Carbon tetrachloride (CCl₄) or Acetonitrile[8]
Temperature Reflux[8]
Reaction Time 1-3 hours (monitor by GC)-
Typical Yield 60-80% (mixture of isomers)

Table 2: Expected Product Distribution in Allylic Bromination of 2-methyl-2-butene

ProductStructureExpected Distribution
1-bromo-2-methyl-2-buteneCH₃-C(Br)=CH-CH₃Major Isomer
3-bromo-2-methyl-1-buteneCH₂=C(CH₃)-CH(Br)-CH₃Significant Isomer
4-bromo-2-methyl-1-buteneCH₂(Br)-C(CH₃)=CH₂Minor Isomer

Table 3: Reaction Conditions for Markovnikov Hydrobromination

ParameterValueReference
Starting Material Mixture of allylic bromides-
Reagent Hydrogen Bromide (HBr) gas or HBr in Acetic Acid[7]
Solvent Acetic Acid or a non-polar solvent (e.g., pentane)[7]
Temperature 0 °C to room temperature[7]
Reaction Time 30 minutes to 2 hours (monitor by GC/TLC)-
Typical Yield 70-90%-

Experimental Protocols

Protocol 1: Allylic Bromination of 2-methyl-2-butene
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2-butene (1.0 eq) in carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN.

  • Reaction Execution: Heat the mixture to reflux while irradiating with a UV lamp.

  • Monitoring: Monitor the reaction progress by GC. The reaction is complete when the starting alkene is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is a mixture of isomeric bromoalkenes.

Protocol 2: Hydrobromination of Bromoalkene Mixture
  • Reaction Setup: Dissolve the crude bromoalkene mixture from the previous step in a suitable solvent (e.g., glacial acetic acid) in a flask cooled in an ice bath.

  • Reagent Addition: Bubble dry HBr gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Reaction Execution: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.

  • Monitoring: Monitor the disappearance of the starting bromoalkenes by TLC or GC.

  • Work-up: Quench the reaction by pouring the mixture into ice-water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to isolate this compound.

Mandatory Visualization

Synthesis_Workflow start Start: 2-methyl-2-butene step1 Step 1: Allylic Bromination (NBS, Initiator, Solvent, Heat/Light) start->step1 intermediate Intermediate: Mixture of Bromoalkene Isomers step1->intermediate side_products1 Side Products: - Dibrominated alkanes - Other bromoalkene isomers step1->side_products1 step2 Step 2: Hydrobromination (HBr, Solvent, 0°C to RT) intermediate->step2 workup_purification Work-up and Purification (Extraction, Fractional Distillation) step2->workup_purification side_products2 Side Products: - Isomeric dibromoalkanes - Elimination products (dienes) step2->side_products2 product Final Product: This compound workup_purification->product

Caption: General experimental workflow for the two-step synthesis of this compound.

Reaction_Pathway cluster_step1 Step 1: Allylic Bromination cluster_step2 Step 2: Markovnikov Hydrobromination 2-methyl-2-butene 2-methyl-2-butene Allylic Radical Intermediate Allylic Radical Intermediate 2-methyl-2-butene->Allylic Radical Intermediate -H• 1-bromo-2-methyl-2-butene 1-bromo-2-methyl-2-butene Allylic Radical Intermediate->1-bromo-2-methyl-2-butene +Br• 3-bromo-2-methyl-1-butene 3-bromo-2-methyl-1-butene Allylic Radical Intermediate->3-bromo-2-methyl-1-butene +Br• (via resonance) Carbocation Intermediate Carbocation Intermediate 1-bromo-2-methyl-2-butene->Carbocation Intermediate +H+ This compound This compound Carbocation Intermediate->this compound +Br- Troubleshooting_Tree cluster_step1_troubleshooting Troubleshooting Step 1 cluster_step2_troubleshooting Troubleshooting Step 2 start Low Yield of Final Product check_step1 Analyze Step 1 Products (GC/NMR) start->check_step1 low_conversion1 Low Alkene Conversion? check_step1->low_conversion1 high_dibromo High Dibromination? check_step1->high_dibromo isomer_issue1 Undesired Isomer Ratio? check_step1->isomer_issue1 check_step2 Analyze Step 2 Products (GC/NMR) wrong_regioisomer Wrong Regioisomer Formed? check_step2->wrong_regioisomer low_conversion2 Low Bromoalkene Conversion? check_step2->low_conversion2 low_conversion1->check_step2 No solution1a Check Initiator/Light Source Verify NBS Purity low_conversion1->solution1a Yes solution1b Reduce Temperature Ensure Slow NBS Addition high_dibromo->solution1b Yes solution1c Optimize Temperature Consider Isomer Separation isomer_issue1->solution1c Yes solution2a Exclude Peroxides/Light Control Temperature (avoid rearrangement) wrong_regioisomer->solution2a Yes solution2b Ensure Sufficient HBr Increase Reaction Time low_conversion2->solution2b Yes

References

Identification of side products in 1,3-Dibromo-2-methylbutane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibromo-2-methylbutane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile substrate for a variety of organic reactions. The most common transformations include:

  • Elimination Reactions (Dehydrobromination): Treatment with strong bases to form alkenes.

  • Substitution Reactions: Nucleophilic substitution at one or both bromine-bearing carbons.

  • Grignard Reagent Formation: Reaction with magnesium metal to form a Grignard reagent, which can then be used in subsequent reactions.

  • Intramolecular Cyclization (Wurtz-type reaction): Reaction with sodium metal to potentially form cyclopropane (B1198618) derivatives.

Q2: What are the likely side products in elimination reactions of this compound?

A2: In elimination reactions using strong bases, the primary side products are isomeric alkenes formed through the loss of one or two molecules of HBr. The two most expected mono-elimination products are 2-methyl-1-butene (B49056) and 2-methyl-2-butene. The di-elimination product would be 2-methyl-1,3-butadiene. The ratio of these products will depend on the base used and the reaction conditions.

Q3: Can intramolecular reactions occur with this compound?

A3: Yes, due to the 1,3-disposition of the two bromine atoms, intramolecular reactions are a distinct possibility. For instance, a Wurtz-type reaction using sodium metal could lead to the formation of 1,2-dimethylcyclopropane. Similarly, formation of a di-Grignard reagent could potentially lead to cyclization.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product in Elimination Reactions

Symptom: The yield of the expected alkene product is lower than anticipated, with a significant amount of starting material remaining or a complex mixture of products.

Possible Causes and Solutions:

CauseSolution
Insufficiently strong base Use a stronger or bulkier base to favor elimination. Potassium tert-butoxide is generally more effective for elimination than sodium ethoxide.[1][2]
Reaction temperature too low Increase the reaction temperature. Elimination reactions are often favored at higher temperatures.
Sub-optimal solvent Ensure the solvent is appropriate for the chosen base and reaction type. For E2 reactions, a less polar aprotic solvent can be effective.
Presence of water Ensure all glassware and reagents are thoroughly dried. Water can consume the base and interfere with the reaction.
Competition from substitution With less hindered bases like sodium ethoxide, nucleophilic substitution can compete with elimination. Using a bulky base like potassium tert-butoxide minimizes substitution.[2]
Issue 2: Identification of Unexpected Side Products in GC-MS Analysis

Symptom: Your Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows peaks that do not correspond to your starting material or expected product.

Identification of Common Side Products:

The primary side products in reactions involving this compound are typically the result of elimination or substitution reactions.

Table 1: Common Side Products and Their Identification

Side ProductIdentification Notes
2-Methyl-1-butene Mass Spectrum: Molecular ion (M+) at m/z 70. Key fragments at m/z 55 (loss of -CH3) and m/z 41 (loss of -C2H5).[3] ¹H NMR: Signals for a terminal double bond (=CH₂) around 4.7 ppm.[4][5] ¹³C NMR: Signals for sp² carbons around 110 ppm and 145 ppm.[4]
2-Methyl-2-butene Mass Spectrum: Molecular ion (M+) at m/z 70. A prominent base peak at m/z 55 due to the formation of a stable allylic carbocation.[6] ¹H NMR: Signal for a vinylic proton (-CH=) around 5.1 ppm.[7] ¹³C NMR: Signals for sp² carbons in the range of 115-135 ppm.[8]
Mono-substituted ethers Example (ethoxy derivative): If using sodium ethoxide in ethanol (B145695), expect a product with a mass corresponding to the replacement of one Br with an -OEt group. The mass spectrum would show a molecular ion peak at m/z 194/196 (due to bromine isotopes). The fragmentation pattern would likely show the loss of an ethoxy group or a bromine atom.
1,2-Dimethylcyclopropane Mass Spectrum: Molecular ion (M+) at m/z 70. Fragmentation will involve the opening of the cyclopropane ring. NMR: Complex splitting patterns in the upfield region characteristic of cyclopropane protons.

Experimental Protocols

Protocol 1: Dehydrobromination of this compound

This protocol describes a general procedure for the elimination reaction to produce alkenes.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Base: Slowly add a solution of potassium tert-butoxide (2.2 eq.) in anhydrous THF to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and quench with water. Extract the product with diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation to separate the isomeric alkenes.

Protocol 2: Wurtz-type Intramolecular Cyclization

This protocol outlines a general procedure for the synthesis of 1,2-dimethylcyclopropane.

  • Reaction Setup: In a flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add finely cut sodium metal (2.2 eq.) to anhydrous toluene (B28343).

  • Initiation: Heat the mixture to the melting point of sodium and stir vigorously to create a sodium sand.

  • Addition of Substrate: Cool the mixture to room temperature and add a solution of this compound (1 eq.) in anhydrous toluene dropwise from the dropping funnel.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 8-12 hours.

  • Work-up: Cool the mixture and cautiously add ethanol to quench the excess sodium, followed by the addition of water.

  • Purification: Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and carefully distill the low-boiling cyclopropane product.

Visualizations

Elimination_Pathways This compound This compound 2-Bromo-3-methyl-1-butene 2-Bromo-3-methyl-1-butene This compound->2-Bromo-3-methyl-1-butene - HBr 3-Bromo-2-methyl-2-butene 3-Bromo-2-methyl-2-butene This compound->3-Bromo-2-methyl-2-butene - HBr 2-Methyl-1,3-butadiene 2-Methyl-1,3-butadiene 2-Bromo-3-methyl-1-butene->2-Methyl-1,3-butadiene - HBr 3-Bromo-2-methyl-2-butene->2-Methyl-1,3-butadiene - HBr

Caption: Elimination pathways of this compound.

Troubleshooting_Workflow Start Low Product Yield Cause1 Identify Reaction Type (Elimination, Substitution, etc.) Start->Cause1 Check_Base Base Strength/Type Correct? Cause1->Check_Base Check_Temp Optimal Temperature? Check_Base->Check_Temp Yes Solution_Base Switch to Stronger/Bulkier Base Check_Base->Solution_Base No Check_Purity Reagents Anhydrous? Check_Temp->Check_Purity Yes Solution_Temp Adjust Temperature Check_Temp->Solution_Temp No Solution_Purity Dry Reagents/Solvents Check_Purity->Solution_Purity No End Re-run Experiment Check_Purity->End Yes Solution_Base->End Solution_Temp->End Solution_Purity->End

Caption: Troubleshooting workflow for low product yield.

Grignard_Side_Reactions R-Br This compound R-MgBr Grignard Reagent R-Br->R-MgBr + Mg Mg Magnesium R-H Alkane (side product) R-MgBr->R-H + H2O R-R Coupling Product (side product) R-MgBr->R-R + R-Br H2O Water (contaminant)

Caption: Common side reactions in Grignard reagent formation.

References

Technical Support Center: Synthesis of 1,3-Dibromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-Dibromo-2-methylbutane. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of your synthesis.

I. Strategic Approach to Synthesizing this compound

Direct bromination of 2-methylbutane is not a recommended strategy for synthesizing this compound. Free-radical bromination of 2-methylbutane overwhelmingly favors the formation of 2-bromo-2-methylbutane (B1582447) due to the high stability of the tertiary carbocation intermediate. This leads to a complex mixture of mono- and poly-brominated products with a very low yield of the desired 1,3-dibromo isomer.

A more effective and selective approach is the conversion of a suitable precursor, namely 2-methyl-1,3-butanediol (B1615800) , to the target dibromide. This two-step synthetic pathway allows for precise control over the placement of the bromine atoms.

Below is a workflow diagram illustrating the recommended synthetic strategy.

Synthesis_Workflow Workflow for this compound Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dibromination cluster_2 Purification Isobutyraldehyde (B47883) Isobutyraldehyde Aldol_Condensation Aldol (B89426) Condensation / Prins Reaction Isobutyraldehyde->Aldol_Condensation Formaldehyde (B43269) Formaldehyde Formaldehyde->Aldol_Condensation 2-methyl-1,3-butanediol 2-methyl-1,3-butanediol Aldol_Condensation->2-methyl-1,3-butanediol Dibromination_Reaction Dibromination 2-methyl-1,3-butanediol->Dibromination_Reaction Brominating_Agent Brominating Agent (e.g., PBr3, CBr4/PPh3) Brominating_Agent->Dibromination_Reaction This compound This compound Dibromination_Reaction->this compound Crude_Product Crude Product This compound->Crude_Product Purification_Method Purification (Distillation, Chromatography) Crude_Product->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product

Recommended synthetic workflow for this compound.

II. Troubleshooting Guide and FAQs

This section addresses specific issues you may encounter during the synthesis of this compound from 2-methyl-1,3-butanediol.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for converting 2-methyl-1,3-butanediol to this compound?

A1: The two most commonly employed and reliable methods are the use of phosphorus tribromide (PBr₃) and the Appel reaction (using carbon tetrabromide and triphenylphosphine). Both methods are effective for converting primary and secondary alcohols to alkyl bromides with minimal risk of rearrangement, which is a key consideration for this branched diol.

Q2: Can I use HBr/H₂SO₄ for the bromination of 2-methyl-1,3-butanediol?

A2: While HBr in the presence of a strong acid like H₂SO₄ can be used to convert alcohols to alkyl bromides, it is generally not recommended for branched diols like 2-methyl-1,3-butanediol. These harsh acidic conditions can promote side reactions such as elimination to form alkenes and carbocation rearrangements, which will lower the yield of the desired product.

Q3: How can I synthesize the precursor, 2-methyl-1,3-butanediol?

A3: 2-methyl-1,3-butanediol can be synthesized via an aldol condensation or Prins reaction between isobutyraldehyde and formaldehyde. This reaction is typically base-catalyzed.

Troubleshooting Common Issues
Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Side reactions (e.g., elimination, ether formation). - Degradation of the product during workup or purification. - For the Appel reaction, incomplete formation of the phosphonium (B103445) salt.- For PBr₃ reaction: Ensure slow, dropwise addition of PBr₃ at a low temperature (e.g., 0 °C) to control the exothermic reaction. Allow the reaction to stir for a sufficient time, monitoring by TLC. - For Appel reaction: Use anhydrous solvents and reagents. Consider adding imidazole, which can sometimes improve yields.[1] Ensure the triphenylphosphine (B44618) and carbon tetrabromide are of high purity. - General: Use a non-aqueous workup if the product is sensitive to hydrolysis. Purify the product quickly after the reaction is complete, avoiding excessive heat.
Formation of a significant amount of monobrominated intermediate - Insufficient brominating agent. - One hydroxyl group is more sterically hindered than the other, leading to a slower reaction at that site.- Ensure at least two equivalents of the brominating agent are used per equivalent of the diol. For the Appel reaction, this means at least two equivalents of both PPh₃ and CBr₄. - Increase the reaction time and/or temperature slightly to encourage the second bromination. Monitor the reaction progress by TLC to avoid decomposition.
Presence of triphenylphosphine oxide (TPPO) in the final product (Appel reaction) - TPPO is a common byproduct of the Appel reaction and can be difficult to separate from the desired product due to its polarity.- Crystallization: TPPO is often insoluble in nonpolar solvents like hexane (B92381) or a mixture of hexane and diethyl ether. After concentrating the reaction mixture, triturate the residue with one of these solvents to precipitate the TPPO, which can then be removed by filtration.[2][3] - Chromatography: If the product is relatively nonpolar, TPPO can be separated by column chromatography on silica (B1680970) gel. TPPO is quite polar and will have a low Rf value in nonpolar eluent systems.[4]
Formation of elimination products (alkenes) - High reaction temperatures. - Use of strong, non-nucleophilic bases during workup.- Maintain a low reaction temperature, especially during the addition of the brominating agent. - Use a mild base, such as sodium bicarbonate, for the workup. Avoid strong bases like sodium hydroxide.

III. Experimental Protocols

Below are detailed methodologies for the key synthetic steps.

Synthesis of 2-methyl-1,3-butanediol (Precursor)

This is a general procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyraldehyde (1.0 eq) and an aqueous solution of formaldehyde (37 wt. %, 1.1 eq).

  • Catalyst Addition: Slowly add a catalytic amount of a base, such as potassium carbonate or triethylamine, to the mixture.

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the progress by TLC or GC.

  • Workup: Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-methyl-1,3-butanediol by vacuum distillation.

Synthesis of this compound from 2-methyl-1,3-butanediol

Method A: Using Phosphorus Tribromide (PBr₃)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-1,3-butanediol (1.0 eq) in a dry, inert solvent such as diethyl ether or dichloromethane (B109758). Cool the solution to 0 °C in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.7 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise to the stirred solution, maintaining the temperature at 0 °C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Carefully pour the reaction mixture over ice water to quench the excess PBr₃. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by vacuum distillation.

Method B: The Appel Reaction

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (2.2 eq) in a dry, inert solvent like dichloromethane or acetonitrile. Cool the solution to 0 °C.

  • Reagent Addition: Add carbon tetrabromide (2.2 eq) portion-wise to the stirred solution at 0 °C. Then, add a solution of 2-methyl-1,3-butanediol (1.0 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add a nonpolar solvent (e.g., hexane) to the residue to precipitate the triphenylphosphine oxide.

  • Purification: Filter off the precipitated triphenylphosphine oxide. Wash the filtrate with additional nonpolar solvent. Concentrate the filtrate and purify the resulting crude this compound by column chromatography on silica gel or vacuum distillation.[3][4]

IV. Data Presentation

The following table summarizes typical reaction conditions for the conversion of diols to dibromides. Note that yields can vary significantly based on the specific substrate and reaction scale.

Method Brominating Agent Solvent Temperature Typical Yield Range Key Byproducts
Phosphorus Tribromide PBr₃Diethyl ether, DCM0 °C to RT60-85%Phosphorous acid
Appel Reaction CBr₄ / PPh₃DCM, Acetonitrile0 °C to RT40-90%Triphenylphosphine oxide, Bromoform
HBr/H₂SO₄ HBr, H₂SO₄-RefluxVariable (often lower for branched diols)Alkenes, Ethers

Yields are generalized from similar reactions and should be considered as a starting point for optimization.

V. Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting a low yield in the dibromination of 2-methyl-1,3-butanediol.

Troubleshooting_Logic Troubleshooting Low Yield in Dibromination Start Low Yield Observed Check_SM Starting Material Consumed? Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No Side_Products Side Products Observed? Check_SM->Side_Products Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Check_Reagents Check Reagent Purity and Stoichiometry Incomplete_Reaction->Check_Reagents Identify_Side_Products Identify Side Products (e.g., by NMR, GC-MS) Side_Products->Identify_Side_Products Yes Optimize_Purification Optimize Purification to Minimize Product Loss Side_Products->Optimize_Purification No Elimination Elimination Products Identify_Side_Products->Elimination Monobromide Monobrominated Intermediate Identify_Side_Products->Monobromide Lower_Temp Lower Reaction Temperature Elimination->Lower_Temp Increase_Brominating_Agent Increase Equivalents of Brominating Agent Monobromide->Increase_Brominating_Agent

A logical approach to troubleshooting low yields.

References

Long-term stability and storage conditions for 1,3-Dibromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of 1,3-Dibromo-2-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term integrity of this compound, it should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is between 2-8°C.[1] For extended long-term storage, consulting the manufacturer's specific recommendations is advised, which may include temperatures as low as -20°C.[1] The compound should be kept in the original supplier's amber glass bottle with a tightly sealed, PTFE-lined cap to protect it from light and moisture.[1] The storage area must be well-ventilated.

Q2: How stable is this compound under standard laboratory conditions?

A2: Alkyl bromides like this compound are generally stable under recommended storage conditions.[2][3] However, they are sensitive to heat, light, and moisture. Exposure to these elements can lead to degradation over time. It is crucial to keep the container tightly closed when not in use and to handle it in a well-ventilated area, preferably a fume hood.[4]

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with strong oxidizing agents, strong bases, and certain metals.[2][4] Contact with these substances can lead to vigorous reactions and decomposition of the compound. It is essential to store it separately from these chemical classes.[4]

Q4: What are the primary hazards associated with this compound?

A4: Like other alkyl bromides, this compound is considered a hazardous chemical. It is a flammable liquid and vapor.[2][5] It can cause skin and serious eye irritation.[2][5] Inhalation of vapors may cause respiratory irritation.[1][5] It is also very toxic to aquatic life with long-lasting effects.[1] Always handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the liquid (e.g., turning yellow or brown) Exposure to light or air (oxidation).Discard the reagent as it may be partially decomposed. Ensure storage in an amber, tightly sealed bottle.
Presence of a precipitate Contamination or degradation.Do not use. Dispose of the chemical according to hazardous waste protocols.
Inconsistent experimental results Impurity of the reagent due to improper storage or handling.Verify the purity of the compound using analytical methods like GC-MS. If impure, consider purification by distillation or obtaining a new batch.
Pressure buildup in the container Storage at elevated temperatures leading to increased vapor pressure.Store at the recommended cool temperature. If pressure buildup is suspected, cool the container before opening it cautiously in a fume hood.

Storage Conditions Summary

Parameter Condition Rationale Reference
Temperature 2-8°C (refrigerated)Reduces the rate of decomposition.[1]
Light Store in amber glass bottles, away from direct sunlight.Prevents light-induced decomposition.[1][4]
Atmosphere Tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen) for long-term storage.Prevents moisture ingress and oxidation.[1]
Container Original supplier's amber glass bottle with a PTFE-lined cap.Ensures chemical resistance and protection from light.[1]
Location Cool, dry, well-ventilated area designated for flammable and hazardous chemicals.Ensures safety and stability.[4]

Experimental Protocols

Protocol for Assessing the Purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential degradation products.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., dichloromethane (B109758) or methanol)

  • GC-MS instrument with a suitable non-polar capillary column (e.g., DB-5ms)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen volatile organic solvent. A typical concentration is 1 mg/mL.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.

    • Set the injector temperature to 250°C.

    • Use helium as the carrier gas with a constant flow rate.

    • Set the MS transfer line temperature to 280°C and the ion source temperature to 230°C.

    • Set the mass spectrometer to scan a mass range of m/z 40-400.

  • Injection: Inject 1 µL of the prepared sample into the GC injector port.

  • Data Acquisition: Acquire the chromatogram and mass spectra of the separated components.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show the characteristic molecular ion peaks and fragmentation patterns.

    • Calculate the purity of the sample by integrating the peak area of this compound and dividing it by the total peak area of all components in the chromatogram.

    • Analyze the mass spectra of any impurity peaks to tentatively identify potential degradation products.

Visual Guides

logical_workflow cluster_storage Storage & Handling cluster_issue Issue Identification cluster_troubleshooting Troubleshooting Workflow storage Store at 2-8°C in a dark, dry, well-ventilated area handling Handle in fume hood with proper PPE storage->handling issue Inconsistent experimental results or visible impurities? handling->issue purity_check Perform Purity Check (GC-MS) issue->purity_check Yes use_compound Proceed with experiment issue->use_compound No is_pure Is the compound pure? purity_check->is_pure is_pure->use_compound Yes purify Purify (e.g., distillation) or obtain a new batch is_pure->purify No re_evaluate Re-evaluate experimental protocol use_compound->re_evaluate If issues persist

References

Troubleshooting Grignard reactions with bifunctional alkyl halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the GrignarGo Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting Grignard reactions involving challenging bifunctional alkyl halides.

Troubleshooting Guide

This guide provides solutions to common problems encountered during Grignard reactions with bifunctional alkyl halides.

Question: My Grignard reaction fails to initiate. What are the likely causes and how can I resolve this?

Answer:

Failure to initiate is a frequent challenge, often stemming from the deactivation of the magnesium surface or the presence of inhibitors.

  • Cause 1: Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting.[1]

    • Solution: Magnesium Activation. It is crucial to expose a fresh magnesium surface. This can be achieved through several methods:

      • Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to break the oxide layer.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. The disappearance of the iodine's characteristic brown color is a good indicator that the magnesium has been activated.

      • Ultrasound: Using an ultrasonic bath can help disrupt the oxide layer on the magnesium surface.[2]

  • Cause 2: Presence of Moisture or Protic Solvents: Grignard reagents are extremely sensitive to water and other protic sources (e.g., alcohols).[1] Any moisture in the glassware, solvents, or starting materials will quench the reagent as it forms, halting the reaction.

    • Solution: Ensure Rigorously Anhydrous Conditions. All glassware must be thoroughly dried, either by oven-drying at >120°C overnight or by flame-drying under a vacuum and cooling under an inert gas like nitrogen or argon.[1] Solvents must be strictly anhydrous.

Question: The reaction starts, but my yield of the desired product is consistently low. What are the common side reactions and how can I minimize them?

Answer:

Low yields in Grignard reactions with bifunctional alkyl halides are often due to competing side reactions.

  • Cause 1: Wurtz Coupling: The newly formed Grignard reagent can react with the unreacted alkyl halide to form a homocoupled dimer (R-R), a common byproduct known as the Wurtz coupling product.[3] This is especially prevalent with reactive halides like benzylic halides.[4]

    • Solution: Minimize Wurtz Coupling.

      • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, reducing the probability of it reacting with the Grignard reagent.[3]

      • Temperature Control: Since Grignard formation is exothermic, maintain a low and controlled temperature to disfavor the Wurtz coupling reaction.[5]

      • Solvent Choice: The choice of solvent can significantly impact the extent of Wurtz coupling. For some substrates, solvents like 2-Methyltetrahydrofuran (2-MeTHF) can suppress this side reaction more effectively than Tetrahydrofuran (B95107) (THF).[4]

  • Cause 2: Intramolecular Cyclization: With dihalides, the formed Grignard reagent can undergo an intramolecular reaction, leading to the formation of a cyclic product.[2] For example, the Grignard reagent of 1,4-dichlorobutane (B89584) can cyclize to form cyclobutane.

    • Solution: Favor Intermolecular Reaction.

      • Lower Temperatures: Running the reaction at lower temperatures can disfavor the intramolecular cyclization.[2]

      • Rapid Subsequent Reaction: Once the Grignard reagent is formed, using it immediately in the reaction with the desired electrophile can minimize the time available for the intramolecular side reaction to occur.[2]

  • Cause 3: Incompatible Functional Groups: The bifunctional alkyl halide may contain another functional group that is incompatible with the Grignard reagent, such as an ester, ketone, or alcohol.

    • Solution: Use of Protecting Groups. It is essential to "protect" the incompatible functional group before forming the Grignard reagent. The protecting group masks the reactivity of the functional group and can be removed after the Grignard reaction is complete.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my Grignard reaction with a bifunctional alkyl halide?

A1: The choice of solvent is critical for success. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are most common because they solvate and stabilize the Grignard reagent. However, for bifunctional substrates, consider the following:

  • THF is a good solvent for forming Grignard reagents due to its ability to stabilize the organometallic species.[6]

  • 2-Methyltetrahydrofuran (2-MeTHF) can be a superior alternative to THF in some cases, particularly in suppressing the Wurtz coupling side-reaction.[4]

  • "Green" solvents like cyclopentyl methyl ether (CPME) are also being explored and have shown promise in certain applications.[7]

Q2: I am working with a halo-ester. Can I form a Grignard reagent directly?

A2: No, you cannot form a Grignard reagent directly from a halo-ester. The ester functional group is electrophilic and will react with the highly nucleophilic Grignard reagent as it is formed, leading to a complex mixture of products.[8][9] The ester must be protected before attempting to form the Grignard reagent. A common strategy involves reducing the ester to an alcohol, protecting the alcohol as a silyl (B83357) ether, performing the Grignard reaction, deprotecting the alcohol, and then re-oxidizing it to the desired carboxylic acid, which can then be esterified if needed.

Q3: What is the best way to handle a reaction with a dihalide where I only want one halogen to react?

A3: Achieving monoreactivity with a dihalide can be challenging. Here are some strategies:

  • Use an excess of the dihalide: This statistical approach favors the formation of the mono-Grignard reagent.

  • Exploit differences in reactivity: If the two halogens have different reactivities (e.g., one is a bromide and the other a chloride), you can often selectively form the Grignard reagent at the more reactive site (in this case, the carbon-bromine bond).

  • Controlled addition to magnesium: A slow addition of the dihalide to the magnesium can help favor the formation of the mono-Grignard reagent.

Q4: My reaction with a vicinal dihalide (e.g., 1,2-dibromoethane) is not forming a Grignard reagent. What is happening?

A4: Vicinal dihalides typically do not form stable Grignard reagents. Instead, they undergo an elimination reaction upon treatment with magnesium to form a double bond. This is a common method for the dehalogenation of vicinal dihalides.

Data Presentation

Table 1: Effect of Solvent on the Yield of Grignard Product vs. Wurtz Coupling Byproduct for the Reaction of Benzyl Chloride [4]

SolventInitiatorGrignard Product Yield (%)Wurtz Byproduct (%)
Diethyl Ether (Et₂O)I₂94Minimal
2-Methyltetrahydrofuran (2-MeTHF)I₂90Minimal
Tetrahydrofuran (THF)I₂27Significant
Cyclopentyl Methyl Ether (CPME)DIBAL-H45Not specified
Diethoxymethane (DEM)DIBAL-H45Not specified

Experimental Protocols

Protocol 1: General Procedure for the Preparation of a Grignard Reagent

This protocol provides a general method for the formation of a Grignard reagent.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Alkyl or aryl halide (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (catalytic amount)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

  • Flame-dry all glassware under vacuum and allow to cool under a positive pressure of dry nitrogen or argon.

  • Place the magnesium turnings in the reaction flask.

  • Add a single crystal of iodine to the flask.

  • Assemble the apparatus under a positive flow of inert gas.

  • Add enough anhydrous solvent to just cover the magnesium turnings.

  • Prepare a solution of the alkyl/aryl halide in the remaining anhydrous solvent in the dropping funnel.

  • Add a small portion (5-10%) of the halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the appearance of a gray, cloudy suspension. Gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture for an additional 30-60 minutes, with gentle heating if necessary, to ensure complete reaction. The resulting gray suspension is the Grignard reagent.

Protocol 2: Grignard Reaction with a Protected Halo-aldehyde: Synthesis of 1-(4-hydroxyphenyl)pentan-1-ol

This protocol details the use of a protecting group strategy for a Grignard reaction with a bifunctional starting material.

Step 1: Protection of 5-bromopentanal (B1354046) as a Cyclic Acetal [10]

  • In a round-bottom flask, combine 5-bromopentanal, ethylene (B1197577) glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Equip the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water is collected.

  • Cool the reaction, wash with saturated aqueous NaHCO₃ and brine, dry the organic layer over anhydrous MgSO₄, and concentrate to obtain 2-(4-bromobutyl)-1,3-dioxolane (B1282568).

Step 2: Formation of the Grignard Reagent and Reaction with Benzaldehyde (B42025) [10]

  • Prepare the Grignard reagent from 2-(4-bromobutyl)-1,3-dioxolane following the general procedure in Protocol 1.

  • Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Deprotection of the Acetal

  • Dissolve the crude product from Step 2 in a mixture of THF and aqueous HCl.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether.

  • Dry the organic layer and concentrate to yield the final product, which can be further purified by chromatography.

Visualizations

Troubleshooting_Workflow start Grignard Reaction Issue initiation_problem Reaction Not Initiating start->initiation_problem low_yield Low Product Yield start->low_yield check_mg Check Magnesium Surface initiation_problem->check_mg Potential Cause check_anhydrous Check for Moisture initiation_problem->check_anhydrous Potential Cause wurtz_coupling Wurtz Coupling (R-R formation) low_yield->wurtz_coupling Potential Cause intramolecular_cyclization Intramolecular Cyclization low_yield->intramolecular_cyclization Potential Cause incompatible_fg Incompatible Functional Group low_yield->incompatible_fg Potential Cause activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane, mechanical) check_mg->activate_mg Solution dry_reagents Rigorously Dry Glassware, Solvents, and Reagents check_anhydrous->dry_reagents Solution success Successful Reaction activate_mg->success dry_reagents->success slow_addition Slow Alkyl Halide Addition wurtz_coupling->slow_addition Solution low_temp Lower Reaction Temperature wurtz_coupling->low_temp Solution intramolecular_cyclization->low_temp Solution protect_fg Use Protecting Group Strategy incompatible_fg->protect_fg Solution slow_addition->success low_temp->success protect_fg->success

Caption: Troubleshooting workflow for Grignard reactions.

Competing_Pathways start Bifunctional Alkyl Halide (X-R-Y) grignard_formation Grignard Formation (XMg-R-Y) start->grignard_formation + Mg desired_product Desired Product (E-R-Y) grignard_formation->desired_product + Electrophile (E) (Desired Pathway) wurtz_product Wurtz Coupling (Y-R-R-Y) grignard_formation->wurtz_product + X-R-Y (Side Reaction) cyclization_product Intramolecular Cyclization grignard_formation->cyclization_product Intramolecular Attack (Side Reaction)

Caption: Competing reaction pathways in Grignard reactions.

Protecting_Group_Workflow start Start: Bifunctional Alkyl Halide with Incompatible Group (X-R-FG) protect Step 1: Protect Functional Group (X-R-PG) start->protect form_grignard Step 2: Form Grignard Reagent (XMg-R-PG) protect->form_grignard react_grignard Step 3: React with Electrophile (E-R-PG) form_grignard->react_grignard deprotect Step 4: Deprotect (E-R-FG) react_grignard->deprotect finish Final Product deprotect->finish

Caption: Workflow for using protecting groups.

References

Preventing E2 elimination in 1,3-Dibromo-2-methylbutane substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with substitution reactions of 1,3-dibromo-2-methylbutane, specifically focusing on the prevention of the competing E2 elimination pathway.

Troubleshooting Guide & FAQs

Q1: My substitution reaction on this compound is resulting in a significant amount of alkene byproducts. What is causing this?

A: The formation of alkene byproducts indicates that an E2 (bimolecular elimination) reaction is competing with your desired SN2 (bimolecular nucleophilic substitution) reaction. This compound possesses both a primary and a secondary bromide. While the primary bromide is more susceptible to SN2, the secondary bromide is sterically hindered and more prone to elimination, especially in the presence of a strong base.[1][2]

Several factors could be favoring the E2 pathway in your experiment:

  • Strongly Basic Nucleophile: If your nucleophile is also a strong base (e.g., hydroxides, alkoxides), it can abstract a proton from the carbon adjacent to the leaving group, leading to elimination.[1][3]

  • Steric Hindrance: The secondary bromide in this compound is sterically hindered by the adjacent methyl and bromomethyl groups. This hindrance makes it difficult for a nucleophile to attack the carbon in an SN2 fashion, making the E2 pathway more favorable as the base only needs to access a proton on the periphery of the molecule.[4][5][6]

  • High Temperature: Elimination reactions are generally favored at higher temperatures.[7][8][9] Increasing the reaction temperature provides the necessary activation energy for the elimination pathway to dominate over substitution.[8]

  • Solvent Choice: Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its nucleophilicity and favoring E2 over SN2.[10][11]

Q2: How can I minimize E2 elimination and favor the SN2 substitution product?

A: To favor the SN2 pathway, you need to carefully control the reaction conditions:

  • Choice of Nucleophile: Use a good nucleophile that is a weak base.[12] Good candidates include iodide (I⁻), azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[13][14] Avoid using strong, bulky bases like potassium tert-butoxide (t-BuOK), as these will almost exclusively lead to elimination.[1][15]

  • Solvent: Employ a polar aprotic solvent such as acetone (B3395972), DMSO, DMF, or acetonitrile.[4][11][13] These solvents do not solvate the nucleophile as strongly, thus preserving its nucleophilicity and favoring the SN2 reaction.[11]

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor substitution over elimination.[2][8][16]

  • Substrate Considerations: Be aware that the secondary bromide is inherently more prone to elimination. If your desired substitution is at the primary position, using a less hindered nucleophile will be more effective. If substitution is desired at the secondary position, minimizing E2 will be more challenging and requires careful optimization of all reaction parameters.

Q3: What is the expected regioselectivity of the substitution? Will the nucleophile attack the primary or secondary carbon?

A: The SN2 reaction is highly sensitive to steric hindrance.[5][6] The primary carbon in this compound is significantly less sterically hindered than the secondary carbon. Therefore, under conditions that favor SN2, the nucleophile will preferentially attack the primary carbon.

Data Presentation: Predicting Reaction Outcomes

The following table summarizes the expected major products when reacting this compound under various conditions.

Nucleophile/BaseSolventTemperatureExpected Major Product(s)Predominant Mechanism
NaIAcetoneLow1-iodo-3-bromo-2-methylbutaneSN2 at primary carbon
NaN3DMFLow1-azido-3-bromo-2-methylbutaneSN2 at primary carbon
NaCNDMSOLow4-bromo-3-methylbutanenitrileSN2 at primary carbon
NaOHEthanolHigh2-methyl-1,3-butadiene & other alkenesE2
t-BuOKt-ButanolAny2-methyl-1,3-butadiene & other alkenesE2
CH3OH (solvolysis)MethanolLow1-methoxy-3-bromo-2-methylbutane and 3-methoxy-1-bromo-2-methylbutaneSN1/SN2/E1/E2 mixture

Experimental Protocols

Protocol 1: Synthesis of 1-Iodo-3-bromo-2-methylbutane (Favoring SN2)

  • Materials:

    • This compound

    • Sodium iodide (NaI)

    • Acetone (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

  • Procedure: a. In a dry round-bottom flask, dissolve this compound in anhydrous acetone. b. Add a stoichiometric equivalent of sodium iodide to the solution. c. Equip the flask with a magnetic stir bar and a reflux condenser. d. Heat the mixture to a gentle reflux (approximately 56°C for acetone) and maintain for a duration determined by reaction monitoring (e.g., by TLC or GC). e. After the reaction is complete, cool the mixture to room temperature. f. Filter the precipitated sodium bromide. g. Remove the acetone under reduced pressure. h. Purify the resulting product by distillation or column chromatography.

Mandatory Visualization

Below is a diagram illustrating the decision-making process for favoring SN2 over E2 in the reaction of this compound.

SN2_vs_E2 sub This compound cond Choice of Reagents & Conditions sub->cond React with sn2_path Favors SN2 Pathway cond->sn2_path Good Nucleophile (weak base) Polar Aprotic Solvent Low Temperature e2_path Favors E2 Pathway cond->e2_path Strong/Bulky Base Polar Protic Solvent High Temperature sn2_prod Substitution Product (e.g., 1-iodo-3-bromo-2-methylbutane) sn2_path->sn2_prod yields e2_prod Elimination Product (e.g., 2-methyl-1,3-butadiene) e2_path->e2_prod yields

Caption: Decision pathway for SN2 vs. E2 reactions.

References

Technical Support Center: Purification of Polyhalogenated Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of polyhalogenated alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the purification of polyhalogenated alkanes?

A1: The primary challenges in purifying polyhalogenated alkanes stem from their diverse physical and chemical properties. Key difficulties include:

  • Separation of Closely Related Species: The chromatographic separation of halogen-containing compounds from associated isomers or dehalogenation impurities can be particularly challenging due to their similar structures and polarities.[1][2]

  • Thermal Instability: Many polyhalogenated alkanes are susceptible to degradation at elevated temperatures, which can complicate purification by distillation.

  • Chemical Reactivity: The presence of multiple halogen atoms can render the compounds susceptible to dehalogenation or other side reactions under certain pH or reductive conditions.

  • Formation of Azeotropes: Polyhalogenated alkanes can form azeotropes with solvents or impurities, making separation by simple distillation difficult.[3][4]

  • Oxidation and Discoloration: Some halogenated compounds are prone to oxidation, leading to colored impurities that can be difficult to remove.[5]

  • Removal of Residual Solvents and Reagents: Ensuring the complete removal of solvents and unreacted starting materials from the final product is a common challenge.[6]

Q2: My purified polyhalogenated alkane is discolored (yellow/brown). What is the likely cause and how can I fix it?

A2: Discoloration is often a sign of oxidation or the presence of colored impurities.[5]

  • For solid compounds: Recrystallization is an effective method for removing colored impurities.[7][8] In some cases, adding activated charcoal during the recrystallization process can help adsorb the colored impurities.[7][9]

  • For liquid compounds: Distillation, particularly under reduced pressure (vacuum distillation), can separate the desired product from non-volatile colored impurities.

Q3: I am struggling to separate isomers of my polyhalogenated alkane. What purification techniques are most effective?

A3: Separating isomers of polyhalogenated alkanes often requires high-resolution techniques.

  • Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating isomers.[1][2][10] Supercritical fluid chromatography (SFC) has also been shown to be effective.[2] The choice of stationary phase and mobile phase is critical for achieving good separation.[1][2]

  • Fractional Distillation: For isomers with a significant difference in boiling points, fractional distillation under optimized conditions can be effective.

  • Molecular Sieves: In some industrial applications, molecular sieves are used to separate linear from branched alkane isomers based on size exclusion.[11]

Q4: How can I remove dehalogenated impurities from my product?

A4: Dehalogenated impurities are common byproducts in the synthesis of polyhalogenated alkanes. Their removal can be challenging due to their structural similarity to the desired product.[1]

  • Chromatography: Chromatographic methods, such as HPLC and GC, are often the most effective way to separate dehalogenated impurities.[1][2] A systematic approach to method development, screening different columns and mobile phases, is often necessary to achieve the desired separation.[1]

Q5: What are the best practices for storing purified polyhalogenated alkanes to maintain their purity?

A5: To prevent degradation and maintain purity, store polyhalogenated alkanes in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5] Use tightly sealed containers made of non-reactive materials. For compounds that are particularly sensitive to light, use amber glass vials.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Product Loss During Extraction - Ensure the correct pH for liquid-liquid extraction to prevent the product from remaining in the aqueous phase. - Perform multiple extractions with smaller volumes of solvent for better efficiency.
Incomplete Crystallization (Recrystallization) - Ensure the minimum amount of hot solvent was used to dissolve the compound.[7] - Allow the solution to cool slowly and undisturbed to promote crystal formation.[8][12] - Cool the solution in an ice bath to maximize crystal yield after initial cooling.[8][9] - If no crystals form, try scratching the inside of the flask or adding a seed crystal.[12]
Product Loss During Chromatography - Optimize the mobile phase composition to ensure the product elutes in a reasonable timeframe. - Check for irreversible adsorption of the product onto the stationary phase. Consider using a different stationary phase or adding a modifier to the mobile phase.
Thermal Decomposition (Distillation) - Use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation. - Ensure the heating mantle temperature is not set excessively high.
Issue 2: Product is Not Pure After a Single Purification Step
Potential Cause Troubleshooting Steps
Co-eluting Impurities (Chromatography) - Modify the mobile phase gradient or composition to improve resolution. - Try a different stationary phase with a different selectivity.[1][2] - Consider two-dimensional chromatography for very complex mixtures.[10]
Azeotrope Formation (Distillation) - If an azeotrope is suspected, try a different solvent system for extraction or recrystallization prior to distillation. - Consider azeotropic distillation by adding an entrainer that forms a new, lower-boiling azeotrope with one of the components, allowing for separation.[3][4][13]
Inadequate Phase Separation (Extraction) - If an emulsion forms, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion.[14] - Allow the mixture to stand for a longer period or use gentle swirling instead of vigorous shaking.[14]
Impurities Trapped in Crystals (Recrystallization) - Ensure the solution cools slowly to allow for the formation of pure crystals. Rapid cooling can trap impurities.[8] - Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[9][12]

Experimental Protocols

Protocol 1: Recrystallization for Solid Polyhalogenated Alkanes

This protocol outlines a general procedure for the purification of solid polyhalogenated alkanes by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[15]

    • If the compound is insoluble, heat the test tube gently. If it dissolves, it may be a suitable solvent.

    • Allow the hot solution to cool. The formation of crystals upon cooling indicates a good solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to just dissolve the solid at the solvent's boiling point.[7][8]

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[9]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature, undisturbed.[8][9]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[9][12]

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography for Liquid or Solid Polyhalogenated Alkanes

This protocol provides a general guideline for purification by column chromatography.

  • Stationary Phase Selection:

    • Silica gel is a common choice for many polyhalogenated alkanes. For very nonpolar compounds, alumina (B75360) may be used.

  • Mobile Phase (Eluent) Selection:

    • Use thin-layer chromatography (TLC) to determine a suitable solvent system. The ideal eluent should give a retention factor (Rf) of around 0.2-0.4 for the desired compound.

    • Typically, a mixture of a nonpolar solvent (e.g., hexane, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane) is used.

  • Column Packing:

    • Prepare a slurry of the stationary phase in the initial eluent.

    • Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the sample through the column with the chosen solvent system.

    • If a gradient elution is used, gradually increase the polarity of the eluent to separate compounds with different polarities.

  • Fraction Collection:

    • Collect the eluate in a series of fractions.

  • Analysis:

    • Analyze the collected fractions by TLC or another analytical technique to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Purity Assessment Data

The purity of the final product should be assessed using appropriate analytical techniques. The choice of method depends on the properties of the compound and potential impurities.[16][]

Analytical Technique Principle Information Provided Typical Purity Range (%)
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.[18]Provides information on the presence of volatile impurities and their relative amounts.95-99.9+
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase.[18]Versatile for a wide range of compounds, including non-volatile impurities.95-99.9+
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei.Can identify and quantify impurities with distinct NMR signals. Quantitative NMR (qNMR) can provide an absolute measure of purity.>95
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Can identify impurities by their molecular weight. Often coupled with GC or HPLC (GC-MS, LC-MS).Qualitative
Melting Point Analysis A pure crystalline solid has a sharp and defined melting point range.A broad melting point range indicates the presence of impurities.Qualitative

Visualizations

Troubleshooting_Purification Troubleshooting Workflow for Polyhalogenated Alkane Purification start Crude Polyhalogenated Alkane purification Perform Initial Purification (e.g., Distillation, Recrystallization, Chromatography) start->purification analysis Assess Purity (GC, HPLC, NMR) purification->analysis pure Product is Pure analysis->pure Purity > 99% impure Product is Impure analysis->impure Purity < 99% identify_issue Identify Nature of Impurity (e.g., Isomers, Dehalogenated, Colored) impure->identify_issue select_method Select Appropriate Secondary Purification Method identify_issue->select_method re_purify Re-purify select_method->re_purify re_purify->analysis

Caption: A logical workflow for troubleshooting the purification of polyhalogenated alkanes.

Purification_Method_Selection Logical Relationships for Purification Method Selection start Nature of Crude Product solid Solid start->solid liquid Liquid start->liquid solubility_diff Good Solubility Difference in a Solvent? solid->solubility_diff thermal_stability Thermally Stable? liquid->thermal_stability recrystallization Recrystallization distillation Distillation chromatography Column Chromatography thermal_stability->chromatography No boiling_point_diff Significant Boiling Point Difference from Impurities? thermal_stability->boiling_point_diff Yes boiling_point_diff->distillation Yes boiling_point_diff->chromatography No solubility_diff->recrystallization Yes solubility_diff->chromatography No

Caption: A decision tree for selecting an appropriate purification method.

References

Technical Support Center: Purification of 1,3-Dibromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,3-Dibromo-2-methylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the removal of isomeric impurities from this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Poor separation of isomers using fractional distillation.

Q: My fractional distillation is not effectively separating this compound from its isomers. The collected fractions show similar purity by GC analysis. What are the possible causes and solutions?

A: Ineffective separation of this compound and its isomers, such as 1,3-dibromo-3-methylbutane, via fractional distillation is a common challenge due to their similar boiling points. The estimated boiling point for this compound is approximately 189°C, while a potential isomeric impurity, 1,3-dibromo-3-methylbutane, has an estimated boiling point of 181.6°C[1][2]. This small difference necessitates a highly efficient distillation setup.

Troubleshooting Steps:

  • Increase Column Efficiency: The most critical factor is the efficiency of your fractionating column.

    • Use a longer column: A longer column provides more theoretical plates, leading to better separation.

    • Use a more efficient packing material: Structured packing or higher-efficiency random packing (like Raschig rings or Vigreux indentations) increases the surface area for vapor-liquid equilibrium.

  • Optimize Reflux Ratio: A higher reflux ratio (the ratio of the amount of liquid returned to the column to the amount collected as distillate) can improve separation but will also increase the distillation time. Start with a higher reflux ratio and gradually decrease it to find the optimal balance between purity and throughput.

  • Ensure Slow and Steady Heating: Rapid heating can lead to "channeling" of vapor through the column, reducing the number of effective theoretical plates. Use a heating mantle with a stirrer to ensure even boiling and a slow, steady distillation rate (approximately 1-2 drops per second).

  • Maintain Adiabatic Conditions: Insulate the distillation column (e.g., with glass wool or aluminum foil) to minimize heat loss to the surroundings. This helps maintain the temperature gradient necessary for efficient fractionation.

  • Reduce Pressure (Vacuum Distillation): Lowering the pressure will reduce the boiling points of the compounds, which can sometimes enhance the boiling point difference between isomers. This is particularly useful if the compounds are prone to decomposition at higher temperatures.

Issue 2: The compound is co-eluting with impurities during preparative gas chromatography (pGC).

Q: I am using preparative GC to purify this compound, but I'm observing peak co-elution or poor resolution between the desired product and an isomeric impurity. How can I improve the separation?

A: Preparative gas chromatography is a powerful technique for separating volatile isomers.[3] However, optimizing the parameters is crucial for achieving baseline separation.

Troubleshooting Steps:

  • Select the Appropriate Stationary Phase: The choice of stationary phase is critical for separating isomers. For halogenated hydrocarbons, a non-polar or moderately polar stationary phase is often a good starting point. Consider a column with a different selectivity if your current one is not providing adequate separation. Phenyl-substituted polysiloxane phases can offer different selectivity for isomers compared to standard dimethylpolysiloxane phases.

  • Optimize the Temperature Program:

    • Lower the initial temperature: This can improve the separation of more volatile components.

    • Use a slower temperature ramp rate: A slower ramp rate increases the interaction time of the analytes with the stationary phase, often leading to better resolution.

    • Incorporate an isothermal hold: Holding the temperature constant at a point where the isomers are eluting can improve their separation.

  • Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, nitrogen) affects column efficiency. There is an optimal flow rate for each column (van Deemter equation). Try decreasing or increasing the flow rate to see if resolution improves.

  • Reduce Sample Injection Volume: Overloading the column is a common cause of peak broadening and poor separation. Inject a smaller volume of your sample to see if the resolution improves.

  • Use a Longer Column: As with distillation, a longer GC column will provide more theoretical plates and better resolving power.

Issue 3: Difficulty in inducing crystallization of this compound.

Q: I am attempting to purify this compound by crystallization, but I am struggling to get crystals to form, or the product is oiling out.

A: Crystallization is a highly effective purification method, but finding the right conditions can be challenging, especially for compounds that are liquids or low-melting solids at room temperature.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is paramount.

    • Single Solvent System: Look for a solvent that dissolves the compound when hot but in which the compound is poorly soluble when cold. For brominated alkanes, consider solvents like methanol, ethanol, or hexane.[4]

    • Solvent/Anti-Solvent System: If a suitable single solvent cannot be found, use a solvent pair. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly. Common pairs for non-polar compounds include dichloromethane/hexane or ethyl acetate/hexane.

  • Control the Cooling Rate: Slow cooling is crucial for the formation of well-ordered crystals. Rapid cooling often leads to the formation of an oil or amorphous solid. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

  • Induce Crystallization:

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a nucleation site.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic scratches that provide nucleation sites.

  • Concentrate the Solution: If no crystals form, it may be that the solution is not sufficiently saturated. Slowly evaporate some of the solvent and then try cooling again.

  • Address Oiling Out: Oiling out occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the cooling is too rapid or if the melting point of the compound is lower than the temperature of the solution. If the compound oils out, try reheating the solution and allowing it to cool more slowly. You may also need to use a more dilute solution or a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the expected isomeric impurities in a typical synthesis of this compound?

A1: The synthesis of this compound, for instance, from the bromination of 2-methyl-1-butene, can lead to the formation of several constitutional isomers. The primary impurity of concern is often 2,3-dibromo-2-methylbutane, formed through an alternative reaction mechanism. Other potential isomers include those with different bromine positions on the carbon skeleton. The exact impurity profile will depend on the specific synthetic route and reaction conditions employed.

Q2: How can I effectively monitor the purity of my fractions during purification?

A2: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most effective method for monitoring the purity of this compound fractions.[5] GC-MS can not only quantify the relative amounts of the desired product and its isomers but also help in identifying the structure of the impurities.[6]

Q3: Is it possible to separate stereoisomers of this compound using these methods?

A3:

  • Fractional Distillation: Enantiomers have identical boiling points and therefore cannot be separated by fractional distillation.[7][8] Diastereomers, however, have different physical properties, including boiling points, and can potentially be separated by fractional distillation if the boiling point difference is significant.

  • Preparative Gas Chromatography: Chiral pGC, which utilizes a chiral stationary phase, is required to separate enantiomers. Diastereomers can often be separated on a standard achiral column.

  • Crystallization: Enantiomers will co-crystallize. Diastereomers can often be separated by crystallization due to differences in their solubility and crystal lattice energies.

Quantitative Data Summary

The following table summarizes the estimated physical properties of this compound and a potential isomeric impurity, which are critical for planning a successful purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Estimated Boiling Point (°C)
This compoundC₅H₁₀Br₂229.94189[2]
1,3-Dibromo-3-methylbutaneC₅H₁₀Br₂229.94181.6[1]

Note: The provided boiling points are estimates and may vary depending on the data source and experimental conditions.

Experimental Protocols

Protocol 1: Fractional Distillation for Isomer Enrichment

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Charging: Charge the crude this compound mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: Once the mixture begins to boil and the vapor rises into the column, adjust the heating rate to establish a stable reflux within the column. Allow the column to equilibrate for at least 30 minutes before collecting any distillate.

  • Distillate Collection: Slowly begin to collect the distillate at a rate of 1-2 drops per second. Monitor the temperature at the distillation head.

  • Fraction Collection: Collect fractions in separate receiving flasks. The temperature should remain relatively constant during the distillation of a pure component. A significant temperature change indicates the start of a new fraction, likely enriched in a different isomer.

  • Analysis: Analyze the purity of each fraction using GC or GC-MS.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before disassembling.

Protocol 2: Preparative Gas Chromatography (pGC) for High-Purity Isolation

  • Column Selection and Installation: Install a suitable preparative GC column (e.g., a non-polar or medium-polarity phase) in the gas chromatograph. Condition the column according to the manufacturer's instructions.

  • Method Development (Analytical Scale): Develop an analytical-scale GC method to achieve baseline separation of this compound from its isomers. Optimize the temperature program and carrier gas flow rate.

  • Scale-Up to Preparative Scale: Transfer the optimized analytical method to the preparative GC system. Adjust the flow rates and injection volume for the larger diameter preparative column.

  • Sample Injection: Inject an appropriate volume of the crude mixture onto the column. Avoid overloading the column.

  • Fraction Collection: Set up the fraction collection system to collect the eluent corresponding to the peak of the desired this compound.

  • Purity Analysis: Analyze the collected fraction by analytical GC to confirm its purity.

  • Solvent Removal: If the fraction is collected in a solvent trap, remove the solvent under reduced pressure to obtain the pure compound.

Protocol 3: Recrystallization for Solid Impurity Removal

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Purity Assessment: Determine the purity of the recrystallized product by GC and measure its melting point.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound (with isomeric impurities) FracDist Fractional Distillation Crude->FracDist PrepGC Preparative GC Crude->PrepGC Crystallization Crystallization Crude->Crystallization GCMS GC-MS Analysis FracDist->GCMS PrepGC->GCMS Crystallization->GCMS GCMS->FracDist If Purity is Low GCMS->PrepGC If Purity is Low GCMS->Crystallization If Purity is Low PureProduct Pure this compound GCMS->PureProduct If Purity is High

Caption: A general workflow for the purification of this compound.

Troubleshooting_Fractional_Distillation Start Poor Isomer Separation in Fractional Distillation Q1 Is the column efficiency high enough? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reflux ratio optimized? A1_Yes->Q2 Sol1 Increase column length or use more efficient packing A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the heating slow and steady? A2_Yes->Q3 Sol2 Increase the reflux ratio A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the column well-insulated? A3_Yes->Q4 Sol3 Reduce heating rate and ensure even boiling A3_No->Sol3 A4_No No Q4->A4_No Sol4 Insulate the column A4_No->Sol4

Caption: A troubleshooting guide for fractional distillation issues.

References

Technical Support Center: Fractional Distillation of Dibromomethylbutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the fractional distillation of dibromomethylbutane isomers.

Frequently Asked Questions (FAQs)

Q1: What are the boiling points of the different dibromomethylbutane isomers?

A1: The boiling points of dibromomethylbutane isomers can be very close, making separation by fractional distillation challenging. The available data, which includes estimated values, is summarized below. It is recommended to perform analytical validation (e.g., GC-MS) on collected fractions.

IsomerBoiling Point (°C)Notes
1,2-dibromo-2-methylbutane (B78504)~189Estimated value.[1][2][3]
1,3-dibromo-3-methylbutane181.6 - ~189Conflicting data, may be an estimate.[4][5]
1,4-dibromo-2-methylbutane198.7At 760 mmHg.[6][7]
2,3-dibromo-2-methylbutaneData not readily available
1,3-dibromo-2-methylbutaneData not readily available

Q2: Why is it difficult to separate dibromomethylbutane isomers?

A2: Isomers, by definition, have the same molecular formula and often similar physical properties, including boiling points. The structural differences between dibromomethylbutane isomers can be subtle, leading to very small differences in intermolecular forces and, consequently, close boiling points. Fractional distillation separates liquids based on differences in boiling points, so the closer the boiling points, the more theoretical plates (and a more efficient fractionating column) are required for effective separation.

Q3: What type of fractionating column is best for this separation?

A3: For separating isomers with close boiling points, a highly efficient fractionating column is crucial. A Vigreux column is a common choice, but for very similar boiling points, a packed column (e.g., with Raschig rings or metal sponges) may provide the larger surface area needed for a greater number of theoretical plates, leading to better separation.

Q4: How can I tell if my fractions are pure?

A4: Due to the likelihood of co-distillation, it is essential to analyze the composition of your collected fractions. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are ideal for determining the purity and identifying the specific isomers in each fraction.

Troubleshooting Guide

Issue 1: Poor or No Separation of Isomers

  • Possible Cause: Insufficient number of theoretical plates in the fractionating column.

    • Solution:

      • Switch to a more efficient fractionating column (e.g., a longer column or one with a more complex packing material).

      • Ensure the column is well-insulated to maintain a proper temperature gradient. Wrapping the column in glass wool or aluminum foil can help.

  • Possible Cause: Distillation rate is too fast.

    • Solution: Reduce the heating rate. A slow and steady distillation rate allows for proper equilibrium to be established within the column, which is essential for efficient separation.

  • Possible Cause: Fluctuating heat source.

    • Solution: Use a stable heating source like a heating mantle with a stirrer, rather than a Bunsen burner. Ensure consistent stirring of the distillation flask to promote smooth boiling.

Issue 2: Temperature Fluctuations at the Thermometer

  • Possible Cause: Uneven boiling (bumping).

    • Solution: Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth ebullition.

  • Possible Cause: Improper thermometer placement.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

  • Possible Cause: Drafts in the laboratory.

    • Solution: Conduct the distillation in a fume hood with the sash lowered as much as possible to minimize the effect of air currents. Insulating the column can also help stabilize the temperature.

Issue 3: No Distillate is Being Collected

  • Possible Cause: Insufficient heating.

    • Solution: Gradually increase the temperature of the heating mantle. The temperature of the vapor at the thermometer should be close to the boiling point of the lowest-boiling isomer.

  • Possible Cause: Leaks in the apparatus.

    • Solution: Check all joints to ensure they are properly sealed. Use joint clips to secure connections. Ensure there are no cracks in the glassware.

  • Possible Cause: Condenser water is too cold.

    • Solution: While seemingly counterintuitive, if the condenser is too efficient, it can cause the vapor to condense and fall back into the column before reaching the collection flask. This is less common with high-boiling compounds but can be a factor. Ensure a steady, but not excessively high, flow of coolant.

Experimental Protocol: Fractional Distillation of Dibromomethylbutane Isomers

This protocol provides a general methodology. Modifications may be necessary based on the specific mixture and available equipment.

Materials:

  • Mixture of dibromomethylbutane isomers

  • Round-bottom flask

  • Heating mantle with magnetic stirring

  • Magnetic stir bar or boiling chips

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Joint clips

  • Glass wool and aluminum foil for insulation

  • Tubing for condenser

  • Laboratory clamps and stand

Procedure:

  • Apparatus Setup:

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Add the dibromomethylbutane isomer mixture to the flask, filling it to no more than two-thirds of its volume.

    • Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all joints are snug and secured with clips.

    • Position the thermometer correctly in the distillation head.

    • Connect the condenser to a water source, with water entering at the bottom and exiting at the top.

    • Insulate the fractionating column and distillation head with glass wool and/or aluminum foil.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Begin heating the mixture gently with the heating mantle and start the magnetic stirrer.

    • Observe the mixture as it begins to boil. A ring of condensing vapor should slowly rise through the fractionating column.

    • Adjust the heating rate to maintain a slow, steady distillation rate of approximately 1-2 drops per second into the receiving flask.

    • Record the temperature at which the first fraction is collected. This should be close to the boiling point of the lowest-boiling isomer.

  • Fraction Collection:

    • Collect the initial fraction (forerun) until the temperature at the distillation head stabilizes.

    • As the temperature remains constant, collect the first purified fraction in a clean, labeled receiving flask.

    • When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • Once the temperature stabilizes at a higher point (the boiling point of the next isomer), change to a new receiving flask to collect the second purified fraction.

    • Continue this process, collecting different fractions as the temperature changes.

  • Shutdown:

    • Stop the distillation when only a small amount of liquid remains in the distillation flask to avoid distilling to dryness.

    • Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

  • Analysis:

    • Analyze the collected fractions using an appropriate analytical method (e.g., GC-MS, NMR) to determine their composition and purity.

Process Visualization

Fractional_Distillation_Workflow cluster_preparation Preparation cluster_distillation Distillation Process cluster_completion Completion & Analysis A Add Isomer Mixture & Stir Bar to Flask B Assemble Distillation Apparatus A->B C Insulate Column B->C D Start Cooling Water & Gentle Heating C->D E Observe Vapor Rise & Set Distillation Rate D->E F Record Temperature & Collect First Fraction E->F G Change Receiving Flask as Temperature Rises F->G H Collect Subsequent Fractions G->H I Stop Heating & Cool Apparatus H->I J Disassemble Apparatus I->J K Analyze Fractions (GC-MS, NMR) J->K

Caption: Workflow for the fractional distillation of dibromomethylbutane isomers.

References

Technical Support Center: Temperature Control in Exothermic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) for managing temperature in exothermic bromination reactions.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in bromination reactions?

A1: Temperature is a primary factor that dictates the outcome of a bromination reaction. Many brominations are highly exothermic, meaning they release significant heat.[1][2] Failure to control this heat can lead to a dangerous situation known as a thermal runaway, where the reaction rate increases uncontrollably, causing a rapid rise in temperature and pressure.[2][3]

Proper temperature control is essential for:

  • Safety: Preventing thermal runaway reactions that can result in boiling solvents, pressure buildup, and potential vessel failure.[2]

  • Selectivity: Influencing where the bromine atom attaches to a molecule (regioselectivity). Lower temperatures often enhance selectivity for a specific isomer and reduce the formation of unwanted side products.[1] For example, in certain electrophilic aromatic brominations, temperatures as low as -30°C may be required for high selectivity.

  • Yield: Minimizing side reactions and decomposition of starting materials or products, thereby maximizing the yield of the desired compound.

Q2: What are the common signs of an uncontrolled exothermic reaction or thermal runaway?

A2: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, creating a dangerous positive feedback loop.[2][4] Key signs to monitor include:

  • A rapid, unexpected increase in the internal reaction temperature.

  • Sudden boiling or refluxing of the solvent, even with external cooling.

  • Noticeable increase in pressure within a closed system.

  • A visible change in the reaction's vigor, such as excessive bubbling or fuming.

  • Changes in color that deviate from the expected reaction progress.

Q3: How do I choose the appropriate cooling method for my reaction scale?

A3: The choice of cooling method depends on the target temperature, the scale of the reaction, and the rate of heat generation.

  • Laboratory Scale (up to ~1L): Cooling baths are most common. An ice-water slurry is effective for maintaining 0°C, but its cooling capacity may be insufficient for highly exothermic processes.[2][5] For lower temperatures, various salt-ice mixtures or dry ice/solvent baths are used.[6]

  • Pilot and Production Scale: At larger scales, passive cooling is inadequate.[7] Active cooling systems are necessary, such as:

    • Jacketed Reactors: These vessels have a secondary jacket through which a cooling fluid is circulated to regulate the internal temperature.[8]

    • Cooling Coils/External Heat Exchangers: These are placed within or outside the reactor to provide additional surface area for heat removal.[7][9]

    • Continuous Flow Reactors: These reactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer, greatly diminishing the risk of a runaway reaction.[10]

Q4: What are common side reactions caused by poor temperature control?

A4: Elevated temperatures can provide the activation energy for undesired reaction pathways, leading to a mixture of products.[11] Common side reactions include:

  • Polybromination: The addition of multiple bromine atoms to the substrate, especially when using a stoichiometric excess of the brominating agent.[12]

  • Ring Bromination: In substrates with activated aromatic rings, high temperatures can promote electrophilic aromatic substitution on the ring instead of the desired position (e.g., alpha-bromination of a ketone).[12]

  • Decomposition: Starting materials, reagents (like NBS), or the desired product may decompose at elevated temperatures, reducing the overall yield.[1]

Troubleshooting Guide

Q1: My reaction temperature is rising too quickly. What should I do?

A1: A rapid temperature increase indicates that heat is being generated faster than it can be removed and requires immediate action to prevent a runaway.

Immediate Actions:

  • Slow or Stop Reagent Addition: The primary way to control the reaction rate is to control the rate at which the limiting reagent is introduced.[2] If adding a brominating agent via a dropping funnel, stop the addition immediately.

  • Enhance Cooling: Ensure the cooling bath is making good contact with the flask and has sufficient capacity. Add more ice, dry ice, or other coolant to the bath.

  • Increase Stirring: Ensure vigorous stirring is active.[7] This improves heat transfer from the reaction mixture to the flask walls and into the cooling medium, preventing the formation of localized hot spots.[7]

If these measures do not control the temperature, a more drastic "reaction inhibition" or "quenching" step may be necessary as part of a pre-planned emergency response.[13][14]

G problem Problem: Temperature Rising Too Fast action1 IMMEDIATE ACTION: Stop Reagent Addition problem->action1 action2 IMMEDIATE ACTION: Enhance Cooling Efficiency problem->action2 action3 IMMEDIATE ACTION: Increase Stirring Rate problem->action3 cause_header Potential Root Causes: check1 Is temperature now controlled? action3->check1 solution1 Resume slow addition & monitor closely check1->solution1 Yes solution2 Proceed with Emergency Quench Plan check1->solution2 No cause1 Reagent addition was too rapid cause_header->cause1 cause2 Cooling bath is insufficient cause_header->cause2 cause3 Poor mixing/ Inefficient stirring cause_header->cause3 cause4 Reactant concentration is too high cause_header->cause4

Caption: Troubleshooting flowchart for rapid temperature increase.

Q2: My reaction is very slow or not starting. What could be wrong?

A2: While brominations are often exothermic, insufficient temperature can prevent the reaction from initiating, especially if there is a significant activation energy barrier.

  • Temperature Too Low: The reaction may require a certain temperature to start.[12] Try allowing the reaction to warm slightly or gently heat it to the temperature specified in the protocol.

  • Inactive Reagents: The brominating agent (e.g., NBS) may have decomposed during storage.[1] Use a fresh batch of reagents.[12]

  • Radical Initiator Needed: Some brominations, particularly those at an allylic or benzylic position using NBS, require a radical initiator (e.g., AIBN or light) to start.

Q3: I'm getting a mixture of products (low selectivity). How can I fix this?

A3: Low selectivity is often a direct result of poor temperature control or suboptimal reaction conditions.

  • Lower the Temperature: This is the most critical factor. Running the reaction at a lower temperature often enhances selectivity by favoring the kinetic product over the thermodynamic one.[1]

  • Slow Reagent Addition: Add the brominating agent dropwise.[15][12] This maintains a low concentration of bromine in the reaction mixture, which can favor mono-bromination and reduce side reactions.[15]

  • Change the Solvent: The polarity of the solvent can influence which product is formed.[1] Experiment with different solvents to find the optimal conditions for your specific substrate.

  • Use a Milder Reagent: N-bromosuccinimide (NBS) is often a safer and more selective alternative to using elemental bromine (Br₂).[1][15]

Data Presentation

Table 1: Common Laboratory Cooling Baths This table provides a list of common cooling baths and their approximate achievable temperatures.

Coolant MixtureTemperature (°C)
Ice / Water0
Ice / NaCl-10 to -20
Ice / CaCl₂-20 to -40
Dry Ice / Acetone-78
Dry Ice / Isopropanol-78
Liquid N₂ / Ethyl Acetate-84
Liquid N₂ / Diethyl Ether-100

Data compiled from various chemistry resources.[6]

Table 2: Example of Temperature Effect on Selectivity This table illustrates how temperature can affect the product distribution in the free-radical bromination of propane.

Temperature (°C)1-bromopropane (%)2-bromopropane (%)Selectivity Ratio (2°:1°)
25892~11.5 : 1
60025753 : 1

This is a representative example. Lower temperatures favor abstraction of the hydrogen from the more substituted carbon due to the stability of the resulting radical intermediate, leading to higher selectivity.[1]

Experimental Protocols

Protocol: Alpha-Bromination of a Substituted Acetophenone (B1666503)

This protocol provides a general method for the acid-catalyzed alpha-bromination of a ketone, where temperature control is critical to prevent ring bromination and the formation of di-brominated products.[12]

Materials:

  • Substituted Acetophenone (1 mmol)

  • Methanol (B129727) (20 mL)

  • Concentrated HCl (1 mL)

  • Bromine (Br₂) (2 mmol) in 10 mL Methanol

Procedure:

  • Dissolve the substituted acetophenone (1 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add concentrated HCl (1 mL) to the solution.

  • Cool the solution to 0-5 °C using an ice-water bath. This is a critical step to control the exotherm and improve selectivity.[12]

  • Prepare a solution of bromine (2 mmol) in methanol (10 mL).

  • Slowly add the bromine solution dropwise to the cooled, stirring ketone solution over 15-20 minutes. Monitor the internal temperature to ensure it does not rise significantly. The disappearance of the bromine color indicates its consumption.[2]

  • Continue stirring the reaction at 0-5 °C for 1 hour after the addition is complete.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]

  • Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

G start Start: Dissolve Ketone in MeOH + HCl cool Cool Flask to 0-5 °C in Ice Bath start->cool add_br2 Slow, Dropwise Addition of Br₂ Solution cool->add_br2 monitor_temp Monitor Temperature & Color Disappearance add_br2->monitor_temp stir_cold Stir at 0-5 °C for 1 hour add_br2->stir_cold monitor_temp->add_br2 Adjust rate warm_up Warm to Room Temp & Stir for 1 hour stir_cold->warm_up monitor_tlc Monitor by TLC warm_up->monitor_tlc workup Workup: Remove Solvent monitor_tlc->workup end End: Purify Product workup->end

Caption: Experimental workflow for controlled α-bromination.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of 1,3-Dibromo-2-methylbutane and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectral data for 1,3-Dibromo-2-methylbutane and its structural isomer, 1,2-Dibromo-2-methylbutane. Due to the limited availability of experimental spectra in public databases, this guide utilizes high-quality predicted data to facilitate structural elucidation and comparison. The information presented is intended to aid researchers in the identification and characterization of these and similar halogenated organic compounds.

Data Presentation: Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound and 1,2-Dibromo-2-methylbutane. These predictions were generated using advanced algorithms that account for the electronic environments of the protons, providing a reliable basis for spectral interpretation.

Compound Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
This compound H-1 (CH₂)3.65Doublet of doublets (dd)J(H-1a, H-2) = 4.5, J(H-1a, H-1b) = 10.51H
H-1' (CH₂)3.55Doublet of doublets (dd)J(H-1'a, H-2) = 7.5, J(H-1'a, H-1'b) = 10.51H
H-2 (CH)2.30Multiplet (m)-1H
H-3 (CH)4.10Doublet (d)J(H-3, H-2) = 9.01H
H-4 (CH₃)1.15Doublet (d)J(H-4, H-2) = 6.53H
H-5 (CH₃)1.75Doublet (d)J(H-5, H-3) = 6.83H
1,2-Dibromo-2-methylbutane H-1 (CH₃)1.95Singlet (s)-3H
H-3 (CH₂)2.20Quartet (q)J(H-3, H-4) = 7.52H
H-4 (CH₃)1.10Triplet (t)J(H-4, H-3) = 7.53H
H-5 (CH₂)3.90Doublet (d)J(H-5a, H-5b) = 11.01H
H-5' (CH₂)3.80Doublet (d)J(H-5'a, H-5'b) = 11.01H

Experimental Protocols

The following is a generalized, yet detailed, protocol for the acquisition of ¹H NMR spectra for halogenated alkanes, such as this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the analyte. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated acetone (B3395972) ((CD₃)₂CO) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) for more polar compounds.

  • Sample Concentration: Prepare a solution of the analyte at a concentration of approximately 5-25 mg/mL. The optimal concentration may vary depending on the sensitivity of the NMR spectrometer and the solubility of the compound.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can often reference the residual solvent peak, making the addition of an external standard unnecessary.

  • Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Final Volume: The final volume of the solution in the NMR tube should be sufficient to cover the detection coils of the spectrometer, typically around 0.5-0.7 mL.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is recommended for better signal dispersion and resolution.

  • Tuning and Locking: Tune the probe to the ¹H frequency and lock onto the deuterium (B1214612) signal of the solvent.

  • Shimming: Perform manual or automated shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time (at): Set to 2-4 seconds to ensure adequate data acquisition for good resolution.

    • Relaxation Delay (d1): A delay of 1-5 seconds between pulses is generally sufficient for protons in small molecules.

    • Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of 12-16 ppm is typically sufficient to cover the entire range of proton chemical shifts in organic molecules.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity (splitting pattern), and coupling constants for each signal in the spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the ¹H NMR spectral analysis of an unknown organic compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Compound Unknown Compound NMR_Tube NMR Tube Compound->NMR_Tube Dissolve Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID Pulse & Acquire FT Fourier Transform FID->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing Phasing->Referencing Spectrum Processed Spectrum Referencing->Spectrum Integration Integration Spectrum->Integration Chemical_Shift Chemical Shift Spectrum->Chemical_Shift Multiplicity Multiplicity Spectrum->Multiplicity Coupling_Constants Coupling Constants Spectrum->Coupling_Constants Structure Proposed Structure Integration->Structure Chemical_Shift->Structure Multiplicity->Structure Coupling_Constants->Structure

Caption: Workflow for 1H NMR Spectral Analysis.

13C NMR Characterization of 1,3-Dibromo-2-methylbutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 1,3-dibromo-2-methylbutane with the experimental spectra of several structurally related bromoalkanes. This document is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of halogenated organic compounds.

Comparative Analysis of 13C NMR Data

CompoundCarbon AtomPredicted/Experimental Chemical Shift (ppm)
This compound C1~35-45
C2~40-50
C3~55-65
C4~20-30
C5 (methyl on C2)~15-25
1,3-Dibromobutane CH325.8
CH(Br)54.5
CH237.8
CH2(Br)33.4
2-Bromopentane C125.8
C254.5
C337.8
C420.2
C513.8
1-Bromo-2-methylpropane C143.1
C230.9
C3, C4 (gem-dimethyl)21.0
2-Bromo-2-methylpropane C1 (quaternary)65.5
C2, C3, C4 (methyls)35.5

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a general procedure for acquiring a 13C NMR spectrum of a liquid organic compound such as this compound.[1][2]

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.0 ppm).

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Tune and match the 13C probe.

3. Data Acquisition:

  • Set the spectrometer to the appropriate 13C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

  • Use a standard proton-decoupled pulse sequence.

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).

  • Set the acquisition time to approximately 1-2 seconds.

  • Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.

  • The number of scans will depend on the sample concentration; a higher number of scans (e.g., 1024 or more) may be necessary for dilute samples to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.

  • Integrate the peaks if quantitative analysis is required, though routine 13C NMR is generally not quantitative.

Logical Assignment of 13C NMR Signals

The following diagram illustrates the structure of this compound and the predicted assignment of each carbon atom to its corresponding 13C NMR chemical shift range.

Caption: Predicted 13C NMR signal assignments for this compound.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1,3-Dibromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of halogenated hydrocarbons is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating these structures through the analysis of fragmentation patterns. This guide provides a comprehensive comparison of the anticipated mass spectrometry fragmentation of 1,3-Dibromo-2-methylbutane with its structural isomer, 1,3-Dibromo-3-methylbutane, supported by experimental data for the latter and established fragmentation principles.

Comparative Analysis of Fragmentation Patterns

The mass spectrum of a molecule provides a unique fingerprint, offering invaluable insights into its structure. For dibrominated alkanes, the presence and position of the bromine atoms, along with alkyl branching, significantly influence the fragmentation pathways under electron ionization (EI). The following table summarizes the expected major fragment ions for this compound and compares them with the observed fragments for its isomer, 1,3-Dibromo-3-methylbutane. The bromine isotopes (79Br and 81Br) are present in an approximate 1:1 ratio, leading to characteristic isotopic peak clusters for bromine-containing fragments.

m/z This compound (Predicted Relative Abundance) 1,3-Dibromo-3-methylbutane (Observed Relative Abundance) Putative Fragment Identity
228/230/232LowLow[C₅H₁₀Br₂]⁺• (Molecular Ion)
149/151Moderate to HighHigh[C₅H₁₀Br]⁺
135/137ModerateLow[C₄H₈Br]⁺
121/123LowModerate[C₃H₆Br]⁺
69HighModerate[C₅H₉]⁺
55HighHigh[C₄H₇]⁺
41ModerateModerate[C₃H₅]⁺

Deciphering the Fragmentation Pathways

The fragmentation of these isomers is dictated by the principles of carbocation stability and the facile cleavage of carbon-bromine bonds.

This compound: Upon electron ionization, the molecular ion is formed. The key fragmentation pathways are predicted to be:

  • Loss of a bromine radical: This is a common fragmentation pathway for alkyl halides, leading to the formation of a brominated carbocation. Cleavage of the C-Br bond at the 3-position would result in a secondary carbocation at m/z 149/151. This is expected to be a prominent peak.

  • Cleavage at the branched center: Fragmentation at the C2 position is highly favored due to the formation of more stable secondary carbocations. Loss of a propyl group with one bromine would lead to a fragment at m/z 121/123. Conversely, loss of an ethyl group with one bromine would result in a fragment at m/z 135/137.

  • Loss of both bromine atoms: The subsequent loss of the second bromine radical from the [C₅H₁₀Br]⁺ fragment would lead to the formation of the [C₅H₉]⁺ ion at m/z 69, which is expected to be a base peak.

1,3-Dibromo-3-methylbutane: The provided mass spectrum for this isomer shows a prominent peak at m/z 149/151, corresponding to the loss of a bromine atom from the tertiary carbon, forming a relatively stable tertiary carbocation. The peak at m/z 55 is also significant, likely arising from the subsequent loss of HBr and a methyl group.

Visualizing the Fragmentation

The following diagrams illustrate the predicted primary fragmentation pathways for this compound and the observed pathway for 1,3-Dibromo-3-methylbutane.

Fragmentation of this compound M+• (m/z 228, 230, 232) M+• (m/z 228, 230, 232) Fragment 1 (m/z 149, 151) Fragment 1 (m/z 149, 151) M+• (m/z 228, 230, 232)->Fragment 1 (m/z 149, 151) - •Br Fragment 3 (m/z 135, 137) Fragment 3 (m/z 135, 137) M+• (m/z 228, 230, 232)->Fragment 3 (m/z 135, 137) - C₂H₄Br• Fragment 2 (m/z 69) Fragment 2 (m/z 69) Fragment 1 (m/z 149, 151)->Fragment 2 (m/z 69) - HBr

Caption: Predicted fragmentation of this compound.

Fragmentation of 1,3-Dibromo-3-methylbutane M+• (m/z 228, 230, 232) M+• (m/z 228, 230, 232) Fragment 1 (m/z 149, 151) Fragment 1 (m/z 149, 151) M+• (m/z 228, 230, 232)->Fragment 1 (m/z 149, 151) - •Br Fragment 2 (m/z 55) Fragment 2 (m/z 55) Fragment 1 (m/z 149, 151)->Fragment 2 (m/z 55) - HBr, -CH₃•

Caption: Observed fragmentation of 1,3-Dibromo-3-methylbutane.

Experimental Protocols

The mass spectra are typically acquired using an electron ionization mass spectrometer. A general protocol is as follows:

Sample Introduction: The sample is introduced into the ion source via a gas chromatograph (GC) for separation from any impurities or via a direct insertion probe.

Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV). This high energy is sufficient to ionize the molecule by ejecting an electron, forming a molecular ion (M⁺•), and to induce fragmentation.

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Conclusion

The predicted mass spectrum of this compound and the observed spectrum of its isomer, 1,3-Dibromo-3-methylbutane, highlight the profound impact of molecular structure on fragmentation patterns. The stability of the resulting carbocations is a key determinant of the major fragment ions observed. For this compound, fragmentation is expected to be driven by the formation of secondary carbocations, leading to a characteristic set of fragment ions. In contrast, the fragmentation of 1,3-Dibromo-3-methylbutane is dominated by the formation of a stable tertiary carbocation. These distinct fragmentation "fingerprints" allow for the unambiguous differentiation of these isomers by mass spectrometry, a critical capability in chemical analysis and drug development.

A Comparative Guide to Purity Assessment of 1,3-Dibromo-2-methylbutane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical reagents and intermediates is paramount to ensure the reliability, reproducibility, and safety of experimental outcomes. This guide provides a comprehensive protocol for assessing the purity of 1,3-Dibromo-2-methylbutane using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted analytical technique. We present a detailed experimental methodology, a comparative analysis with alternative techniques, and supporting data to facilitate informed decisions in your analytical workflow.

Introduction to Purity Assessment of this compound

This compound (C₅H₁₀Br₂, Molecular Weight: 229.94 g/mol ) is a halogenated alkane likely used as a building block in organic synthesis.[1][2] Given its reactive nature, the presence of impurities such as isomers (e.g., 1,3-dibromo-3-methylbutane), residual starting materials, or byproducts from synthesis can significantly impact the course of subsequent reactions, leading to undesirable products and reduced yields.[3][4][5] GC-MS is an ideal method for the purity analysis of such volatile and semi-volatile compounds, offering both high-resolution separation and definitive identification of the main component and its potential impurities.[6][7]

Detailed Experimental Protocol: GC-MS Analysis

This section outlines a standard protocol for the purity assessment of this compound.

1. Sample and Standard Preparation

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

    • Vortex the solution until the sample is completely dissolved.

    • If particulate matter is visible, filter the solution through a 0.22 µm syringe filter into a clean GC vial.

  • Internal Standard (Optional but Recommended for Quantification):

    • Prepare a stock solution of a suitable internal standard (e.g., 1-Bromo-4-chlorobenzene or Naphthalene) at a concentration of approximately 1 mg/mL in the same solvent. The internal standard should be a compound that does not co-elute with the analyte or any expected impurities.[8]

    • Add a known volume of the internal standard stock solution to the sample solution to achieve a final concentration of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions

A standard GC-MS system equipped with a capillary column is suitable for this analysis. The following parameters serve as a robust starting point and may be optimized for your specific instrumentation.

Parameter Condition Rationale
GC System
Injector TypeSplit/SplitlessAllows for analysis of a neat or concentrated sample without overloading the column.
Injector Temperature250 °CEnsures rapid volatilization of the analyte and impurities.
Injection Volume1 µLStandard volume for capillary GC.
Split Ratio50:1Prevents column overloading and ensures sharp peaks. Can be adjusted based on sample concentration.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Typical flow rate for standard capillary columns.
GC Column
Column TypeNon-polar (e.g., DB-5ms, HP-5ms) or mid-polar (e.g., DB-17ms)A non-polar column separates based on boiling point, which is often sufficient. A mid-polar column can offer better separation of isomers.
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions providing good resolution and capacity.
Oven Program
Initial Temperature60 °CTo ensure focusing of the analytes at the head of the column.
Hold Time2 minutes
Ramp Rate10 °C/minA moderate ramp rate to ensure good separation of potential impurities.
Final Temperature240 °CSufficient to elute the dibrominated compound and less volatile impurities.
Final Hold Time5 minutesEnsures all components are eluted from the column.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique for generating reproducible mass spectra.[8]
Ionization Energy70 eVStandard energy for creating fragment ions and enabling library matching.
Mass AnalyzerQuadrupoleCommon mass analyzer offering good performance for routine analysis.
Scan Range40 - 350 m/zCovers the molecular ion and expected fragment ions of the analyte and likely impurities.
Source Temperature230 °CStandard source temperature to prevent condensation.
Quadrupole Temperature150 °CStandard quadrupole temperature.

3. Data Analysis

  • Identification: The primary peak corresponding to this compound is identified by its retention time and its mass spectrum. The mass spectrum should exhibit a characteristic isotopic pattern for two bromine atoms (M+, M+2, and M+4 peaks) and fragmentation patterns consistent with its structure.[9]

  • Purity Calculation (Area Percent Method): The purity is estimated by calculating the relative area percentage of the main peak in the Total Ion Chromatogram (TIC).

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Impurity Identification: Minor peaks in the chromatogram are potential impurities. Their mass spectra can be compared against spectral libraries (e.g., NIST, Wiley) or interpreted to deduce their structures. Common impurities may include isomers, monobrominated precursors, or elimination byproducts.[9]

Experimental Workflow and Data Visualization

The logical flow of the GC-MS protocol for purity assessment is illustrated below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (if needed) Dissolve->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Peaks (RT & MS) Detect->Identify Integrate Integrate Peak Areas Identify->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for GC-MS purity assessment of this compound.

Comparison with Alternative Analytical Methods

While GC-MS is a primary technique for this analysis, other methods can provide complementary or alternative information. The choice of method depends on the specific analytical need, available instrumentation, and the nature of the expected impurities.[]

Technique Principle Strengths Limitations Applicability for this compound
GC-MS Separation by volatility/polarity, followed by mass-based detection.High sensitivity and selectivity; provides structural information for impurity identification.[6][7]Requires volatile and thermally stable analytes.Excellent. Ideal for quantifying purity and identifying volatile organic impurities.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.Provides absolute quantification without a specific reference standard of the analyte; gives detailed structural information.[11]Lower sensitivity than GC-MS; requires a high-purity internal standard and specialized expertise.Very Good. Useful for obtaining an absolute purity value and confirming the structure, especially if a certified reference standard is unavailable.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Suitable for non-volatile or thermally labile impurities.Lower resolution for small, non-polar isomers compared to capillary GC; requires a chromophore for UV detection.Limited. this compound lacks a strong UV chromophore, making detection difficult. Primarily useful for non-volatile impurities.
Titration (e.g., Bromine Number) Chemical reaction to quantify a specific functional group.Simple, inexpensive method for quantifying total unsaturation.[12]Non-specific; only measures unsaturated impurities (e.g., from elimination reactions) and does not provide information on other impurity types.[13]Limited. Can be a quick qualitative test for the presence of alkene impurities but is not a comprehensive purity assessment method.

Conclusion

The purity assessment of this compound is reliably and comprehensively achieved using the detailed GC-MS protocol provided. This method offers the necessary sensitivity and specificity to separate and identify the main component from potential process-related impurities. While techniques like qNMR can provide valuable orthogonal data for absolute quantification, GC-MS remains the cornerstone for routine purity analysis and quality control of this and similar halogenated compounds in research and development settings. By employing this robust analytical framework, scientists can ensure the quality and integrity of their starting materials, leading to more reliable and successful synthetic outcomes.

References

Comparative Reactivity Analysis: 1,3-Dibromo-2-methylbutane vs. 1,4-dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1,3-dibromo-2-methylbutane and 1,4-dibromopentane (B1359787). The analysis focuses on the impact of structural differences on the outcomes of nucleophilic substitution and elimination reactions, as well as intramolecular cyclization.

Executive Summary

The reactivity of this compound and 1,4-dibromopentane is primarily dictated by the substitution pattern of the carbon atoms bearing the bromine atoms. 1,4-dibromopentane contains two primary bromo groups, making it generally more susceptible to SN2 reactions due to lower steric hindrance. In contrast, this compound possesses one primary and one secondary bromo group. The secondary bromo group is more sterically hindered, leading to a decreased rate in SN2 reactions at this position. Conversely, the secondary nature of this carbon promotes E2 elimination reactions. Intramolecular cyclization is a competing pathway for both molecules, leading to the formation of five-membered and four-membered rings, respectively.

Data Presentation: Structural and Reactivity Comparison

FeatureThis compound1,4-Dibromopentane
Molecular Formula C5H10Br2C5H10Br2
Structure this compound1,4-Dibromopentane
Types of Bromoalkanes Primary (C1) and Secondary (C3)Primary (C1 and C4)
Predicted SN2 Reactivity The primary bromide is more reactive than the secondary bromide. Overall reactivity is lower than 1,4-dibromopentane due to the hindered secondary position.Both primary bromides are reactive towards SN2 displacement.
Predicted E2 Reactivity Higher propensity for E2 elimination at the secondary bromide position, especially with strong, bulky bases.Lower propensity for E2 elimination compared to the secondary site of this compound.
Intramolecular Cyclization Product Can form a substituted cyclobutane (B1203170) ring.Can form a substituted cyclopentane (B165970) ring.

Theoretical Reactivity Analysis

Nucleophilic Substitution (SN2) Reactions

The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center.[1][2] The general order of reactivity for alkyl halides in SN2 reactions is methyl > primary > secondary >> tertiary.[1]

  • 1,4-Dibromopentane: Possesses two primary bromo groups. These are relatively unhindered, making them good substrates for SN2 reactions with a variety of nucleophiles.

  • This compound: Contains one primary and one secondary bromo group. The primary bromide at C1 is expected to be reactive towards SN2 displacement. However, the secondary bromide at C3 is more sterically hindered due to the presence of the adjacent methyl group and the rest of the alkyl chain. This steric bulk significantly reduces the rate of SN2 attack at this position.[3][4]

Therefore, in a direct comparison, 1,4-dibromopentane is expected to be more reactive towards SN2 substitution reactions than this compound, especially in reactions where substitution at both bromine atoms is desired.

Elimination (E2) Reactions

The rate of an E2 reaction is favored by more substituted alkyl halides.[5] This is because the transition state of the E2 reaction has alkene character, and more substituted alkenes are more stable (Zaitsev's rule).[5]

  • 1,4-Dibromopentane: As a primary dihaloalkane, it is less prone to E2 elimination unless a strong, sterically hindered base is used.

  • This compound: The presence of a secondary bromo group makes this molecule more susceptible to E2 elimination reactions, particularly when treated with a strong base. Elimination can lead to the formation of various alkenes.

Thus, This compound is predicted to have a higher propensity for undergoing E2 elimination reactions compared to 1,4-dibromopentane.

Intramolecular Cyclization

Both molecules can undergo intramolecular cyclization upon reaction with a suitable reagent, such as a strong base or a metal. The size of the resulting ring is a critical factor in the feasibility of this reaction.

  • 1,4-Dibromopentane: Intramolecular reaction can lead to the formation of a five-membered ring (cyclopentane derivative), which is thermodynamically favorable.

  • This compound: Intramolecular cyclization would result in the formation of a four-membered ring (cyclobutane derivative). While possible, the formation of four-membered rings is generally less favorable than five-membered rings due to ring strain.[6][7]

This suggests that 1,4-dibromopentane is more likely to yield a cyclic product through intramolecular reaction compared to this compound under similar conditions.

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Comparative SN2 Reaction with Sodium Iodide (Finkelstein Reaction)

Objective: To compare the rate of substitution of the bromine atoms in this compound and 1,4-dibromopentane with iodide.

Materials:

  • This compound

  • 1,4-Dibromopentane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Standard for Gas Chromatography (GC) analysis (e.g., a non-reactive alkane)

Procedure:

  • Prepare two separate reaction flasks, each containing a solution of sodium iodide in anhydrous acetone.

  • To one flask, add a known concentration of this compound and the internal standard.

  • To the second flask, add the same concentration of 1,4-dibromopentane and the internal standard.

  • Maintain both reactions at a constant temperature (e.g., 50 °C) with stirring.

  • Withdraw aliquots from each reaction mixture at regular time intervals.

  • Quench the reaction in the aliquots by adding water and extracting with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the organic extracts by Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the mono- and di-iodinated products.

  • Plot the concentration of the reactants versus time to determine the reaction rates.

Protocol 2: Comparative E2 Reaction with a Bulky Base

Objective: To compare the propensity of this compound and 1,4-dibromopentane to undergo elimination.

Materials:

  • This compound

  • 1,4-Dibromopentane

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (B103910) (anhydrous)

  • Standard for GC analysis

Procedure:

  • Set up two parallel reactions, one with this compound and the other with 1,4-dibromopentane.

  • Dissolve the respective dibromoalkane and an internal standard in anhydrous tert-butanol.

  • Add a solution of potassium tert-butoxide in tert-butanol to each flask while maintaining a constant temperature (e.g., 70 °C).

  • Allow the reactions to proceed for a set period.

  • Quench the reactions by adding water and extract with an organic solvent.

  • Analyze the product mixture by GC-MS to identify and quantify the elimination products (alkenes) and any substitution products.

Protocol 3: Intramolecular Cyclization via Wurtz-type Reaction

Objective: To compare the formation of cyclic products from this compound and 1,4-dibromopentane.

Materials:

  • This compound

  • 1,4-Dibromopentane

  • Sodium metal dispersion or Zinc dust

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane)

  • Standard for GC analysis

Procedure:

  • In two separate flame-dried reaction vessels under an inert atmosphere, prepare a suspension of the metal (sodium or zinc) in the anhydrous solvent.

  • To each vessel, add a dilute solution of the respective dibromoalkane and an internal standard dropwise over an extended period to favor intramolecular cyclization over intermolecular polymerization.

  • Heat the reaction mixtures to reflux with vigorous stirring.

  • Monitor the progress of the reaction by GC.

  • Upon completion, quench the reaction carefully (e.g., by the slow addition of ethanol (B145695) for sodium).

  • Work up the reaction mixture by washing with water and drying the organic layer.

  • Analyze the product mixture by GC-MS to identify and quantify the cyclic alkane products.

Visualizing Reaction Pathways

G cluster_0 This compound cluster_1 1,4-Dibromopentane a This compound b SN2 Products (Substitution at C1 and/or C3) a->b Nucleophile c E2 Products (Alkenes) a->c Strong Base d Intramolecular Cyclization (Substituted Cyclobutane) a->d Metal/Strong Base e 1,4-Dibromopentane f SN2 Products (Substitution at C1 and/or C4) e->f Nucleophile g E2 Products (Alkenes) e->g Strong, Bulky Base h Intramolecular Cyclization (Substituted Cyclopentane) e->h Metal/Strong Base

Caption: Comparative reaction pathways for the two dibromoalkanes.

G cluster_sn2 SN2 Reactivity Workflow cluster_e2 E2 Reactivity Workflow workflow Start: Prepare Reactants Reaction Setup Monitor Reaction (e.g., GC) Quench and Workup Product Analysis (GC-MS, NMR) sn2_analysis Determine rate of substitution workflow:f4->sn2_analysis e2_analysis Identify and quantify alkenes workflow:f4->e2_analysis sn2_reactants Dibromoalkane + NaI in Acetone sn2_reactants->workflow:f1 e2_reactants Dibromoalkane + t-BuOK in t-BuOH e2_reactants->workflow:f1

Caption: General experimental workflow for comparing reactivity.

Conclusion

The structural differences between this compound and 1,4-dibromopentane lead to distinct reactivity profiles. 1,4-dibromopentane, with its two primary bromides, is the preferred substrate for SN2 reactions. In contrast, the secondary bromide in this compound makes it more prone to E2 elimination. For intramolecular cyclization, the formation of a more stable five-membered ring from 1,4-dibromopentane is favored over the four-membered ring from this compound. These predictions, based on fundamental principles of organic chemistry, provide a solid framework for selecting the appropriate substrate and reaction conditions to achieve a desired synthetic outcome. Experimental validation using the outlined protocols is recommended to quantify these reactivity differences.

References

Navigating Nucleophilic Substitution: A Comparative Guide to SN2 Reaction Rates of Brominated Butane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic substitution reactions is paramount for predicting reaction outcomes and designing synthetic pathways. The structure of the alkyl halide substrate plays a critical role in determining the rate of a bimolecular nucleophilic substitution (SN2) reaction. This guide provides an objective comparison of the SN2 reaction rates for three structural isomers of bromobutane: 1-bromobutane, 2-bromobutane (B33332), and 2-bromo-2-methylpropane (B165281) (tert-butyl bromide), supported by established experimental findings.

The fundamental principle governing the SN2 reaction rate in relation to substrate structure is steric hindrance.[1][2][3] The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the leaving group.[4][5][6] As the substitution on this carbon atom increases—from primary to secondary to tertiary—the steric bulk around the reaction center also increases, impeding the approach of the nucleophile and consequently slowing down the reaction rate.[2][3]

Quantitative Data Comparison: Relative Reaction Rates

The relative rates of SN2 reactions for the brominated butane (B89635) isomers are typically determined by reacting them with a nucleophile, such as sodium iodide in acetone (B3395972). The formation of a sodium bromide precipitate, which is insoluble in acetone, provides a visual indication of the reaction's progress.[7] The time taken for the precipitate to appear serves as a measure of the reaction rate.

SubstrateIsomer TypeStructureRelative SN2 Reaction RateObservations
1-Bromobutane Primary (1°)CH₃CH₂CH₂CH₂BrFastPrecipitate forms rapidly, often within seconds to a few minutes.[7][8]
2-Bromobutane Secondary (2°)CH₃CH₂CH(Br)CH₃SlowPrecipitate forms significantly more slowly than with the primary isomer.[8]
2-Bromo-2-methylpropane Tertiary (3°)(CH₃)₃CBrExtremely Slow / No ReactionLittle to no precipitate is observed, as the severe steric hindrance effectively prevents the SN2 pathway.[2][8] Tertiary halides tend to favor SN1 reactions.[9][10]

This trend clearly illustrates that for SN2 reactions, the order of reactivity for alkyl halides is: primary > secondary > tertiary.[2][9]

Visualizing Steric Hindrance and Reactivity

The following diagram illustrates the logical relationship between the structure of the brominated butane isomers and their susceptibility to backside nucleophilic attack in an SN2 reaction.

SN2_Reactivity_Comparison cluster_isomers Brominated Butane Isomers cluster_reactivity SN2 Reaction Pathway cluster_rates Relative SN2 Rate 1-Bromobutane 1-Bromobutane (Primary) Backside_Attack Nucleophilic Backside Attack 1-Bromobutane->Backside_Attack Least Hindered 2-Bromobutane 2-Bromobutane (Secondary) 2-Bromobutane->Backside_Attack Moderately Hindered tert-Butyl_bromide 2-Bromo-2-methylpropane (Tertiary) tert-Butyl_bromide->Backside_Attack Severely Hindered Fast Fast Backside_Attack->Fast Slow Slow Backside_Attack->Slow Very_Slow Very Slow / No Reaction Backside_Attack->Very_Slow

Caption: Steric hindrance increases from primary to tertiary isomers, reducing SN2 reaction rates.

Experimental Protocol: Comparative Rate Determination

The following is a detailed methodology for a key experiment used to compare the SN2 reaction rates of brominated butane isomers. This procedure is based on the reaction of alkyl bromides with sodium iodide in acetone.[7][8][11]

Objective: To qualitatively determine the relative SN2 reaction rates of 1-bromobutane, 2-bromobutane, and 2-bromo-2-methylpropane.

Materials:

  • 1-Bromobutane

  • 2-Bromobutane

  • 2-Bromo-2-methylpropane (tert-butyl bromide)

  • 15% (w/v) solution of sodium iodide (NaI) in acetone

  • Three clean, dry 10-cm test tubes

  • Test tube rack

  • Droppers or pipettes

  • Stoppers for test tubes

  • Timer

Procedure:

  • Preparation: Label three clean, dry test tubes, one for each of the brominated butane isomers.

  • Reagent Addition: Measure and add 2 mL of the 15% sodium iodide in acetone solution into each of the three labeled test tubes.[8][11]

  • Substrate Addition:

    • To the first test tube, add 2-3 drops of 1-bromobutane.

    • To the second test tube, add 2-3 drops of 2-bromobutane.

    • To the third test tube, add 2-3 drops of 2-bromo-2-methylpropane.

  • Reaction Initiation and Observation: Immediately after adding the alkyl bromide to each tube, stopper it, shake gently to mix the contents, and start the timer. Place the test tubes in a rack.

  • Data Collection: Observe the test tubes closely for the formation of a white or cloudy precipitate (sodium bromide).[8] Record the time at which the first sign of cloudiness or precipitation is observed for each reaction.[12] Continue to observe the tubes at regular intervals for at least 15-20 minutes.[8][11]

  • Analysis: Compare the times recorded for the formation of a precipitate in each test tube. A shorter time to precipitation indicates a faster reaction rate.

Expected Outcome: A precipitate will form most rapidly in the test tube containing 1-bromobutane, followed by 2-bromobutane after a longer period. The test tube with 2-bromo-2-methylpropane is expected to show little to no reaction within the observation period, demonstrating its inertness to the SN2 reaction under these conditions.

This guide underscores the critical influence of substrate structure on SN2 reaction kinetics. For professionals in chemical and pharmaceutical research, a firm grasp of these principles is essential for the rational design of synthetic routes and the development of efficient chemical processes.

References

A Comparative Guide to the Reactivity of 1,3-Dibromoalkanes and 2,3-Dibromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of bromine atoms in dibromoalkanes significantly dictates their chemical reactivity, leading to distinct reaction pathways and products under various conditions. This guide provides an objective comparison of the reactivity differences between 1,3-dibromoalkanes and 2,3-dibromoalkanes, supported by experimental data and detailed protocols. Understanding these differences is crucial for designing synthetic routes and predicting reaction outcomes in medicinal chemistry and organic synthesis.

Core Reactivity Differences at a Glance

The primary distinction in reactivity arises from the spatial relationship of the two bromine atoms. In 1,3-dibromoalkanes, the bromine atoms are separated by a methylene (B1212753) group, allowing for intramolecular cyclization. In contrast, the vicinal (adjacent) arrangement of bromine atoms in 2,3-dibromoalkanes favors elimination reactions and allows for neighboring group participation.

Reactivity of 1,3-Dibromoalkanes: Intramolecular Cyclization

The hallmark reaction of 1,3-dibromoalkanes, particularly 1,3-dibromopropane, is their propensity to undergo intramolecular cyclization to form cyclopropane (B1198618) derivatives. This transformation is typically achieved through a Wurtz-type coupling reaction using metals like sodium or zinc.[1][2]

The reaction proceeds via the formation of an organometallic intermediate, followed by an intramolecular nucleophilic substitution (SNi) where one carbon-bromine bond is cleaved as the new carbon-carbon bond forms.

Reactivity of 2,3-Dibromoalkanes: Elimination and Neighboring Group Participation

2,3-Dibromoalkanes, being vicinal dihalides, predominantly undergo elimination reactions in the presence of a base to yield alkenes and alkynes.[3][4] The mechanism is typically a concerted E2 elimination, where a proton and a bromine atom are removed from adjacent carbons.[5]

A key feature influencing the reactivity and stereochemistry of reactions involving 2,3-dibromoalkanes is neighboring group participation (NGP) . One bromine atom can act as an internal nucleophile, displacing the other bromide and forming a cyclic bromonium ion intermediate.[6] This intermediate then undergoes nucleophilic attack, which can lead to retention of stereochemistry.[7]

Comparative Data

Feature1,3-Dibromoalkanes2,3-Dibromoalkanes
Primary Reaction Type Intramolecular Cyclization (Wurtz-type)Elimination (Dehydrohalogenation)
Typical Reagents Metals (e.g., Na, Zn)[1][2]Bases (e.g., KOH, NaNH2)[3][4]
Major Product Cycloalkanes[1]Alkenes, Alkynes
Key Mechanistic Feature Intramolecular SNiE2 Elimination, Neighboring Group Participation[5][6]
Stereochemical Outcome Not applicable for simple cyclizationCan be stereospecific (anti-elimination in E2) or lead to retention via NGP[7]

Experimental Protocols

Protocol 1: Synthesis of Cyclopropane from 1,3-Dibromopropane (Freund Reaction)

This protocol is adapted from the original synthesis of cyclopropane.[2]

Materials:

  • 1,3-dibromopropane

  • Zinc dust

  • Ethanol (B145695) (as solvent)

  • Sodium iodide (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of zinc dust in ethanol is prepared.

  • A catalytic amount of sodium iodide is added to the suspension.

  • 1,3-dibromopropane is added dropwise to the heated suspension.

  • The reaction mixture is refluxed for a specified period.

  • The product, cyclopropane gas, is collected and purified.

Protocol 2: Dehydrohalogenation of 2,3-Dibromobutane

This protocol describes a typical elimination reaction of a vicinal dibromide.

Materials:

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask fitted with a reflux condenser.

  • 2,3-dibromobutane is added to the ethanolic KOH solution.

  • The mixture is heated under reflux to promote the elimination reaction.

  • The resulting alkene/alkyne products are isolated by distillation or extraction.

  • Product distribution can be analyzed by gas chromatography.

Visualizing the Reaction Pathways

Reaction of 1,3-Dibromopropane

G cluster_0 Intramolecular Cyclization of 1,3-Dibromopropane 1,3-Dibromopropane Br-CH2-CH2-CH2-Br Organozinc Intermediate Br-CH2-CH2-CH2-ZnBr 1,3-Dibromopropane->Organozinc Intermediate + Zn Cyclopropane △ + ZnBr2 Organozinc Intermediate->Cyclopropane Intramolecular SNi

Caption: Intramolecular cyclization of 1,3-dibromopropane.

Reactions of 2,3-Dibromobutane```dot

G

Caption: Comparative experimental workflows.

Conclusion

The reactivity of 1,3- and 2,3-dibromoalkanes is fundamentally different due to the positioning of the bromine atoms. While 1,3-isomers are excellent precursors for cyclopropane synthesis via intramolecular reactions, 2,3-isomers are prone to elimination reactions to form unsaturated compounds. Furthermore, the potential for neighboring group participation in 2,3-dibromoalkanes adds another layer of complexity to their reactivity profile, influencing reaction rates and stereochemical outcomes. These distinctions are critical for synthetic chemists to consider when designing and executing synthetic strategies.

References

Stereochemical Landscape of Alkane Bromination at Chiral Centers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom into an alkane at a chiral center is a fundamental transformation in organic synthesis, pivotal for the construction of complex molecules in pharmaceutical and materials science. The stereochemical outcome of this free-radical halogenation is dictated by the nature of the reaction intermediate and the existing stereochemistry of the substrate. This guide provides a comparative analysis of the stereochemical outcomes, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.

I. Stereochemical Outcomes: A Comparative Analysis

The free-radical bromination of an alkane proceeds via a three-step mechanism: initiation, propagation, and termination. The stereochemical fate of the product is determined during the propagation step, specifically at the point of hydrogen abstraction and subsequent halogenation. The nature of the resulting radical intermediate is the cornerstone of the stereochemical outcome.

Two primary scenarios dictate the stereochemical result:

  • Reaction at an Existing Chiral Center: When a bromine atom replaces a hydrogen atom at an existing stereocenter, the reaction typically proceeds through a trigonal planar, sp2-hybridized radical intermediate. This intermediate is achiral, having lost the stereochemical information of the starting material. Consequently, the incoming bromine atom can attack from either face of the planar radical with equal probability. This leads to the formation of a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[1][2][3][4][5]

  • Formation of a New Chiral Center in a Chiral Molecule: If the bromination occurs at a prochiral center in a molecule that already contains a stereocenter, a pair of diastereomers is formed. The pre-existing chiral center can exert a directing influence on the approach of the bromine atom to the radical intermediate, leading to a preferential formation of one diastereomer over the other. This results in an unequal mixture of diastereomers.

Quantitative Data on Stereochemical Outcomes

While the formation of a racemic mixture upon bromination at a chiral center is a well-established principle, specific quantitative data from a single comprehensive study is often dispersed throughout the literature. However, the qualitative outcome is consistently reported. The following table summarizes the expected stereochemical outcomes based on foundational experiments in the field.

Substrate TypeSite of BrominationIntermediateExpected Stereochemical OutcomeProduct Ratio (R:S or Diastereomer 1:Diastereomer 2)
Achiral AlkaneProchiral carbonTrigonal planar radicalRacemic mixture of enantiomers50:50
Chiral AlkaneExisting chiral centerTrigonal planar radicalRacemic mixture of enantiomers50:50
Chiral AlkaneProchiral carbonDiastereomeric transition statesUnequal mixture of diastereomersVaries depending on substrate and conditions

Note: The 50:50 ratio for racemization is the theoretical outcome. Minor deviations can sometimes be observed due to experimental conditions.

II. Experimental Protocols

The following are generalized experimental protocols for the free-radical bromination of alkanes. Specific substrate and scale will necessitate adjustments to these procedures.

A. General Protocol for Free-Radical Bromination of an Alkane with Br₂ and Light

Materials:

  • Alkane (substrate)

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride, dichloromethane)

  • UV lamp or a high-intensity incandescent light bulb

  • Reaction flask equipped with a reflux condenser and a dropping funnel

  • Stirring apparatus

  • Aqueous sodium thiosulfate (B1220275) solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the alkane in an appropriate volume of the inert solvent in the reaction flask.

  • Place the flask in a water bath to maintain a constant temperature.

  • Initiate stirring.

  • Position the light source close to the reaction flask.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture via the dropping funnel. The addition should be done at a rate that maintains a pale orange color in the reaction mixture.

  • Continue the reaction until the bromine color disappears, indicating the consumption of the starting material. This can be monitored by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by distillation or column chromatography.

B. Protocol for Allylic Bromination with N-Bromosuccinimide (NBS)

Materials:

  • Alkene with an allylic hydrogen (substrate)

  • N-Bromosuccinimide (NBS)

  • Inert solvent (e.g., carbon tetrachloride)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Reaction flask equipped with a reflux condenser

  • Heating and stirring apparatus

Procedure:

  • To a solution of the alkene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of the radical initiator.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide (B58015) floats on top of the solvent.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude allylic bromide.

  • Purify the product by distillation or column chromatography.

III. Visualization of Stereochemical Principles

The logical relationship between the substrate's stereochemistry and the reaction's outcome can be visualized as follows:

Stereochemical_Outcome Factors Influencing Stereochemical Outcome of Alkane Bromination sub Alkane Substrate reac_site Reaction Site sub->reac_site defines sub_chiral Chiral Center Present? sub->sub_chiral reac_at_chiral At Chiral Center reac_not_at_chiral Not at Chiral Center inter Radical Intermediate prod Product Stereochemistry sub_chiral->reac_at_chiral Yes sub_chiral->reac_not_at_chiral No trigonal_planar Trigonal Planar (Achiral) reac_at_chiral->trigonal_planar diastereomeric_inter Diastereomeric Transition States reac_not_at_chiral->diastereomeric_inter racemic Racemic Mixture (R and S Enantiomers) trigonal_planar->racemic diastereomers Diastereomers (Unequal Amounts) diastereomeric_inter->diastereomers

Caption: Logical flow of stereochemical outcomes in alkane bromination.

This guide provides a foundational understanding of the stereochemical consequences of brominating alkanes at chiral centers. For specific applications, it is crucial to consult the primary literature for detailed experimental conditions and quantitative outcomes for the substrate of interest.

References

Tertiary vs. Secondary Bromoalkanes: A Comparative Analysis of SN1 Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unimolecular nucleophilic substitution (SN1) reaction is a fundamental pathway in organic synthesis, pivotal in the construction of complex molecules, including active pharmaceutical ingredients. The structure of the alkyl halide substrate profoundly influences the rate of an SN1 reaction, with tertiary bromoalkanes exhibiting significantly faster reaction rates than their secondary counterparts. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed methodologies, to aid in reaction design and optimization.

The enhanced reactivity of tertiary bromoalkanes is attributed to the stability of the carbocation intermediate formed during the rate-determining step of the SN1 mechanism.[1][2] Tertiary carbocations are stabilized by the inductive effect and hyperconjugation of the three alkyl groups, rendering them more stable and easier to form than secondary carbocations, which only possess two stabilizing alkyl groups.[2][3]

Quantitative Comparison of Reaction Rates

Kinetic studies consistently demonstrate the superior reactivity of tertiary bromoalkanes in SN1 reactions. The following table summarizes representative relative reaction rates for the solvolysis of tertiary and secondary bromoalkanes, a common method for evaluating SN1 reactivity.

BromoalkaneStructureTypeRelative Rate of SN1 Reaction (Solvolysis in Formic Acid)
tert-Butyl bromide(CH₃)₃CBrTertiary (3°)~1 x 10⁸
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)44.7

Data compiled from various kinetic studies illustrates the dramatic effect of alkyl substitution on reactivity.[4]

Experimental Protocol: Determination of SN1 Reaction Rates by Solvolysis

The relative rates of SN1 reactions for tertiary and secondary bromoalkanes can be determined by monitoring the rate of solvolysis. This method typically involves the reaction of the bromoalkane in a polar protic solvent, such as a mixture of water and ethanol (B145695) or acetone, and measuring the rate of formation of the resulting hydrobromic acid (HBr).[5][6]

Objective: To determine and compare the rate of solvolysis of a tertiary bromoalkane (e.g., tert-butyl bromide) and a secondary bromoalkane (e.g., 2-bromopropane) via titration.

Materials:

  • Tertiary bromoalkane (e.g., tert-butyl bromide)

  • Secondary bromoalkane (e.g., 2-bromopropane)

  • Solvent (e.g., 50:50 ethanol/water mixture)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Acid-base indicator (e.g., bromothymol blue)

  • Erlenmeyer flasks

  • Burette

  • Pipettes

  • Stopwatch

  • Constant temperature water bath

Procedure:

  • Reaction Setup: Prepare separate solutions of the tertiary and secondary bromoalkanes in the chosen solvent system at a known concentration (e.g., 0.1 M).

  • Place a known volume of each bromoalkane solution into separate Erlenmeyer flasks and allow them to equilibrate to a constant temperature in a water bath.

  • Titration: To each flask, add a few drops of the acid-base indicator.

  • Initiate the reaction and simultaneously start a stopwatch. The solvolysis reaction will produce HBr, causing the solution to become acidic.

  • At regular time intervals, titrate the HBr produced in each flask with the standardized NaOH solution until the indicator changes color, signaling the endpoint.

  • Record the volume of NaOH used and the corresponding time for each titration point.

  • Continue this process until the reaction is complete or for a predetermined period.

Data Analysis:

  • Calculate the concentration of the bromoalkane remaining at each time point using the stoichiometry of the reaction and the volume of NaOH consumed.

  • Plot the natural logarithm of the bromoalkane concentration (ln[R-Br]) versus time.

  • For an SN1 reaction, this plot should yield a straight line, and the negative of the slope of this line is the first-order rate constant (k).

  • Compare the calculated rate constants for the tertiary and secondary bromoalkanes to determine their relative reaction rates.

Logical Relationship of SN1 Reactivity

The rate of an SN1 reaction is fundamentally governed by the stability of the carbocation intermediate formed in the rate-determining step. The following diagram illustrates this relationship.

SN1_Reactivity cluster_substrate Substrate Structure cluster_intermediate Carbocation Intermediate cluster_rate Reaction Rate Tertiary Tertiary Bromoalkane ((CH₃)₃CBr) Tertiary_Carbocation Tertiary Carbocation (More Stable) Tertiary->Tertiary_Carbocation Forms Secondary Secondary Bromoalkane ((CH₃)₂CHBr) Secondary_Carbocation Secondary Carbocation (Less Stable) Secondary->Secondary_Carbocation Forms Fast_Rate Fast SN1 Rate Tertiary_Carbocation->Fast_Rate Leads to Slow_Rate Slow SN1 Rate Secondary_Carbocation->Slow_Rate Leads to

Caption: Carbocation stability dictates SN1 reaction rates.

References

A Researcher's Guide to Distinguishing Isomers of Dibromomethylbutane Using Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, the unambiguous identification of structural isomers is a critical step in verifying reaction outcomes and ensuring compound purity. Isomers of dibromomethylbutane (C₅H₁₀Br₂), with their varied placement of bromine atoms, present a classic analytical challenge. This guide provides a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for differentiating these isomers, supported by predicted experimental data and detailed protocols.

Here, we will compare four representative isomers to illustrate the principles of differentiation:

  • 1,1-dibromo-3-methylbutane

  • 1,4-dibromo-2-methylbutane

  • 1,2-dibromo-2-methylbutane

  • 2,3-dibromo-2-methylbutane

Overall Analytical Workflow

The process of distinguishing isomers involves a multi-faceted approach where data from different spectroscopic techniques are integrated to build a conclusive structural assignment. Each method provides a unique piece of the structural puzzle.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Conclusion Isomers Dibromomethylbutane Isomer Sample NMR NMR Spectroscopy (¹H & ¹³C) Isomers->NMR MS Mass Spectrometry Isomers->MS IR IR Spectroscopy Isomers->IR NMR_data Chemical Shifts Multiplicity Signal Count NMR->NMR_data MS_data Molecular Ion Fragmentation Pattern MS->MS_data IR_data Functional Group (C-Br Stretch) IR->IR_data ID Isomer Identification NMR_data->ID MS_data->ID IR_data->ID

Caption: General experimental workflow for isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing structural isomers due to its sensitivity to the local electronic environment of each proton (¹H NMR) and carbon (¹³C NMR) nucleus.

¹H NMR Spectroscopy: Unveiling Proton Environments

¹H NMR distinguishes isomers based on three key pieces of information:

  • Chemical Shift (δ): The position of a signal, indicating the electronic environment of the proton. Protons closer to electronegative bromine atoms are "deshielded" and appear at a higher chemical shift (further downfield).

  • Integration: The area under a signal, which is proportional to the number of protons it represents.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., triplet, quartet) due to the influence of neighboring protons, as described by the n+1 rule.

Table 1: Predicted ¹H NMR Data for Dibromomethylbutane Isomers

IsomerProton EnvironmentPredicted δ (ppm)Predicted MultiplicityIntegration
1,1-dibromo-3-methylbutane -CH Br₂~5.8Triplet (t)1H
-CH ₂-CHBr₂~2.2Triplet of doublets (td)2H
-CH (CH₃)₂~2.0Nonet1H
-CH(CH ₃)₂~1.0Doublet (d)6H
1,4-dibromo-2-methylbutane -CH ₂Br (at C4)~3.5Triplet (t)2H
-CH ₂Br (at C1)~3.4Doublet (d)2H
-CH (CH₃)-~2.1Multiplet (m)1H
-CH₂-CH ₂-CH₂Br~1.9Multiplet (m)2H
-CH(CH ₃)~1.1Doublet (d)3H
1,2-dibromo-2-methylbutane -CH ₂Br~3.8Doublet of doublets (dd)2H (diastereotopic)
-CH ₂-CH₃~2.0Quartet (q)2H
-C(Br)(CH ₃)~1.9Singlet (s)3H
-CH₂-CH~1.1Triplet (t)3H
2,3-dibromo-2-methylbutane -CH (Br)-~4.5Quartet (q)1H
-C(Br)(CH ₃)₂~1.9Doublet (d)6H (diastereotopic)
-CH(Br)CH~1.8Doublet (d)3H

Analysis: The ¹H NMR spectra are highly diagnostic. For instance, only 1,1-dibromo-3-methylbutane will show a unique triplet signal far downfield (~5.8 ppm) corresponding to the geminal dibromide proton (-CHBr₂). 1,2-dibromo-2-methylbutane is distinguished by a singlet for the methyl group attached to the bromine-bearing quaternary carbon.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework. The primary differentiating factor is the number of unique carbon signals, which reflects the molecule's symmetry.

Table 2: Predicted ¹³C NMR Data for Dibromomethylbutane Isomers

IsomerNumber of Unique SignalsPredicted C-Br Shift (ppm)Other Predicted Shifts (ppm)
1,1-dibromo-3-methylbutane 4C1: ~38C2: ~45, C3: ~28, C4: ~22
1,4-dibromo-2-methylbutane 5C1: ~40, C4: ~33C2: ~35, C3: ~38, C5(Me): ~18
1,2-dibromo-2-methylbutane 5C1: ~45, C2: ~70C3: ~35, C4: ~12, C5(Me): ~28
2,3-dibromo-2-methylbutane 4C2: ~75, C3: ~60C1/C5(Me): ~30, C4: ~25

Analysis: Isomers with higher symmetry, like 1,1-dibromo-3-methylbutane and 2,3-dibromo-2-methylbutane , will show fewer than five carbon signals (4 signals each). In contrast, the less symmetrical 1,4-dibromo-2-methylbutane and 1,2-dibromo-2-methylbutane will display five distinct signals, one for each carbon. The chemical shifts of the carbons directly bonded to bromine also provide crucial differentiating information.

Mass Spectrometry (MS)

Mass spectrometry differentiates isomers by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns upon ionization. While all isomers of dibromomethylbutane have the same molecular weight, their fragmentation pathways differ based on structural stability.

  • Molecular Ion (M⁺): Due to the two common isotopes of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the molecular ion peak will appear as a characteristic triplet (M, M+2, M+4) with relative intensities of approximately 1:2:1.[1][2] This confirms the presence of two bromine atoms in the molecule.

  • Fragmentation: The initial molecular ion is unstable and breaks apart into smaller, more stable fragment ions. The fragmentation pattern is unique to each isomer's structure, driven by the formation of the most stable carbocations.

Table 3: Predicted Key Fragments (m/z) in EI-Mass Spectra

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) & Proposed Structure
All Isomers 228, 230, 232[M-Br]⁺ : 149, 151 (Loss of one Br atom)
1,1-dibromo-3-methylbutane 228, 230, 232[M-C₄H₉]⁺ : 171, 173, 175 (Loss of isobutyl radical, forms stable CHBr₂⁺)
1,4-dibromo-2-methylbutane 228, 230, 232[M-CH₂Br]⁺ : 135, 137 (Loss of a bromomethyl radical)
1,2-dibromo-2-methylbutane 228, 230, 232[M-CH₂Br]⁺ : 135, 137 (α-cleavage, forms stable tertiary carbocation)
2,3-dibromo-2-methylbutane 228, 230, 232[M-CH₃]⁺ : 213, 215, 217 (Loss of methyl, forms stable tertiary carbocation)

Analysis: The fragmentation patterns provide clear structural clues. For example, 2,3-dibromo-2-methylbutane is expected to show a strong peak corresponding to the loss of a methyl group ([M-CH₃]⁺) to form a stable tertiary carbocation. 1,1-dibromo-3-methylbutane would uniquely fragment via loss of the isobutyl group to give a prominent CHBr₂⁺ fragment ion.

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify functional groups within a molecule. While it is less powerful than NMR or MS for distinguishing closely related isomers, it serves as a rapid confirmation tool.

  • C-Br Stretch: All isomers will exhibit a C-Br stretching vibration. This absorption is typically found in the "fingerprint region" of the spectrum.[3]

  • Fingerprint Region (1400 - 500 cm⁻¹): This region contains a complex series of absorptions arising from bending and stretching vibrations of the entire molecule. The pattern in this region is unique for every compound.[4][5]

Table 4: Characteristic IR Absorptions for Dibromomethylbutane Isomers

IsomerC-H Stretching (cm⁻¹)C-Br Stretching (cm⁻¹)Key Differentiator
All Isomers 2850 - 3000515 - 690The unique pattern in the fingerprint region for each isomer.

Analysis: While all isomers will show the expected C-H and C-Br stretches, direct comparison of the fingerprint regions against a known reference spectrum is the most effective way to use IR for isomer identification. It is a method of confirmation rather than ab initio structure determination for this class of compounds.

Logical Approach to Isomer Differentiation

A systematic approach combining data from multiple techniques allows for the confident identification of a specific isomer.

G start Analyze Isomer Sample q_1h_nmr ¹H NMR: Triplet at ~5.8 ppm? start->q_1h_nmr q_13c_nmr ¹³C NMR: 4 signals observed? q_1h_nmr->q_13c_nmr No isomer1 1,1-dibromo-3-methylbutane q_1h_nmr->isomer1 Yes q_ms MS: Dominant [M-CH₃]⁺ peak? q_13c_nmr->q_ms Yes q_1h_nmr_2 ¹H NMR: Singlet at ~1.9 ppm? q_13c_nmr->q_1h_nmr_2 No (5 signals) q_ms->isomer1 No isomer4 2,3-dibromo-2-methylbutane q_ms->isomer4 Yes isomer2 1,4-dibromo-2-methylbutane q_1h_nmr_2->isomer2 No isomer3 1,2-dibromo-2-methylbutane q_1h_nmr_2->isomer3 Yes

Caption: Decision tree for distinguishing dibromomethylbutane isomers.

Experimental Protocols

1. NMR Sample Preparation:

  • Dissolve 5-10 mg of the dibromomethylbutane isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, chloroform-d).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if one is not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C, a proton-decoupled experiment is standard.

2. Mass Spectrometry (Electron Ionization - EI):

  • Introduce a dilute solution of the sample (e.g., in methanol (B129727) or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or a GC-MS interface.

  • Ionize the sample using a standard electron energy of 70 eV.

  • The analyzer (e.g., quadrupole) separates the ions based on their m/z ratio.

  • Generate the mass spectrum by plotting ion intensity versus m/z.

3. IR Spectroscopy (Liquid Film):

  • Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Gently press the plates together to form a thin liquid film.

  • Mount the plates in the spectrometer's sample holder.

  • Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates should be taken first and subtracted from the sample spectrum.

References

Safety Operating Guide

Proper Disposal of 1,3-Dibromo-2-methylbutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,3-Dibromo-2-methylbutane is critical for ensuring laboratory safety and environmental protection. As a halogenated hydrocarbon, this compound requires specific handling and disposal procedures. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.

Immediate Safety and Handling Protocols

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is in use and that the work area is properly equipped.

Personal Protective Equipment (PPE) and Engineering Controls:

ItemSpecificationRationale
Gloves Chemical-impermeable gloves (e.g., Nitrile, Neoprene).To prevent skin contact, as the substance can cause skin irritation.
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and vapors that can cause serious eye irritation.
Lab Coat Fire/flame resistant and impervious clothing.[1][2]To protect against skin exposure and in case of fire, as the compound is flammable.
Ventilation Handle only in a well-ventilated area or under a chemical fume hood.[1][3]To minimize inhalation of vapors, which may cause respiratory irritation.
Safety Equipment An eyewash station and safety shower must be readily accessible.[4][5]For immediate decontamination in case of accidental exposure.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[6]

1. Waste Identification and Segregation:

  • Classify the Waste: this compound is classified as a halogenated organic waste .[7]

  • Segregate Properly: It is crucial to collect this waste in a dedicated, separate container. Do not mix with other waste categories:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).

    • Acids or bases.[8]

    • Oxidizers or peroxides.[8]

    • Aqueous waste.

2. Containment and Labeling:

  • Use Appropriate Containers: Collect the waste in a designated, leak-proof, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) carboys are often used.[9] Keep the container tightly closed when not in use.[9]

  • Label Clearly: The container must be clearly labeled as "Hazardous Waste" and include:

    • The full chemical name: "this compound".

    • The words "Halogenated Organic Waste".

    • Associated hazard pictograms (e.g., Flammable, Irritant).

    • The accumulation start date.

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]

  • The storage area must be away from heat, open flames, sparks, and other sources of ignition.[4]

  • Ensure the container is stored away from incompatible materials.

4. Final Disposal:

  • Arrange for pickup and disposal through an approved and licensed hazardous waste disposal company.[3][4]

  • The primary disposal method for halogenated hydrocarbons is typically high-temperature incineration in a specialized facility equipped with flue gas scrubbing.[2][7]

  • Never pour this chemical down the drain or dispose of it with regular trash, as this is prohibited and environmentally harmful.[1]

Accidental Spill Protocol

In the event of a spill, immediate and safe cleanup is essential.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[1][4] Use only non-sparking tools and explosion-proof equipment for cleanup.[1][4][5]

  • Contain the Spill: Prevent the spill from spreading or entering drains.[1]

  • Absorb: Cover and absorb the spill with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or vermiculite.[3][4][10]

  • Collect Waste: Carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste.[4][6]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Dispose of the cleanup materials as halogenated hazardous waste, following the procedures outlined above.

G Workflow for this compound Disposal start This compound Waste Generated assess Step 1: Assess & Classify start->assess classification Identified as: - Halogenated Organic Waste - Flammable Liquid assess->classification  Identify Properties segregate Step 2: Segregate classification->segregate non_halogen Non-Halogenated Organics segregate->non_halogen inorganic Inorganic Waste (Acids/Bases) segregate->inorganic contain Step 3: Contain & Label segregate->contain  Isolate from others container Collect in a dedicated, properly labeled, and sealed container. contain->container store Step 4: Store Safely container->store storage_details Store in cool, dry, ventilated area. Keep away from ignition sources. store->storage_details dispose Step 5: Final Disposal storage_details->dispose end Transfer to Approved Hazardous Waste Facility (via Incineration) dispose->end  Professional Removal

References

Personal protective equipment for handling 1,3-Dibromo-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must exercise caution when handling 1,3-Dibromo-2-methylbutane. Based on data from similar compounds, it is likely to be a flammable liquid that can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Proper personal protective equipment (PPE) and adherence to safety protocols are crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Summary

A multi-layered approach to PPE is recommended to provide comprehensive protection. This includes protection for the eyes, face, hands, and body.[4][5][6]

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles should be splash-proof.[7] A face shield should be worn over goggles, especially when there is a risk of splashing or a highly exothermic reaction.[6][8]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling halogenated hydrocarbons.[8] Inspect gloves for any signs of degradation or perforation before use and change them frequently.[8]
Body Protection Flame-Retardant Lab Coat or Chemical-Resistant ApronA lab coat should be worn to protect against splashes. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is advised.[2][9]
Respiratory Protection NIOSH-Approved RespiratorA respirator with an appropriate cartridge for organic vapors should be used if working outside of a certified chemical fume hood or if engineering controls are insufficient.[7][8]
Footwear Closed-Toed ShoesShoes should fully cover the feet to protect against spills.[6]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3][8]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[10]

2. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS) for any available information and for similar chemicals.

  • Inspect all PPE for integrity before donning.

  • Ensure all necessary handling equipment (e.g., non-sparking tools, appropriate glassware) is clean and readily available.[3]

3. Handling the Chemical:

  • Ground and bond containers and receiving equipment to prevent static discharge, as the substance may be flammable.[2]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not eat, drink, or smoke in the work area.[7]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][3]

4. In Case of a Spill:

  • Evacuate the immediate area.

  • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]

  • For large spills, contact your institution's environmental health and safety department immediately.

  • Ensure adequate ventilation during cleanup.

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste.

  • Do not mix with non-halogenated waste.

2. Disposal Method:

  • Dispose of the waste through a licensed hazardous waste disposal facility.[7][11]

  • Incineration at a facility equipped with scrubbers to handle halogenated compounds is a common disposal method.[11]

  • Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) may be a viable option for small quantities under controlled conditions, but this should only be performed by trained personnel following established protocols.[11]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS & Risk Assessment prep2 Inspect & Don PPE prep3 Verify Engineering Controls handle1 Work in Fume Hood prep3->handle1 Proceed to Handling handle2 Ground Equipment handle3 Transfer Chemical post1 Securely Close Container handle3->post1 Complete Handling post2 Clean Work Area post3 Doff & Inspect PPE disp1 Segregate Halogenated Waste post3->disp1 Proceed to Disposal disp2 Label Waste Container disp3 Arrange for Professional Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.